4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Descripción
Propiedades
IUPAC Name |
7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3O3S/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H,(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROXHZMRDABMHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238529 | |
| Record name | 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91366-65-3 | |
| Record name | 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091366653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABD-F [=4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for Determination of Thiols] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(AMINOSULFONYL)-7-FLUORO-2,1,3-BENZOXADIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XK1FQ8G1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F), a highly reactive and fluorogenic reagent for the specific detection of thiols. The synthesis involves a two-step process commencing with the preparation of the key intermediate, 4-(chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, followed by its amination to yield the final product. This document outlines the detailed methodologies for these reactions, presents key quantitative data in a structured format, and includes visualizations of the synthesis pathway and its application in thiol detection.
Synthesis Pathway
The synthesis of ABD-F proceeds through the formation of a sulfonyl chloride intermediate, which is subsequently converted to the sulfonamide.
Caption: Synthesis pathway of ABD-F from 7-fluoro-2,1,3-benzoxadiazole.
Quantitative Data
The following tables summarize the key quantitative data for the synthesized compounds.
Table 1: Physicochemical and Analytical Data of 4-(chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
| Property | Value | Reference |
| Molecular Formula | C₆H₂ClFN₂O₃S | [1] |
| Molecular Weight | 236.60 g/mol | [1] |
| Melting Point | 87 °C | [2] |
| Elemental Analysis (Calculated) | C, 30.46%; H, 0.85%; N, 11.84% | [1] |
| Elemental Analysis (Found) | C, 30.48%; H, 0.61%; N, 11.70% | [1] |
Table 2: Physicochemical Data of this compound (ABD-F)
| Property | Value |
| Molecular Formula | C₆H₄FN₃O₃S |
| Molecular Weight | 217.18 g/mol |
Experimental Protocols
The following experimental protocols are based on the available literature. For precise replication, consulting the original publication by Toyo'oka and Imai (1984) is recommended.
Synthesis of 4-(chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
This procedure outlines the formation of the sulfonyl chloride intermediate.
Materials:
-
7-fluoro-2,1,3-benzoxadiazole
-
Chlorosulfonic acid
Procedure:
-
React 7-fluoro-2,1,3-benzoxadiazole with chlorosulfonic acid. Detailed reaction conditions such as temperature, reaction time, and stoichiometry should be obtained from the primary literature.
-
Upon completion of the reaction, the mixture is worked up to isolate the crude product.
-
The crude product is purified, likely through recrystallization or chromatography, to yield pure 4-(chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole.
Synthesis of this compound (ABD-F)
This procedure describes the conversion of the sulfonyl chloride to the final sulfonamide product.
Materials:
-
4-(chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
-
Ammonia source (e.g., ammonium hydroxide)
-
Acetonitrile
-
Silica gel for chromatography
-
Chloroform (for elution)
Procedure:
-
The intermediate, 4-(chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, is reacted with an ammonia source. The reaction is likely carried out in a suitable solvent at a controlled temperature.
-
After the reaction is complete, the reaction mixture is neutralized with 10% HCl and the solvent is evaporated under reduced pressure.[1]
-
Two hundred milliliters of acetonitrile is added to the residue.[1]
-
The resulting product is purified by silica gel column chromatography.
-
The fractions corresponding to ABD-F are collected and the solvent is evaporated to yield the pure product.[1]
Application in Thiol Detection
ABD-F is a fluorogenic reagent, meaning it is non-fluorescent itself but becomes highly fluorescent upon reaction with thiols. This property makes it an excellent tool for the sensitive detection of thiols in various samples.
Caption: Experimental workflow for the detection of thiols using ABD-F.
Experimental Protocol for Thiol Derivatization
The following is a general protocol for the derivatization of thiols with ABD-F for subsequent analysis, for instance, by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Thiol standard or sample solution
-
ABD-F solution in a suitable solvent (e.g., acetonitrile)
-
Borate buffer (pH 8.0)
Procedure:
-
Prepare the thiol sample in a suitable buffer, such as a borate buffer at pH 8.0.
-
Add a solution of ABD-F to the thiol sample.
-
Incubate the reaction mixture at 50 °C for 5 minutes.[1]
-
The reaction is then stopped, typically by acidification or cooling.
-
The resulting fluorescent ABD-thiol derivative can be analyzed by a suitable analytical method, such as reversed-phase HPLC with fluorescence detection.
This guide provides a foundational understanding of the synthesis and application of this compound. For the successful and safe execution of these chemical syntheses, it is imperative to consult the original research articles and adhere to all standard laboratory safety procedures.
References
An In-depth Technical Guide to ABD-F: A Fluorescent Probe for Thiol Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABD-F, or 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, is a highly reactive and sensitive fluorogenic reagent primarily utilized for the detection and quantification of thiol groups.[1][2] Its benzofurazan structure is key to its function, reacting with sulfhydryl groups to produce a highly fluorescent compound.[2][3] This property makes ABD-F an invaluable tool in biochemistry and cell biology for selectively labeling cysteine residues in proteins and peptides, as well as for the analysis of low-molecular-weight thiols.[2] Beyond its well-established role as a thiol probe, ABD-F has also been noted for its vasorelaxant properties, suggesting potential applications in cardiovascular research.[4] This guide provides a comprehensive overview of the chemical structure, properties, and applications of ABD-F, including detailed experimental protocols and data presentation.
Chemical Structure and Properties
ABD-F is a synthetic compound with the molecular formula C₆H₄FN₃O₃S.[3] Key identifiers and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers for ABD-F
| Identifier | Value |
| IUPAC Name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonamide |
| Synonyms | This compound, 4-Fluoro-7-sulfamoylbenzofurazan |
| CAS Number | 91366-65-3 |
| Molecular Formula | C₆H₄FN₃O₃S[3] |
| Molecular Weight | 217.18 g/mol [3] |
| InChI | InChI=1S/C6H4FN3O3S/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H,(H2,8,11,12)[3] |
| InChIKey | XROXHZMRDABMHS-UHFFFAOYSA-N[3] |
| SMILES | O=S(N)(C1=CC=C(C2=NON=C21)F)=O[5] |
Table 2: Physicochemical and Spectroscopic Properties of ABD-F
| Property | Value |
| Appearance | White to yellow crystalline powder[6] |
| Purity | >98%[3] |
| Melting Point | 143-145°C[6] |
| Excitation Wavelength (λex) | 389 nm[1][5] |
| Emission Wavelength (λem) | 513 nm[1][5] |
| Solubility | Soluble in DMSO, DMF, Ethanol, and 1M ammonium hydroxide.[1][3][5] Slightly soluble in PBS (pH 7.2).[5] |
| Storage Conditions | Store at -20°C, protected from light.[1][7] |
Mechanism of Action: Thiol Labeling
The utility of ABD-F as a fluorescent probe stems from its reaction with the sulfhydryl group (-SH) of thiols. The fluorine atom at the 7-position of the benzofurazan ring is highly reactive towards nucleophiles like the thiolate anion (RS⁻). The reaction proceeds via a nucleophilic aromatic substitution, where the thiol group displaces the fluoride, forming a stable thioether linkage and a highly fluorescent derivative.
Caption: Reaction of ABD-F with a thiol to form a fluorescent adduct.
Experimental Protocols
Protocol 1: General Thiol Labeling for HPLC Analysis
This protocol is adapted for the derivatization of thiols prior to separation and quantification by High-Performance Liquid Chromatography (HPLC).
Materials:
-
ABD-F solution (1 mg/mL in a suitable organic solvent like DMSO or DMF)
-
Borate buffer (100 mM, pH 8.0) containing 2 mM EDTA
-
Sample containing thiols (e.g., protein hydrolysate, cell lysate)
-
Hydrochloric acid (HCl), 1 M
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Prepare the sample in 100 mM borate buffer (pH 8.0) with 2 mM EDTA.
-
Derivatization Reaction:
-
Mix equal volumes of the sample solution and the ABD-F solution.
-
Incubate the mixture at 50°C for 5-10 minutes in the dark.
-
-
Reaction Quenching: Stop the reaction by adding an appropriate volume of 1 M HCl to lower the pH.
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Use a suitable reversed-phase column (e.g., C18).
-
Set the fluorescence detector to an excitation wavelength of 389 nm and an emission wavelength of 513 nm.
-
Caption: Workflow for thiol derivatization with ABD-F for HPLC analysis.
Protocol 2: Labeling of Cysteine Residues in Proteins within Cell Lysates
This protocol outlines the steps for labeling protein thiols in a complex mixture like a cell lysate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
ABD-F stock solution (10 mM in DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (optional)
-
Buffer for labeling (e.g., 50 mM Tris-HCl, pH 7.5)
-
Acetone or trichloroacetic acid (TCA) for protein precipitation
-
SDS-PAGE loading buffer
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
(Optional) Reduction of Disulfide Bonds: If total thiol content is to be measured, reduce the lysate with DTT or TCEP according to standard protocols. Remove the reducing agent before proceeding.
-
Labeling Reaction:
-
Dilute the protein lysate to a suitable concentration (e.g., 1 mg/mL) in the labeling buffer.
-
Add ABD-F stock solution to a final concentration of 1-5 mM.
-
Incubate at room temperature for 1-2 hours in the dark.
-
-
Removal of Excess Probe:
-
Precipitate the labeled proteins using cold acetone or TCA.
-
Centrifuge to pellet the protein and discard the supernatant containing unreacted ABD-F.
-
Wash the protein pellet with cold acetone or ethanol.
-
-
Analysis:
-
Resuspend the protein pellet in SDS-PAGE loading buffer.
-
Analyze the labeled proteins by SDS-PAGE and visualize the fluorescence using a gel imager with appropriate filters.
-
Quantitative Data
The following table summarizes key quantitative parameters related to the use of ABD-F.
Table 3: Quantitative Parameters for ABD-F Applications
| Parameter | Value | Reference |
| Reaction Time with Thiols | < 5 minutes at 50°C, pH 8[2] | Dojindo Molecular Technologies |
| Optimal pH for Fluorescence | pH 2[2] | Dojindo Molecular Technologies |
| HPLC Detection Limit (Cysteine) | 0.6 pmol per injection (S/N=3)[2] | Dojindo Molecular Technologies |
| HPLC Detection Limit (Glutathione) | 0.4 pmol per injection (S/N=3)[2] | Dojindo Molecular Technologies |
Biological Applications
Thiol Quantification
ABD-F is extensively used for the sensitive quantification of various thiols in biological samples, including:
-
Amino Acids: Cysteine, homocysteine
-
Peptides: Glutathione (GSH)
-
Proteins: Cysteine residues in albumins and other proteins
The high reactivity and fluorescent nature of the ABD-F adduct allow for detection at picomolar levels, making it suitable for analyzing samples with low thiol concentrations.
Disulfide Bond Analysis
By combining ABD-F labeling with a reduction step, it is possible to quantify disulfide bonds. The general workflow involves:
-
Masking free thiols with a non-fluorescent alkylating agent.
-
Reducing the disulfide bonds to generate free thiols.
-
Labeling the newly formed thiols with ABD-F.
-
Quantifying the fluorescence to determine the amount of original disulfide bonds.
Caption: General workflow for the analysis of disulfide bonds using ABD-F.
Vasorelaxant Activity and Potential Signaling Pathways
While primarily known as a thiol probe, ABD-F has been reported to possess vasorelaxant properties.[4] The precise mechanism of this action is not fully elucidated in the available literature. However, many vasorelaxants exert their effects through the nitric oxide (NO) signaling pathway. It is plausible that ABD-F could influence this pathway, potentially by interacting with thiol-containing enzymes involved in NO synthesis or downstream signaling, such as soluble guanylate cyclase (sGC).
Caption: A simplified diagram of the nitric oxide signaling pathway for vasorelaxation.
Further research is required to determine the exact mechanism of ABD-F's vasorelaxant effect and its potential interaction with components of the NO signaling pathway.
Conclusion
ABD-F is a versatile and highly sensitive fluorescent probe for the detection and quantification of thiols. Its well-defined chemical properties and reactivity make it a reliable tool for a wide range of applications in biomedical research, from basic protein chemistry to cellular analysis. The detailed protocols and data presented in this guide are intended to facilitate its effective use by researchers, scientists, and drug development professionals. The intriguing observation of its vasorelaxant activity opens up new avenues for investigation into its potential therapeutic applications.
References
- 1. biotium.com [biotium.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Advanced mass spectrometry workflows for analyzing disulfide bonds in biologics | Semantic Scholar [semanticscholar.org]
- 5. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography | MDPI [mdpi.com]
Mechanism of action of 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
An In-depth Technical Guide to the Mechanism of Action of 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, commonly known as ABD-F, is a pivotal fluorogenic reagent in the field of bioanalytical chemistry. Its primary application lies in the highly sensitive and specific detection and quantification of thiols (sulfhydryl groups) in various biological molecules, including amino acids, peptides, and proteins. This technical guide elucidates the core mechanism of action of ABD-F, provides detailed experimental protocols for its use, and presents key quantitative data in a structured format. The information herein is intended to support researchers, scientists, and drug development professionals in leveraging ABD-F for the precise analysis of thiols in biological systems.
Introduction
This compound (ABD-F) is a non-fluorescent compound that, upon reaction with a thiol group, forms a highly fluorescent adduct.[1] This property makes it an invaluable tool for pre-column derivatization in high-performance liquid chromatography (HPLC) coupled with fluorescence detection.[2][3] The ability to accurately quantify thiols is crucial in many areas of research and drug development, as the thiol group of cysteine residues plays a critical role in protein structure, enzyme catalysis, and redox signaling. Furthermore, ABD-F can be employed for the determination of disulfide bonds in proteins after their reduction to free thiols.[4][5]
Core Mechanism of Action
The mechanism of action of ABD-F is a nucleophilic aromatic substitution reaction. The thiol group (-SH) acts as a nucleophile, attacking the electron-deficient carbon atom to which the fluorine atom is attached on the benzoxadiazole ring. The fluorine atom, being a good leaving group, is subsequently displaced, resulting in the formation of a stable, fluorescent thioether derivative. This reaction is highly specific for thiol groups.
The reaction is pH-dependent, with the rate increasing at higher pH values. This is because the thiolate anion (R-S⁻), which is more prevalent at alkaline pH, is a stronger nucleophile than the neutral thiol (R-SH).
Quantitative Data
The following tables summarize the key quantitative parameters associated with ABD-F and its derivatives.
Table 1: Physicochemical and Spectroscopic Properties of ABD-F
| Property | Value | References |
| Molecular Formula | C₆H₄FN₃O₃S | [6] |
| Molecular Weight | 217.18 g/mol | [6] |
| Purity | >98% | |
| Excitation Wavelength (λex) of Adduct | 375 - 389 nm | [7][8] |
| Emission Wavelength (λem) of Adduct | 508 - 521 nm | [4][7][8] |
Table 2: Comparison with a Related Compound: SBD-F
| Feature | This compound (ABD-F) | 7-Fluorobenzofurazan-4-sulfonic acid ammonium salt (SBD-F) |
| Synonym | ABD-F | SBD-F |
| Molecular Formula | C₆H₄FN₃O₃S | C₆H₆FN₃O₄S |
| Molecular Weight | 217.18 g/mol | 235.2 g/mol |
| Reaction Rate with Thiols | Reported to be over 30 times faster than SBD-F with homocysteine.[3] | Slower reaction rate compared to ABD-F. |
| Excitation (Adduct) | ~389 nm | ~380-385 nm[9][10] |
| Emission (Adduct) | ~513 nm | ~510-515 nm[9][10] |
Experimental Protocols
Derivatization of Thiols with ABD-F for HPLC Analysis
This protocol is a general guideline for the derivatization of thiols in biological samples prior to HPLC analysis.
Materials:
-
This compound (ABD-F)
-
Borate buffer (pH ~9.3) containing 1 mM EDTA
-
Sample containing thiols (e.g., plasma, tissue homogenate)
-
Internal standard (optional, e.g., N-acetylcysteine)
-
Reducing agent (for disulfide analysis, e.g., tri-n-butylphosphine (TBP) or tris(2-carboxyethyl)phosphine (TCEP))[5][11]
-
Quenching solution (e.g., hydrochloric acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Sample Preparation: If analyzing total thiols (including disulfides), first reduce the sample by incubating with a reducing agent like TCEP or TBP.[5][11]
-
Derivatization Reaction:
-
Reaction Quenching: Stop the reaction by adding a quenching solution, such as hydrochloric acid, to acidify the mixture.[11]
-
Extraction (Optional): To remove excess ABD-F, an extraction with an organic solvent like ethyl acetate can be performed.[3]
-
HPLC Analysis: Inject the final solution into the HPLC system.
-
Separation: Use a reversed-phase column (e.g., C18).
-
Detection: Set the fluorescence detector to an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 510 nm.[3]
-
Visualization of Thiol-Containing Proteins in Gels
This protocol outlines the use of ABD-F for fluorescently labeling cysteine residues in proteins separated by SDS-PAGE.
Materials:
-
Polyacrylamide gel with separated proteins
-
Tris-glycine buffer
-
ABD-F solution in DMSO
-
Reducing agent (e.g., TCEP)
-
Fluorescence imager
Procedure:
-
Gel Washing: After electrophoresis, wash the gel with buffer to remove SDS.
-
Reduction (Optional): If labeling all cysteines (including those in disulfide bonds), incubate the gel in a buffer containing a reducing agent.
-
Labeling: Incubate the gel in a buffer containing ABD-F in the dark.
-
Destaining: Wash the gel with buffer to remove excess reagent.
-
Visualization: Image the gel using a fluorescence imager with appropriate filters for the ABD-F fluorophore.
Visualizations
Caption: Mechanism of ABD-F reaction with a thiol.
Caption: Workflow for thiol quantification using ABD-F.
Conclusion
This compound (ABD-F) is a highly effective and widely used fluorogenic reagent for the specific and sensitive quantification of thiols. Its mechanism of action, based on a nucleophilic aromatic substitution reaction, leads to the formation of a stable and highly fluorescent product. This technical guide provides the essential information for researchers to effectively utilize ABD-F in their analytical workflows, particularly for applications in drug development and biomedical research where the study of thiols is of paramount importance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ABD-F - Biotium [bioscience.co.uk]
- 5. Selective disulfide reduction for labeling and enhancement of Fab antibody fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. ABD-F | Sensitive Fluorescent Reagents | Thiol | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. 7-氟苯并呋喃-4-磺酸 铵盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. caymanchem.com [caymanchem.com]
- 11. academic.oup.com [academic.oup.com]
Spectroscopic Properties of ABD-F Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) and its derivatives. ABD-F is a fluorogenic reagent primarily utilized for the sensitive and specific detection of thiols. This document details their synthesis, spectroscopic characteristics, and the experimental protocols for their characterization, serving as a valuable resource for researchers in bioimaging, drug development, and analytical chemistry.
Core Spectroscopic Properties of ABD-F Derivatives
| Derivative Substituent | λ_abs (nm) in CH2Cl2 | λ_em (nm) in CH2Cl2 | Reference |
| -NH-Ph | 478 | 540 | [1] |
| -NH-(CH₂)₂-Naphthyl | 483 | 543 | [1] |
| -NH-CH₂-Pyridine | 470 | 536 | [1] |
| -N(OH)-CH₃ | 457 | 533 | [1] |
| -NH-C(CH₂OH)₃ | 469 | 535 | [1] |
Note: The data presented is for 4-amino-7-nitrobenzofurazan derivatives, which serve as a close structural and synthetic analog to ABD-F derivatives.
The parent ABD-F, upon reaction with thiol-containing compounds like N-acetylcysteine, exhibits excitation and emission maxima around 389 nm and 513 nm, respectively.[3] Another source reports the excitation and emission maxima of the N-acetylcysteine conjugate at pH 2 to be 375 nm and 508 nm.
Experimental Protocols
General Synthesis of ABD-F Derivatives
The synthesis of ABD-F derivatives typically involves a nucleophilic aromatic substitution reaction. The general procedure is as follows, based on analogous syntheses of related benzofurazan derivatives[1][4]:
Step 1: Synthesis of 4-Chloro-7-fluorobenzofurazan (Precursor)
The synthesis of the core heterocyclic precursor can be achieved through various established methods in heterocyclic chemistry.
Step 2: Amination to Form ABD-F Derivatives
-
Dissolve 4-chloro-7-fluorobenzofurazan in a suitable solvent such as methanol, ethanol, or acetonitrile.
-
Add the desired primary or secondary amine to the solution. For less reactive amines, the addition of a base like sodium hydrogen carbonate may be necessary to facilitate the reaction.[1]
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired ABD-F derivative.[4]
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5][6]
Protocol for Thiol Labeling with ABD-F
The following protocol is adapted from established procedures for labeling thiols with ABD-F[4]:
-
Sample Preparation: Prepare the thiol-containing sample solution in a 100 mM borate buffer (pH 8.0) containing 2 mM EDTA.
-
Labeling Reaction:
-
Mix 500 µL of the sample solution with 500 µL of a 1 mM ABD-F solution (also in 100 mM borate buffer) in a reaction vial.
-
Heat the vial at 50°C for 5 minutes.
-
Immediately cool the reaction vial on an ice bath to stop the reaction.
-
-
Fluorescence Measurement Preparation: Add 300 µL of 100 mM HCl to the reaction mixture. The maximum fluorescence intensity is typically observed at a low pH (around 2).[4]
-
Analysis: The ABD-labeled compounds can be analyzed by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection (Excitation: ~389 nm, Emission: ~513 nm).[4]
It is important to note that the fluorescent adduct formed between ABD-F and cysteine residues can be unstable under certain conditions, such as heating at a basic pH in the presence of reducing agents.[7]
Measurement of Fluorescence Quantum Yield (Φ_F)
The relative quantum yield of a fluorescent molecule can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield. The following is a general protocol:
-
Prepare a series of solutions of both the sample (ABD-F derivative) and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) of varying concentrations in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer, with the same excitation wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the fluorescence quantum yield.
-
Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Visualizing Experimental Workflows
Synthesis and Characterization of ABD-F Derivatives
Caption: General workflow for the synthesis and spectroscopic characterization of ABD-F derivatives.
Thiol Detection Using ABD-F
Caption: Step-by-step protocol for the detection of thiols using the ABD-F reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02004D [pubs.rsc.org]
- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of novel 2, 2'-bipyrimidine fluorescent derivative for protein binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of novel 2, 2'-bipyrimidine fluorescent derivative for protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and characterization of a novel fluorescent-magnetic nanomaterial - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Benzofurazan-Based Thiol Probes
An In-depth Technical Guide on the Reactivity and Selectivity of ABD-F and SBD-F for Thiol Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of thiols is critical for understanding cellular redox homeostasis, drug metabolism, and various pathological conditions. This guide provides a comprehensive comparison of two widely used fluorogenic probes for thiol detection: 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) and 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F).
ABD-F and SBD-F belong to the benzofurazan family of fluorogenic reagents.[1] They are essentially non-fluorescent in their native state but form highly fluorescent and stable adducts upon reaction with sulfhydryl groups (thiols).[1][2] This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making them ideal for sensitive thiol detection in various biological samples. The reaction proceeds via a nucleophilic aromatic substitution where the thiol group displaces the fluorine atom on the benzofurazan ring.
Comparative Analysis of Reactivity and Selectivity
A critical aspect of choosing a suitable probe lies in its reactivity and selectivity. While both ABD-F and SBD-F are effective for thiol derivatization, they exhibit notable differences in their reaction kinetics and specificity.
Reactivity:
ABD-F is generally considered to be more reactive than SBD-F.[2] The derivatization reaction with ABD-F can be carried out at ambient temperatures, typically completing within 10-30 minutes.[2] In contrast, SBD-F requires more stringent conditions, usually involving heating at 60°C for approximately one hour to achieve complete derivatization.[2] This difference in reactivity can be a crucial factor in experimental design, particularly when dealing with thermally sensitive samples or when rapid analysis is required.
Selectivity:
While ABD-F is more reactive, SBD-F is reported to be more selective for thiol groups.[3] ABD-F has been noted to exhibit some cross-reactivity with other nucleophilic functional groups, which may be a concern in complex biological matrices.[2] For applications demanding high specificity for thiols, SBD-F is often the preferred reagent.
Quantitative Data Summary
The following tables summarize the available quantitative data for ABD-F and SBD-F, facilitating a direct comparison of their key characteristics.
Table 1: General Properties and Reaction Conditions
| Property | ABD-F | SBD-F |
| Full Name | This compound | 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate |
| Molecular Weight | 217.18 g/mol | 235.2 g/mol (ammonium salt)[4] |
| Excitation Maximum (λex) | ~375-389 nm[5] | ~385 nm[2][6] |
| Emission Maximum (λem) | ~513-521 nm[5] | ~515 nm[2][6] |
| Reaction Temperature | Ambient Temperature[2] | 60 °C[2] |
| Reaction Time | 10 - 30 minutes[2] | 60 minutes[2] |
| Optimal pH | ~8.0[2] | ~9.5 |
Table 2: Performance in Thiol Detection (HPLC-Fluorescence)
| Parameter | ABD-F | SBD-F |
| Limit of Detection (LOD) | 1-120 nM (as ABD-thiols)[7] | 0.07-1.4 pmol (on column)[6] |
| Linearity (Correlation Coefficient) | r > 0.99[7] | r > 0.999[3] |
| Selectivity | Less selective than SBD-F[3] | More selective than ABD-F[3] |
| Stability of Adduct | Generally stable, but some instability in the presence of excess thiols has been reported.[2] | Highly stable adducts.[8] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and consistent results. The following sections provide step-by-step methodologies for thiol derivatization and analysis using ABD-F and SBD-F.
Protocol 1: Thiol Derivatization and HPLC Analysis using SBD-F
This protocol is adapted for the analysis of total thiols in biological samples following reduction of disulfide bonds.
Materials:
-
SBD-F solution (1 mg/mL in borate buffer)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (reducing agent)
-
Borate buffer (pH 9.5)
-
Trichloroacetic acid (TCA) for deproteinization
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Homogenize tissue or cell samples in a suitable buffer. For plasma samples, collect blood in EDTA-containing tubes and centrifuge to separate plasma.
-
Reduction of Disulfides (Optional): To measure total thiols, add TCEP solution to the sample and incubate to reduce disulfide bonds to free thiols.
-
Deproteinization: Add TCA to the sample to precipitate proteins. Centrifuge and collect the supernatant.
-
Derivatization: a. Mix the supernatant with borate buffer (pH 9.5). b. Add SBD-F solution. c. Incubate the mixture at 60°C for 60 minutes in the dark.[2]
-
HPLC Analysis: a. Inject the derivatized sample into the HPLC system. b. Separate the SBD-thiol adducts on a C18 column using a suitable mobile phase gradient (e.g., a gradient of acetonitrile in an aqueous buffer). c. Detect the fluorescent adducts using an excitation wavelength of approximately 385 nm and an emission wavelength of approximately 515 nm.[2][6]
-
Quantification: Determine the concentration of each thiol by comparing the peak area to a standard curve prepared with known concentrations of thiol standards.
Protocol 2: General Protocol for Thiol Derivatization with ABD-F
This protocol outlines the general steps for derivatizing thiols with the more reactive ABD-F probe.
Materials:
-
ABD-F solution
-
Buffer (pH ~8.0)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Prepare the biological sample as described in Protocol 1 (including optional reduction and deproteinization steps).
-
Derivatization: a. Adjust the pH of the sample to ~8.0 with a suitable buffer. b. Add ABD-F solution to the sample. c. Incubate at room temperature for 10-30 minutes in the dark.[2]
-
HPLC Analysis: a. Inject the derivatized sample into the HPLC system. b. Separate and detect the ABD-thiol adducts using an excitation wavelength of ~389 nm and an emission wavelength of ~513 nm.[5]
-
Quantification: Quantify the thiols using a standard curve as described in Protocol 1.
Mandatory Visualizations
Signaling Pathway: Keap1-Nrf2 Pathway in Oxidative Stress
The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the cellular antioxidant response. Thiol-reactive probes like ABD-F and SBD-F can be utilized to measure changes in the intracellular thiol status, which is intricately linked to the activation of this pathway. Under oxidative stress, cellular thiols, particularly glutathione (GSH), are depleted. This can lead to the modification of critical cysteine residues on the Keap1 protein, resulting in the release and nuclear translocation of the transcription factor Nrf2. Nrf2 then activates the expression of antioxidant genes to restore redox homeostasis.
Experimental Workflow: HPLC-Based Thiol Analysis
The following diagram illustrates a typical experimental workflow for the quantification of thiols in biological samples using SBD-F derivatization followed by HPLC analysis.
Conclusion
Both ABD-F and SBD-F are powerful tools for the sensitive and specific detection of thiols. The choice between these two probes will largely depend on the specific requirements of the experiment. ABD-F offers the advantage of faster reaction times at ambient temperature, making it suitable for high-throughput screening and for samples that are sensitive to heat. However, its lower selectivity might be a drawback in complex biological samples. SBD-F, on the other hand, provides higher selectivity for thiols, ensuring more accurate quantification in intricate matrices, albeit at the cost of harsher reaction conditions and longer incubation times. For robust and reliable thiol analysis, careful consideration of the sample type, the required throughput, and the desired level of selectivity is paramount in selecting the appropriate benzofurazan-based probe.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Fluorogenic Properties of 7-Fluoro-2,1,3-benzoxadiazole Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic properties of 7-fluoro-2,1,3-benzoxadiazole sulfonamide derivatives, with a focus on their application as sensitive reagents for the detection and quantification of biomolecules. The core of this guide is built upon the photophysical data, experimental methodologies, and reaction mechanisms of key compounds within this class, including 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) and Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).
Core Concepts and Fluorogenic Mechanism
7-Fluoro-2,1,3-benzoxadiazole sulfonamides are a class of fluorogenic reagents that are inherently non-fluorescent or weakly fluorescent. Their utility lies in their ability to react with specific functional groups in biomolecules, primarily thiols and amines, to yield highly fluorescent adducts. The underlying principle of their fluorogenic nature is a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the benzoxadiazole ring system, further enhanced by the fluorine and sulfonyl groups, makes the carbon atom at the 7-position susceptible to nucleophilic attack.
Upon reaction with a nucleophile, such as the sulfhydryl group of a cysteine residue or the amino group of a lysine residue, the fluorine atom is displaced, leading to the formation of a stable, fluorescent derivative. This "turn-on" fluorescence response provides a high signal-to-noise ratio, making these reagents exceptionally sensitive for analytical applications.
Quantitative Photophysical Data
The photophysical properties of the fluorescent adducts of 7-fluoro-2,1,3-benzoxadiazole sulfonamides are crucial for their application in fluorescence-based detection methods. The following tables summarize the key quantitative data for prominent derivatives.
| Compound | Analyte | Excitation Max (λex) | Emission Max (λem) | Stokes Shift (nm) | Reference |
| ABD-F | Thiol Adducts | 389 nm | 513 nm | 124 nm | [1] |
| N-acetylcysteine conjugate (pH 2) | 375 nm | 508 nm | 133 nm | [2] | |
| SBD-F | Thiol Adducts | 380 nm | 515 nm | 135 nm | [3] |
| Thiol Adducts | 385 nm | 515 nm | 130 nm | [4] |
Experimental Protocols
Synthesis of 7-Fluoro-2,1,3-benzoxadiazole Sulfonamide Derivatives
The synthesis of the core 2,1,3-benzoxadiazole structure typically involves the cyclization of a corresponding 2-nitroaniline derivative.[5] Subsequent functionalization, such as sulfonation and amination, leads to the desired sulfonamide product. A general synthetic scheme is outlined below.
A detailed protocol for the synthesis of 2,1,3-benzoxadiazole from 2-nitroaniline involves the following steps[5]:
-
Cyclization: 2-nitroaniline is reacted with sodium hypochlorite in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) in a basic medium to yield 2,1,3-benzoxadiazole-1-oxide.
-
Reduction: The resulting N-oxide is then reduced using a reagent like triphenylphosphine (PPh3) in a solvent such as xylene under reflux to afford the 2,1,3-benzoxadiazole core.
-
Halogenation and Sulfonation: Subsequent steps involve selective halogenation followed by sulfonation to introduce the sulfonic acid group at the 4-position.
-
Sulfonamide Formation: The sulfonic acid is converted to a sulfonyl chloride, which is then reacted with ammonia or an appropriate amine to yield the final sulfonamide product.
Protocol for Thiol Derivatization with SBD-F for HPLC Analysis
This protocol outlines the derivatization of thiols in a sample prior to analysis by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[6][7]
Materials:
-
SBD-F solution (e.g., 1 mg/mL in borate buffer)
-
Borate buffer (e.g., 0.1 M, pH 9.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (for reduction of disulfides, if necessary)
-
Sample containing thiols (e.g., plasma, cell lysate)
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: If necessary, reduce any disulfide bonds in the sample by incubating with TCEP.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix the sample with the borate buffer.
-
Add the SBD-F solution to the mixture.
-
Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes) in the dark.
-
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., HCl) to lower the pH.
-
HPLC Analysis:
-
Inject an aliquot of the derivatized sample into the HPLC system.
-
Separate the SBD-thiol adducts on a suitable reversed-phase column (e.g., C18).
-
Detect the fluorescent adducts using a fluorescence detector with excitation and emission wavelengths set appropriately for SBD-F derivatives (e.g., Ex: 385 nm, Em: 515 nm).[4]
-
Protocol for Protein Labeling with ABD-F
This protocol provides a general guideline for labeling cysteine residues in proteins with ABD-F.
Materials:
-
Purified protein containing accessible cysteine residues
-
ABD-F solution (e.g., 10 mg/mL in DMSO or DMF)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Quenching reagent (e.g., 2-mercaptoethanol or dithiothreitol)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein in the reaction buffer.
-
Labeling Reaction:
-
Add the ABD-F stock solution to the protein solution. The molar ratio of ABD-F to protein should be optimized for each specific protein, typically ranging from a 5 to 20-fold molar excess of the dye.
-
Incubate the reaction mixture for a defined period (e.g., 1-2 hours) at room temperature or 4°C, protected from light.
-
-
Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted ABD-F.
-
Purification: Remove the unreacted dye and quenching reagent from the labeled protein using a size-exclusion chromatography column equilibrated with a suitable storage buffer.
-
Characterization: Determine the degree of labeling (DOL), i.e., the average number of dye molecules per protein molecule, by measuring the absorbance of the protein at 280 nm and the ABD-F adduct at its absorption maximum (~389 nm).
Applications in Research and Drug Development
The unique fluorogenic properties of 7-fluoro-2,1,3-benzoxadiazole sulfonamides make them valuable tools in various research and development areas:
-
Proteomics: Selective labeling of cysteine residues with reagents like ABD-F allows for the identification and quantification of proteins, as well as the study of post-translational modifications involving cysteine.
-
Drug Discovery: These probes can be used to screen for compounds that interact with thiol-containing enzymes or receptors. Changes in the fluorescence signal upon binding of a test compound can indicate a potential interaction.
-
Clinical Diagnostics: The high sensitivity of these reagents enables the quantification of important biological thiols like glutathione and homocysteine in clinical samples, which can be indicative of various disease states.
-
Cell Biology: Fluorescently labeled proteins can be used to study their localization, trafficking, and interactions within living cells using fluorescence microscopy techniques.
Conclusion
7-Fluoro-2,1,3-benzoxadiazole sulfonamide derivatives represent a powerful class of fluorogenic probes for the sensitive and selective detection of thiols and other nucleophilic biomolecules. Their "turn-on" fluorescence mechanism provides a significant advantage in reducing background signals and enhancing detection limits. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize these reagents in their studies. Further research into the precise quantum yields of various adducts and the development of new derivatives with tailored specificities will continue to expand the utility of this versatile class of fluorophores.
References
- 1. Molecular and Electronic Structure and Properties of the Single Benzene‐Based Fluorophores Containing Guanidine Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural, Photophysical, and Distributed Feedback Lasing Characteristics of Furan-Substituted Thiophene/Phenylene Co-Oligomer Single Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DFT studies of the photophysical properties of fluorescent and semiconductor polycyclic benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzoxadiazole Fluorophore: A Technical Guide for Researchers and Drug Development Professionals
The benzoxadiazole scaffold, a versatile and environmentally sensitive fluorophore, has emerged as a powerful tool in chemical biology, materials science, and drug development. Its compact size, favorable photophysical properties, and amenability to synthetic modification make it an ideal platform for the design of fluorescent probes for bioimaging and sensing applications. This technical guide provides an in-depth overview of the benzoxadiazole core, including its synthesis, photophysical characteristics, and key applications, with a focus on providing practical information for researchers in the field.
Core Photophysical Properties and Solvatochromism
Benzoxadiazole derivatives, particularly the 7-nitro-2,1,3-benzoxadiazole (NBD) group, are renowned for their sensitivity to the local environment.[1] This solvatochromism, the change in absorption or emission spectra with solvent polarity, is a key feature that is exploited in the design of fluorescent probes.[2] Generally, these fluorophores exhibit strong fluorescence in hydrophobic environments and reduced quantum yields in aqueous solutions, a property that is advantageous for "turn-on" probes that fluoresce upon binding to a less polar target.[3]
The photophysical properties of benzoxadiazole derivatives are highly tunable through synthetic modification of the core structure. The introduction of electron-donating or -withdrawing groups can significantly alter the absorption and emission wavelengths, quantum yields, and Stokes shifts. This allows for the rational design of fluorophores with specific spectral characteristics tailored for various applications.
Quantitative Photophysical Data
The following tables summarize the key photophysical properties of a selection of benzoxadiazole and related benzothiadiazole derivatives to illustrate the impact of structural modifications.
Table 1: Photophysical Properties of Substituted Benzoxadiazole and Benzothiadiazole Derivatives. [3][4][5][6]
| Compound | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Quantum Yield (Φ) | Stokes Shift (nm) |
| Benzoxadiazole Derivatives | ||||||
| Compound 9a | Chloroform | 419 | 3.4 x 104 | 494 | 0.51 | 75 |
| Compound 9b | Chloroform | 419 | - | 498 | 0.54 | 79 |
| Compound 9c | Chloroform | 419 | - | 497 | 0.53 | 78 |
| Compound 9d | Chloroform | 419 | - | 498 | 0.52 | 79 |
| Benzothiadiazole Derivatives | ||||||
| Compound 1 | Chloroform | 426 | - | 521 | 0.27 | 95 |
| Compound 2 | Chloroform | 437 | - | 534 | 0.29 | 97 |
| Compound 3 | Chloroform | 427 | - | 534 | 0.28 | 107 |
| Compound 4 | Chloroform | 436 | - | 535 | 0.32 | 99 |
| Compound 5 | Chloroform | 427 | - | 528 | 0.31 | 101 |
| Compound 6 | Chloroform | 437 | - | 536 | 0.32 | 99 |
Table 2: Photophysical Properties of 4-N-Substituted Benzothiadiazole Derivatives in Various Solvents. [2]
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φ) |
| BTD-NH2 | Dioxane | 449 | 534 | 0.81 |
| Toluene | 442 | 521 | 0.82 | |
| DCM | 458 | 557 | 0.65 | |
| MeCN | 452 | 575 | 0.21 | |
| BTD-NMe2 | Dioxane | 480 | 545 | 0.93 |
| Toluene | 473 | 532 | 0.94 | |
| DCM | 491 | 565 | 0.84 | |
| MeCN | 484 | 586 | 0.38 |
Synthesis of Benzoxadiazole Derivatives
The synthesis of the core 2,1,3-benzoxadiazole structure and its derivatives is well-established. A common route involves the cyclization of 2-nitroaniline precursors.[3] Functionalization of the benzoxadiazole core, typically at the 4 and 7 positions, allows for the introduction of various substituents to modulate the fluorophore's properties and to introduce reactive handles for bioconjugation.
Experimental Protocol: Synthesis of 2,1,3-Benzoxadiazole
This protocol describes a general synthesis of the parent 2,1,3-benzoxadiazole.[3]
Materials:
-
2-Nitroaniline
-
Sodium hypochlorite solution (>10% activated chlorine)
-
Tetrabutylammonium bromide (TBAB)
-
Potassium hydroxide (KOH) solution (50% wt)
-
Diethyl ether
-
Dichloromethane (CH2Cl2)
-
Triphenylphosphine (PPh3)
-
Toluene
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 2,1,3-Benzoxadiazole-1-oxide: In a suitable flask, mix 2-nitroaniline, a catalytic amount of TBAB, diethyl ether, and KOH solution. To this mixture, add sodium hypochlorite solution dropwise while stirring at room temperature for 7 hours. After the reaction, separate the organic layer. Extract the aqueous layer with CH2Cl2. Combine the organic layers and evaporate the solvent under reduced pressure to obtain the N-oxide product as a yellow solid.
-
Synthesis of 2,1,3-Benzoxadiazole: In a separate flask, dissolve the 2,1,3-benzoxadiazole-1-oxide and triphenylphosphine in toluene. Reflux the mixture for 3 hours. After cooling, filter the mixture and evaporate the solvent to obtain the crude product. Purify the crude product by silica gel column chromatography using CH2Cl2 as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid.
Applications in Biological Sensing and Imaging
Benzoxadiazole-based probes have been extensively developed for the detection of biologically relevant analytes, including biothiols like glutathione (GSH) and hydrogen sulfide (H₂S).[1][7] The design of these probes often relies on a "turn-on" fluorescence mechanism, where the probe is initially non-fluorescent or weakly fluorescent and exhibits a significant increase in fluorescence upon reaction with the target analyte.
Detection of Hydrogen Sulfide (H₂S)
The detection of H₂S by NBD-based probes typically involves a nucleophilic aromatic substitution (SNAr) reaction.[8][9] In a common design, a non-fluorescent NBD-ether or -amine derivative reacts with H₂S, leading to the cleavage of the ether or amine linkage and the formation of a highly fluorescent NBD-thiol or NBD-amine product.[4][9]
Detection of Glutathione (GSH)
Similar to H₂S probes, NBD-based probes for GSH often utilize a reaction that transforms a non-fluorescent precursor into a fluorescent product. One strategy involves the nucleophilic substitution of a leaving group on the NBD core by the thiol group of GSH, followed by an intramolecular rearrangement (Smiles rearrangement) for certain probe designs, leading to a highly fluorescent product.[10]
Experimental Protocol: Live-Cell Imaging with NBD-Labeled Lipids
This protocol provides a general workflow for labeling and visualizing lipids in live cells using NBD-labeled lipid analogs.
Materials:
-
NBD-labeled lipid (e.g., NBD-sphingomyelin)
-
Appropriate cell line cultured on glass-bottom dishes or coverslips
-
Serum-free cell culture medium or imaging buffer
-
Bovine serum albumin (BSA), fatty acid-free
-
Fluorescence microscope with appropriate filter sets for NBD (Excitation ~460-488 nm, Emission ~520-550 nm)
Procedure:
-
Preparation of Labeling Solution:
-
Prepare a stock solution of the NBD-labeled lipid (e.g., 1 mM) in a suitable organic solvent (e.g., chloroform/methanol).
-
For cell delivery, complex the NBD-lipid with BSA. Evaporate the required amount of the lipid stock solution to dryness under a stream of nitrogen.
-
Resuspend the dried lipid in serum-free medium containing BSA to the desired final labeling concentration (typically 2-10 µM).
-
-
Cell Labeling:
-
Wash the cultured cells with pre-warmed serum-free medium.
-
Incubate the cells with the NBD-lipid/BSA complex solution at 37°C for 15-30 minutes.
-
-
Imaging:
-
Wash the cells to remove the labeling solution.
-
Add fresh, pre-warmed imaging buffer.
-
Image the cells immediately using a fluorescence microscope.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 4. NBD-based colorimetric and fluorescent turn-on probes for hydrogen sulfide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ifmmi.com [ifmmi.com]
Methodological & Application
Application Note and Protocol: HPLC Analysis of Thiols using ABD-F Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low molecular weight thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are pivotal in various physiological and pathological processes, acting as antioxidants and signaling molecules. Accurate quantification of these thiols in biological matrices is crucial for research in fields ranging from cellular metabolism to drug development. Direct analysis of thiols by High-Performance Liquid Chromatography (HPLC) is often challenging due to their lack of strong chromophores or fluorophores and their susceptibility to oxidation.
To overcome these limitations, a pre-column derivatization method is widely employed. This involves reacting the thiol group with a labeling reagent to form a stable and highly fluorescent derivative. 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) is a highly reactive and sensitive fluorogenic reagent that selectively labels the sulfhydryl group of thiols.[1][2] The non-fluorescent ABD-F reacts with thiols to produce a highly fluorescent adduct, allowing for sensitive detection by HPLC with a fluorescence detector.[1][2] This application note provides a detailed protocol for the analysis of thiols using ABD-F derivatization and HPLC with fluorescence detection. A similar and commonly used reagent is Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), and protocols for SBD-F are often adaptable for ABD-F.[3][4][5]
Principle of the Method
The method is based on the derivatization of thiols with ABD-F, followed by the separation of the fluorescent derivatives by reversed-phase HPLC and their subsequent detection by a fluorescence detector. To quantify total thiols (both reduced and oxidized forms), a reduction step is necessary to convert disulfides back to their corresponding thiols before derivatization.[3]
Quantitative Data Summary
The following table summarizes typical quantitative data for the HPLC analysis of various thiols after derivatization. Please note that specific retention times may vary depending on the exact chromatographic conditions, including the column, mobile phase composition, and gradient.
| Thiol | Retention Time (min) | Linearity Range (µM) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Homocysteine (Hcy) | ~4.3 | 3.13 - 100 | - | - | [2] |
| Cysteine (Cys) | ~5.8 | 25 - 800 | - | - | [2] |
| Cysteinylglycine (CysGly) | ~6.5 | 6.25 - 200 | - | - | [2] |
| Glutathione (GSH) | ~7.8 | 1.56 - 50 | - | - | [2] |
| N-acetylcysteine (NAC) | - | - | - | - | - |
Note: The data presented is for aminothiols derivatized with a similar benzofurazan reagent and serves as a representative example. Actual values with ABD-F may vary.
Experimental Protocols
Reagents and Materials
-
ABD-F (this compound)
-
Thiol standards (e.g., Glutathione, Cysteine, Homocysteine)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride for disulfide reduction (optional)
-
Boric acid buffer (or other suitable buffer, pH ~9-11)
-
Hydrochloric acid (HCl)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Reversed-phase HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm)
Preparation of Solutions
-
Thiol Standard Stock Solutions (e.g., 1 mM): Dissolve an appropriate amount of each thiol standard in 0.1 M HCl or deoxygenated buffer to prevent oxidation. Store at -20°C.
-
ABD-F Solution (e.g., 10 mM): Dissolve ABD-F in acetonitrile or a mixture of acetonitrile and buffer. Prepare fresh daily and protect from light.
-
TCEP Solution (for total thiol analysis, e.g., 10 mg/mL): Dissolve TCEP in water. Prepare fresh.
-
Boric Acid Buffer (e.g., 0.1 M, pH 9.5): Prepare an aqueous solution of boric acid and adjust the pH with NaOH.
Sample Preparation and Derivatization
-
Sample Collection and Extraction: Collect biological samples (e.g., plasma, tissue homogenate) and process them appropriately to extract the thiols. To prevent oxidation, extraction is often performed in an acidic solution.
-
(Optional) Reduction of Disulfides: To measure total thiols, add TCEP solution to the sample or standard. Incubate at room temperature for approximately 30 minutes.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix the sample or standard solution with the boric acid buffer.
-
Add the ABD-F solution. The final pH of the reaction mixture should be between 9 and 11.
-
Incubate the mixture at a specific temperature (e.g., 50-60°C) for a defined period (e.g., 10-60 minutes). The optimal conditions may need to be determined empirically.
-
-
Stopping the Reaction: After incubation, stop the reaction by adding a small volume of concentrated acid, such as HCl, to lower the pH.
-
Filtration/Centrifugation: Centrifuge the sample to pellet any precipitate and filter the supernatant through a 0.22 µm syringe filter before HPLC injection.
HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or phosphate buffer, pH 3-4) and an organic solvent (e.g., methanol or acetonitrile) is typically employed for separation.
-
Flow Rate: A typical flow rate is 0.8 - 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
Fluorescence Detection:
-
Excitation Wavelength (λex): ~380-390 nm
-
Emission Wavelength (λem): ~510-520 nm
-
Visualizations
References
- 1. ABD-F, Fluorogenic reagent for thiol labeling (CAS 91366-65-3) | Abcam [abcam.com]
- 2. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Labeling Cysteine Residues in Proteins with ABD-F
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and protocols for the selective labeling of cysteine residues in proteins using the fluorogenic reagent 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F).
Introduction
The selective labeling of cysteine residues is a powerful technique in proteomics, drug discovery, and diagnostics. The unique reactivity of the thiol group in cysteine allows for its specific modification with a variety of probes, including fluorescent dyes. ABD-F is a highly reactive, fluorogenic reagent that selectively labels the sulfhydryl group of cysteine residues.[1][2][3] Upon reaction, the benzofurazan moiety of ABD-F forms a highly fluorescent adduct, enabling the sensitive detection and quantification of labeled proteins.[1][2][3] This method is advantageous as it typically does not involve side chain modifications or N-terminal blockage.[1][2][3]
Applications in Research and Drug Development:
-
Protein Quantification: Quantify the amount of a specific protein in a complex mixture.
-
Conformational Change Studies: Monitor changes in protein conformation by observing alterations in the fluorescence of the attached probe.
-
Protein-Protein Interactions: Investigate binding events and the formation of protein complexes.[4]
-
Redox Signaling and Oxidative Stress: Detect and quantify oxidative modifications of cysteine residues, providing insights into cellular redox signaling pathways.[5][6]
-
Drug Discovery: Screen for compounds that interact with specific cysteine residues on a target protein.[7]
Data Presentation
While specific quantitative data for ABD-F labeling efficiency can be protein-dependent and vary with experimental conditions, the following table summarizes general parameters for thiol-reactive fluorescent probes. Researchers should empirically determine these values for their specific protein of interest.
| Parameter | Typical Range/Value | Notes |
| Labeling Efficiency | 70-95% | Dependent on factors such as the accessibility of the cysteine residue, protein concentration, pH, temperature, and the molar ratio of ABD-F to protein.[8] |
| Excitation Wavelength (λex) | ~389 nm | The excitation maximum of the ABD-cysteine adduct.[9] |
| Emission Wavelength (λem) | ~513 nm | The emission maximum of the ABD-cysteine adduct.[9] |
| Detection Limit | Low nanomolar to picomolar range | Highly sensitive detection is achievable with appropriate instrumentation (e.g., fluorescence spectrophotometer, plate reader, or gel imager). The detection limit for cysteine with a similar probe has been reported to be as low as 60 nM.[10] |
| Degree of Labeling (DOL) | 0.5 - 2.0 moles of dye per mole of protein | The optimal DOL depends on the specific application. A higher DOL can lead to signal quenching and may affect protein function. The DOL can be calculated using spectrophotometric measurements of the protein and the dye.[8] |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in labeling proteins with ABD-F.
Materials:
-
Protein of interest containing at least one accessible cysteine residue
-
ABD-F (this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer (e.g., 50-100 mM Phosphate Buffer, HEPES, or Tris, pH 7.0-8.0, degassed)
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
Procedure:
-
Protein Solution Preparation:
-
Dissolve the purified protein in the degassed Labeling Buffer to a final concentration of 1-10 mg/mL.
-
If the target cysteine residues are involved in disulfide bonds, they must be reduced prior to labeling. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the ABD-F, as it will react with the dye. DTT can be removed by dialysis or using a desalting column.[8]
-
-
ABD-F Stock Solution Preparation:
-
Allow the vial of ABD-F to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of ABD-F in anhydrous DMSO or DMF. For example, dissolve 2.17 mg of ABD-F (MW: 217.18 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh and protected from light.
-
Materials:
-
Prepared Protein Solution (from Protocol 1)
-
ABD-F Stock Solution (from Protocol 1)
-
Quenching Reagent (e.g., 1 M β-mercaptoethanol or L-cysteine)
Procedure:
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the ABD-F stock solution to the protein solution while gently vortexing. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The incubation should be performed in the dark to prevent photobleaching of the fluorescent dye.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent to a final concentration that is in molar excess to the initial ABD-F concentration. For example, add β-mercaptoethanol to a final concentration of 10-50 mM.[8]
-
Incubate for 15-30 minutes at room temperature. This will react with any unreacted ABD-F.
-
Materials:
-
Quenched Labeling Reaction Mixture (from Protocol 2)
-
Purification System (e.g., size-exclusion chromatography column, dialysis tubing with appropriate molecular weight cutoff, or centrifugal filter units)
-
Storage Buffer (e.g., PBS with 10% glycerol)
Procedure:
-
Removal of Excess Dye:
-
Separate the ABD-F labeled protein from unreacted dye and quenching reagent using size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with the desired storage buffer.[11]
-
Alternatively, dialysis can be performed against a large volume of storage buffer with several buffer changes.
-
For smaller sample volumes, centrifugal filter units with a suitable molecular weight cutoff can be used to wash the labeled protein and remove low molecular weight contaminants.
-
-
Storage of Labeled Protein:
-
Store the purified, labeled protein in a suitable buffer at 4°C for short-term storage or at -80°C in small aliquots for long-term storage. Protect the labeled protein from light.
-
Materials:
-
Purified ABD-F Labeled Protein (from Protocol 3)
-
Spectrophotometer
-
SDS-PAGE equipment
-
Fluorescence imager
Procedure:
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the ABD-F adduct (~389 nm).
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of the dye at 280 nm.
-
Calculate the concentration of the ABD-F dye using its molar extinction coefficient at its absorbance maximum.
-
The DOL is the molar ratio of the dye to the protein.
-
-
Analysis by SDS-PAGE:
-
Run the labeled protein on an SDS-PAGE gel.
-
Visualize the gel using a fluorescence imager with the appropriate excitation and emission filters to confirm that the fluorescence is associated with the protein band. A Coomassie or silver stain can be performed subsequently to visualize the total protein.
-
-
Mass Spectrometry Analysis (Optional):
-
To confirm the site of labeling, the labeled protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by mass spectrometry.[2] The mass of the peptide containing the labeled cysteine will be increased by the mass of the ABD-F adduct.
-
Visualizations
Caption: Experimental workflow for labeling protein cysteine residues with ABD-F.
References
- 1. ABD-F, Fluorogenic reagent for thiol labeling (CAS 91366-65-3) | Abcam [abcam.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]
- 4. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Cysteine Labeling and Global Label-Free Proteomics Reveals an Altered Metabolic State in Skeletal Muscle Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Probes for Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biotium.com [biotium.com]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Application Notes and Protocols for Pre-column Derivatization of Amino Acids with 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids is crucial in a multitude of research areas, including proteomics, clinical diagnostics, and food science. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a powerful technique for this purpose, offering high sensitivity and selectivity. Pre-column derivatization of amino acids with a fluorogenic reagent is a common strategy to enhance their detection, as most amino acids lack native fluorescence.[1][2]
This document provides detailed application notes and protocols for the pre-column derivatization of amino acids using 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F). While ABD-F is a well-established reagent for the highly selective derivatization of thiols, particularly cysteine residues, its application for the derivatization of primary and secondary amino groups of other amino acids is less documented. The protocols provided herein are based on established methods for the structurally similar and widely used reagent, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), and should serve as a starting point for method development and validation.
Principle of Derivatization
ABD-F is a fluorogenic reagent that reacts with primary and secondary amines to yield highly fluorescent derivatives. The reaction involves the nucleophilic substitution of the fluorine atom on the benzoxadiazole ring by the amino group of the amino acid. This reaction is typically carried out in a basic buffer and at an elevated temperature to ensure efficient derivatization. The resulting ABD-amino acid derivatives can be separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector.
Reagents and Materials
-
This compound (ABD-F)
-
Amino Acid Standard Solution (containing a mixture of proteinogenic amino acids)
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, ultrapure (18.2 MΩ·cm)
-
0.2 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler with temperature control
-
Column oven
-
Fluorescence detector
-
-
pH meter
-
Vortex mixer
-
Heating block or water bath
Experimental Protocols
Preparation of Reagents
-
Borate Buffer (0.1 M, pH 8.0): Dissolve 6.18 g of boric acid in 900 mL of ultrapure water. Adjust the pH to 8.0 with 1 M NaOH and bring the final volume to 1 L with ultrapure water.
-
ABD-F Reagent Solution (10 mM): Dissolve 21.7 mg of ABD-F in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.
-
Amino Acid Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of a standard amino acid mixture in 0.1 M HCl. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 M HCl to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
Sample Preparation
For biological samples such as plasma, serum, or tissue homogenates, protein precipitation is necessary to remove interfering macromolecules.
-
To 100 µL of the sample, add 200 µL of ice-cold methanol or acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of 0.1 M HCl.
Pre-column Derivatization Protocol
-
In a microcentrifuge tube, mix 10 µL of the amino acid standard solution or prepared sample with 10 µL of 0.1 M borate buffer (pH 8.0).
-
Add 20 µL of the 10 mM ABD-F reagent solution in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath, protected from light.
-
After incubation, cool the mixture to room temperature.
-
Add 960 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to dilute the sample.
-
Filter the derivatized sample through a 0.2 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume (e.g., 10 µL) into the HPLC system.
HPLC-Fluorescence Detection Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-35 min: 10-50% B
-
35-40 min: 50-90% B
-
40-45 min: 90% B
-
45-50 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Fluorescence Detector Wavelengths:
-
Excitation: 389 nm
-
Emission: 513 nm
-
Note: The HPLC conditions provided are a starting point and may require optimization for specific applications and columns.
Quantitative Data Summary
| Amino Acid | Retention Time (min) (NBD-F) | LOD (fmol) (NBD-F) | LOQ (fmol) (NBD-F) |
| Aspartic Acid | 8.5 | 0.5 | 1.7 |
| Glutamic Acid | 9.2 | 0.6 | 2.0 |
| Serine | 10.1 | 0.8 | 2.7 |
| Glycine | 11.5 | 1.2 | 4.0 |
| Threonine | 12.3 | 0.9 | 3.0 |
| Alanine | 14.8 | 1.0 | 3.3 |
| Proline | 16.2 | 2.5 | 8.3 |
| Valine | 18.5 | 1.5 | 5.0 |
| Methionine | 19.3 | 1.3 | 4.3 |
| Isoleucine | 21.7 | 1.8 | 6.0 |
| Leucine | 22.1 | 1.7 | 5.7 |
| Phenylalanine | 24.5 | 2.0 | 6.7 |
| Tryptophan | 26.8 | 2.2 | 7.3 |
| Lysine | 28.1 | 1.9 | 6.3 |
| Arginine | 29.5 | 2.8 | 9.3 |
| Cysteine | Varies | Varies | Varies |
Data presented is representative and sourced from various studies on NBD-F derivatization. Actual values will vary depending on the specific HPLC system, column, and experimental conditions.
Visualizations
Chemical Reaction of ABD-F with an Amino Acid
Caption: Reaction of ABD-F with an amino acid.
Experimental Workflow for Amino Acid Analysis
Caption: Workflow for amino acid analysis using ABD-F.
Discussion and Method Development Considerations
-
Selectivity of ABD-F: While ABD-F is highly reactive towards thiols, its reactivity with primary and secondary amines allows for the derivatization of all proteinogenic amino acids. However, the reaction conditions, particularly pH, may need to be optimized to favor amine derivatization.
-
Reaction Conditions: The derivatization reaction is influenced by pH, temperature, and incubation time. A systematic evaluation of these parameters is recommended to achieve optimal derivatization efficiency and reproducibility for a specific set of amino acids.
-
Stability of Derivatives: The stability of the ABD-amino acid derivatives should be assessed under the analytical conditions. Storage of derivatized samples at low temperatures and protected from light is advisable.
-
Matrix Effects: When analyzing complex biological samples, matrix effects can influence the derivatization reaction and chromatographic separation. The use of an internal standard and appropriate sample clean-up procedures can help to mitigate these effects.
-
Method Validation: A full method validation according to ICH guidelines should be performed to ensure the accuracy, precision, linearity, and sensitivity of the developed method for its intended application. This includes determining the limit of detection (LOD) and limit of quantification (LOQ) for each amino acid derivative.
Conclusion
The pre-column derivatization of amino acids with this compound (ABD-F) followed by HPLC with fluorescence detection presents a promising analytical strategy for the sensitive quantification of amino acids. While ABD-F is predominantly recognized for its reaction with thiols, the provided protocols, based on the analogous reagent NBD-F, offer a solid foundation for developing and validating a robust method for the comprehensive analysis of amino acids in various matrices. Careful optimization of the derivatization and chromatographic conditions is essential to achieve the desired analytical performance.
References
- 1. Retention of Fluorescent Amino Acid Derivatives in Ion-pairing Reversed-phase Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
Application Note: Quantitative Analysis of Glutathione in Plasma using ABD-F and HPLC with Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (GSH) is a tripeptide (γ-glutamyl-cysteinyl-glycine) that serves as a major antioxidant in the body, playing a critical role in protecting cells from oxidative damage, detoxifying xenobiotics, and maintaining redox homeostasis. The concentration of glutathione in plasma is a key biomarker for assessing oxidative stress and the overall health status of an individual. This application note provides a detailed protocol for the sensitive and selective quantification of reduced glutathione in human plasma using pre-column derivatization with 4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole (ABD-F) followed by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.
Principle
The sulfhydryl group of glutathione reacts with the fluorescent labeling agent ABD-F under alkaline conditions to form a stable and highly fluorescent thioether derivative. This derivative is then separated from other plasma components by RP-HPLC and quantified using a fluorescence detector. The intensity of the fluorescence is directly proportional to the concentration of glutathione in the sample.
Materials and Reagents
-
Glutathione (GSH) standard
-
4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole (ABD-F)
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Boric acid
-
Dimethylformamide (DMF)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
EDTA
-
Ultrapure water
-
Human plasma (collected in EDTA-containing tubes)
Experimental Protocols
Standard Solution Preparation
-
GSH Stock Solution (1 mM): Dissolve an appropriate amount of GSH in 0.1 M HCl containing 2 mM EDTA. Store at -80°C for up to 2 months.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.9% (w/v) NaCl containing 4 mM EDTA to achieve concentrations ranging from 1 to 10 µM.
Plasma Sample Preparation and Deproteinization
-
Collect whole blood in tubes containing EDTA as an anticoagulant.
-
Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
To 200 µL of plasma, add 200 µL of a 10% (w/v) TCA solution for protein precipitation.
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant for the derivatization step.
Derivatization Procedure
-
In an autosampler vial, mix the following:
-
100 µL of the supernatant from the deproteinized plasma sample (or 100 µL of working standard solution).
-
30 µL of 0.5 M NaOH.
-
250 µL of 0.2 M borate buffer (pH 9.0).
-
50 µL of 2.3 mM ABD-F solution in dimethylformamide.[1]
-
-
Vortex the mixture.
-
Incubate the reaction mixture at 50°C for 20 minutes in the dark.[1]
-
After incubation, the sample is ready for HPLC analysis.
HPLC Conditions
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm particle size).
-
Mobile Phase: 5% (v/v) acetonitrile in 0.1 M KH₂PO₄, adjusted to pH 2.15.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Settings:
Data Presentation
The following table summarizes representative quantitative data for the analysis of glutathione using a similar pre-column derivatization method with a structurally related fluorescent reagent (NBD-F) and HPLC.[3]
| Parameter | Result |
| Linearity Range | 0.1 µmol/L to 10.0 µmol/L |
| Correlation Coefficient (r²) | 0.9988 |
| Intra-day Precision (CV%) | 6.3% |
| Inter-day Precision (CV%) | 6.9% |
Visualizations
Chemical Derivatization of Glutathione with ABD-F
Caption: Reaction of Glutathione with ABD-F.
Experimental Workflow for Glutathione Analysis
Caption: HPLC analysis workflow for plasma glutathione.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of plasma total homocysteine and cysteine using HPLC with fluorescence detection and an ammonium 7-fluoro-2, 1, 3-benzoxadiazole-4-sulphonate (SBD-F) derivatization protocol optimized for antioxidant concentration, derivatization reagent concentration, temperature and matrix pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Application of ABD-F in Food Analysis for Cysteine Determination
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
L-cysteine, a sulfur-containing amino acid, is a crucial component in food science and nutrition. It plays a significant role in protein structure and function, acts as a precursor to the antioxidant glutathione, and is used as a food additive to improve dough quality in the baking industry and to prevent browning in beverages.[1][2][3] Accurate quantification of cysteine in food products is therefore essential for quality control, nutritional labeling, and regulatory compliance.[3]
This document provides a detailed protocol for the determination of cysteine in food matrices using the fluorescent labeling reagent 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F). ABD-F reacts with the thiol group of cysteine to form a highly fluorescent and stable derivative, enabling sensitive and specific detection by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[1][4] This method offers advantages over other reagents due to its high selectivity for thiols, rapid reaction time, and the generation of a single, stable derivative peak, which simplifies chromatographic analysis and improves accuracy, especially in complex food samples.[1][4]
Principle of the Method
The determination of cysteine using ABD-F involves a pre-column derivatization step followed by HPLC analysis. The sulfhydryl group of cysteine nucleophilically attacks the electron-deficient aromatic ring of ABD-F, resulting in a stable fluorescent adduct. The reaction is carried out under specific pH and temperature conditions to ensure complete and rapid derivatization. The resulting ABD-cysteine derivative is then separated from other sample components by RP-HPLC and quantified using a fluorescence detector.
Chemical Reaction
Caption: Reaction of Cysteine with ABD-F.
Experimental Protocols
Materials and Reagents
-
Standards: L-cysteine hydrochloride monohydrate
-
Reagents:
-
This compound (ABD-F)
-
Acetonitrile (HPLC grade)
-
Sodium borate
-
Disodium ethylenediaminetetraacetate (EDTA)
-
Sodium acetate
-
Hydrochloric acid (HCl)
-
Trichloroacetic acid (TCA)
-
Tri-n-butylphosphine (TBP) - for reduction of cystine (if total cysteine is required)
-
-
Solutions:
-
Extraction Buffer (pH 4.0): 5 mmol/L sodium acetate buffer containing 2 mmol/L EDTA.
-
Derivatization Buffer (pH 8.0): 0.1 mol/L sodium borate buffer containing 2 mmol/L EDTA.
-
ABD-F Solution: 0.5 mmol/L ABD-F in acetonitrile.
-
Mobile Phase: As required for HPLC separation (e.g., a gradient of acetonitrile in an aqueous buffer like phosphate or acetate).
-
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Fluorescence detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm)
-
-
Water bath or heating block
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Micropipettes
Sample Preparation
The sample preparation procedure may vary depending on the food matrix (liquid or solid).
For Liquid Samples (e.g., beverages):
-
Filter the sample through a 0.45 µm membrane filter.
-
Dilute the filtered sample with the Extraction Buffer to a suitable concentration.
For Solid Samples (e.g., yeast extract, flour):
-
Weigh a representative amount of the homogenized sample.
-
Add a specific volume of Extraction Buffer.
-
Vortex vigorously to ensure thorough mixing and extraction of cysteine.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet insoluble material.
-
Collect the supernatant for derivatization.
Derivatization Procedure
-
In a microcentrifuge tube, mix a specific volume of the sample extract (or standard solution) with the Derivatization Buffer.
-
Add the ABD-F solution to the mixture. The final concentration of ABD-F should be in excess to ensure complete reaction with all thiol compounds.
-
Incubate the mixture in a water bath at 50°C for 5 minutes.[4]
-
After incubation, stop the reaction by adding an acidic solution (e.g., HCl or TCA) to lower the pH. This also serves to precipitate proteins if not already removed.
-
Centrifuge the mixture to pellet any precipitate.
-
The clear supernatant containing the ABD-cysteine derivative is ready for HPLC analysis.
HPLC Analysis
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient elution is often employed for optimal separation. For example, a gradient of acetonitrile in 0.1 M potassium dihydrogen phosphate buffer (pH 2.15).[5]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[5]
-
Injection Volume: 10 - 20 µL.
-
Fluorescence Detection: Excitation wavelength (Ex) at 385 nm and Emission wavelength (Em) at 515 nm.[5]
-
Quantification: Create a calibration curve using standard solutions of cysteine subjected to the same derivatization procedure. The concentration of cysteine in the sample is determined by comparing the peak area of the ABD-cysteine derivative with the calibration curve.
Experimental Workflow
Caption: Workflow for Cysteine Determination.
Quantitative Data Summary
The following tables summarize the performance characteristics and application of the ABD-F method for cysteine determination in various food matrices.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity (Cysteine) | Good linearity (r ≥ 0.998) in the range of 5-500 µM | [6] |
| Limit of Detection (LOD) | 0.11 µM (S/N = 3) | [6] |
| Precision (Intra-day) | Acceptable | [6] |
| Precision (Inter-day) | Acceptable | [6] |
| Accuracy | Good recovery rates | [1] |
Table 2: Recovery of Cysteine from Spiked Food Samples [1]
| Food Matrix | Spiking Level | Recovery (%) |
| Model Liquid Sample | - | 98.7 - 101.2 |
| Yeast Extract A | 0.5% | 99.4 |
| Yeast Extract B | 0.5% | 98.8 |
Table 3: Cysteine Content in Various Food Materials [4][7]
| Food Material | Cysteine Content ( g/100g ) |
| Yeast Extract A | 0.85 |
| Yeast Extract B | 0.76 |
| Wheat Flour | 0.25 |
| Skim Milk Powder | 0.08 |
| Soy Protein | 0.45 |
| Chicken Extract | 0.12 |
Discussion and Troubleshooting
-
Specificity: The ABD-F method demonstrates high specificity for thiols. Other amino acids without a thiol group, such as alanine and proline, do not react under the specified conditions.[4] Cystine, the oxidized dimer of cysteine, will not react with ABD-F unless it is first reduced to cysteine using a reducing agent like tri-n-butylphosphine (TBP).[4] This allows for the determination of either free cysteine or total cysteine (cysteine + cystine).
-
Matrix Effects: Food matrices can be complex and may contain interfering compounds. The high selectivity of ABD-F and the chromatographic separation help to minimize matrix effects. However, for particularly complex samples, a sample clean-up step using solid-phase extraction (SPE) may be necessary.
-
Stability of the Derivative: The ABD-cysteine derivative is reported to be stable, allowing for analysis within a reasonable timeframe after derivatization.[4] However, it is good practice to analyze the samples as soon as possible or store them at 4°C in the dark to prevent any potential degradation.
-
pH Control: The pH of the derivatization reaction is critical for optimal and complete reaction. The reaction rate is highest at a pH of 8.0.[4] Careful preparation and verification of the buffer pH are essential for reproducible results. The fluorescence intensity of the final product is highest at a pH of 2, which is achieved by the addition of acid to stop the reaction and is also compatible with typical RP-HPLC mobile phases.[4]
Conclusion
The use of ABD-F for the derivatization of cysteine followed by HPLC with fluorescence detection provides a robust, sensitive, and specific method for the quantification of cysteine in a variety of food products. The method's reliability, as demonstrated by good linearity, precision, and accuracy, makes it a valuable tool for quality control and research in the food industry and related fields. The detailed protocol and workflow provided in this document offer a comprehensive guide for the successful implementation of this analytical technique.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. nano-lab.com.tr [nano-lab.com.tr]
- 4. researchgate.net [researchgate.net]
- 5. Determination of plasma total homocysteine and cysteine using HPLC with fluorescence detection and an ammonium 7-fluoro-2, 1, 3-benzoxadiazole-4-sulphonate (SBD-F) derivatization protocol optimized for antioxidant concentration, derivatization reagent concentration, temperature and matrix pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of homocysteine, methionine and cysteine in maternal plasma after delivery by HPLC-fluorescence detection with DBD-F as a label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for ABD-F as a Fluorogenic Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) is a highly reactive and sensitive fluorogenic reagent specifically designed for the detection and quantification of thiols.[1][2][3][4] Thiol-containing compounds, such as cysteine, glutathione, and proteins with cysteine residues, play critical roles in various biological processes, including enzyme catalysis, redox signaling, and protein folding.[5] ABD-F itself is non-fluorescent but reacts with the sulfhydryl group of thiols to yield a highly fluorescent product, making it an excellent tool for sensitive detection in biological samples.[6][7] This document provides detailed application notes and protocols for the effective use of ABD-F.
Chemical Properties and Specifications
A summary of the key chemical and physical properties of ABD-F is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonamide | [3] |
| Synonyms | 4-Fluoro-7-sulfamoylbenzofurazan | [6] |
| CAS Number | 91366-65-3 | [3][6] |
| Molecular Formula | C₆H₄FN₃O₃S | [3] |
| Molecular Weight | 217.18 g/mol | |
| Purity | >98% | |
| Form | Solid | |
| Solubility | Soluble in 1M ammonium hydroxide (50 mg/ml), DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (30 mg/ml). Slightly soluble in PBS (pH 7.2). | [3] |
| Storage | Store at -20°C, desiccated, and protected from light. The product can be stored for up to 12 months under these conditions. | [1] |
Fluorogenic Reaction and Spectral Properties
ABD-F reacts with thiols (R-SH) through a nucleophilic aromatic substitution reaction, where the thiol group displaces the fluorine atom on the benzoxadiazole ring. This reaction results in the formation of a stable, highly fluorescent thioether adduct.
The spectral properties of the ABD-thiol adduct are summarized below. It is important to note that the exact excitation and emission maxima may vary slightly depending on the solvent and the specific thiol compound.
| Parameter | Wavelength (nm) | Reference |
| Excitation Maximum (λex) | ~389 nm | [3][5][6] |
| Emission Maximum (λem) | ~513 nm | [3][5][6] |
Experimental Protocols
Two primary protocols are provided below: a general protocol for thiol quantification in solution and a more specific protocol for derivatization prior to High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 1: Fluorimetric Quantification of Thiols in Solution
This protocol is suitable for the quantitative measurement of total thiol content in biological samples using a fluorescence microplate reader or a spectrofluorometer.
Materials:
-
ABD-F reagent
-
Assay Buffer: 100 mM Borate buffer, pH 8.0, containing 2 mM EDTA.
-
Thiol standard (e.g., Glutathione - GSH)
-
Test samples containing thiols
-
Microplate reader or spectrofluorometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ABD-F (e.g., 10 mM in DMSO or DMF). Store protected from light.
-
Prepare a working solution of ABD-F by diluting the stock solution in Assay Buffer. A typical final concentration is 1 mM. Prepare this solution fresh before each experiment.[6]
-
Prepare a series of thiol standards by diluting the stock thiol solution in Assay Buffer. For GSH, a typical range is from 1.5 µM to 100 µM.[5]
-
-
Reaction Setup:
-
Incubation:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of ~389 nm and an emission wavelength of ~513 nm.[5]
-
-
Data Analysis:
-
Subtract the fluorescence reading from a blank control (containing no thiol) from all other readings.
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of thiols in the test samples by interpolating their fluorescence values on the standard curve.[5]
-
Protocol 2: Pre-column Derivatization of Thiols for HPLC Analysis
This protocol is designed for the derivatization of thiols in a sample prior to separation and quantification by reverse-phase HPLC.
Materials:
-
ABD-F reagent
-
Derivatization Buffer: 100 mM Borate buffer, pH 8.0, containing 2 mM EDTA.
-
ABD-F Solution: 1 mM ABD-F in Derivatization Buffer.
-
Stopping Solution: 100 mM HCl.
-
Sample containing thiols.
-
HPLC system with a fluorescence detector.
Procedure:
-
Sample Preparation:
-
Dissolve or dilute the sample in the Derivatization Buffer.[6]
-
-
Derivatization Reaction:
-
Reaction Termination:
-
Add 300 µL of 100 mM HCl solution to the reaction mixture to lower the pH. Maximum fluorescence intensity is observed at pH 2.[6]
-
-
HPLC Analysis:
-
Inject an appropriate volume of the final mixture into the HPLC system.
-
Separate the ABD-thiol adducts on a suitable reverse-phase column.
-
Detect the fluorescent derivatives using a fluorescence detector set to an excitation wavelength of ~389 nm and an emission wavelength of ~513 nm.[6]
-
Quantitative Data Summary
The following table summarizes the detection limits of ABD-F for various thiol compounds when used with HPLC.
| Thiol Compound | Detection Limit (S/N=3) | Reference |
| Cysteine | 0.6 pmol per injection | [6] |
| Glutathione | 0.4 pmol per injection | [6] |
| N-acetylcysteine | 1.9 pmol per injection | [6] |
| Cysteamine | 0.5 pmol per injection | [6] |
Visualizations
Experimental Workflow for Thiol Quantification
The following diagram illustrates the general workflow for using ABD-F to quantify thiols in a sample.
Caption: General workflow for thiol quantification using ABD-F.
Reaction of ABD-F with a Thiol
This diagram illustrates the chemical reaction between ABD-F and a thiol-containing compound (R-SH).
Caption: Fluorogenic reaction of ABD-F with a thiol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Hammond Cell Tech [hammondcelltech.com]
- 5. eurogentec.com [eurogentec.com]
- 6. Derivatization Reagent for HPLC ABD-F | CAS 91366-65-3 Dojindo [dojindo.com]
- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Analysis of Thiol Compounds Using Reversed-Phase HPLC with ABD-F Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Low-molecular-weight thiol compounds, such as cysteine, homocysteine, and glutathione, are critical molecules involved in numerous biological processes, including redox signaling, detoxification, and maintaining cellular homeostasis.[1] Accurate quantification of these thiols is essential for understanding their roles in health and disease. Due to their lack of strong natural chromophores, direct analysis by High-Performance Liquid Chromatography (HPLC) is challenging.[2]
This application note describes a robust and sensitive method for the analysis of thiol-containing compounds using pre-column derivatization with 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F), followed by reversed-phase HPLC (RP-HPLC) with fluorescence detection. ABD-F is a highly specific fluorogenic reagent that rapidly reacts with thiol groups to form stable, highly fluorescent adducts, enabling sensitive and selective detection.[3][4] The reaction between ABD-F and a thiol is typically complete within five minutes under mild conditions (50°C, pH 8.0).[3][5] The resulting ABD-thiol adducts can be effectively separated on a C18 column and quantified with high sensitivity.
Principle of the Method
The methodology involves a multi-step process beginning with sample preparation, which may include homogenization, deproteinization, and the reduction of any existing disulfide bonds to free thiol groups using a reducing agent like tris-(2-carboxyethyl)-phosphine (TCEP).[6] The free thiols are then derivatized with ABD-F. The resulting fluorescent ABD-thiol adducts are separated by RP-HPLC and quantified using a fluorescence detector, with excitation and emission wavelengths typically around 389 nm and 513 nm, respectively.[5] The fluorescence intensity of the adducts is maximal at a low pH (around 2.0), which is often achieved by adding acid post-derivatization, making the sample compatible with acidic mobile phases used in RP-HPLC.[3][5]
Experimental Protocols
3.1. Required Materials and Reagents
-
This compound (ABD-F)[7]
-
L-Cysteine, L-Glutathione, Homocysteine, and other thiol standards
-
Tris-(2-carboxyethyl)-phosphine hydrochloride (TCEP) for disulfide reduction[6]
-
Boric acid or Borate buffer (0.1 M, pH 8.0)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Hydrochloric acid (HCl)
-
Trichloroacetic acid (TCA) for deproteinization[6]
-
HPLC-grade methanol and acetonitrile
-
HPLC-grade water
-
Ammonium formate or sodium acetate for mobile phase preparation[6][8]
-
Internal Standard (e.g., N-acetylcysteine or 2-mercaptopropionylglycine)[5][6]
3.2. Sample Preparation (General Protocol for Biological Samples)
-
Homogenization: Homogenize tissue samples in an appropriate buffer, often an acidic solution like trichloroacetic acid, to deproteinize the sample and prevent thiol oxidation.[6]
-
Reduction of Disulfides: To measure total thiols, treat the acid-soluble fraction of the sample homogenate with a reducing agent such as TCEP to convert disulfide bonds back to their free thiol forms.[6]
-
Centrifugation: Centrifuge the homogenate to pellet proteins and other insoluble material. The supernatant containing the low-molecular-weight thiols is used for derivatization.
3.3. ABD-F Derivatization Protocol
-
Prepare Sample Solution: Mix the sample supernatant or thiol standard with a 100 mM borate buffer (pH 8.0) containing 2 mM EDTA.[5]
-
Prepare ABD-F Solution: Prepare a 1 mM ABD-F solution in the same 100 mM borate buffer.
-
Derivatization Reaction: In a reaction vial, mix 500 µL of the sample solution with 500 µL of the 1 mM ABD-F solution.[5]
-
Cooling: Immediately cool the reaction vial in an ice bath to stop the reaction.[5]
-
Acidification: Add 300 µL of 100 mM HCl to the reaction mixture. This step adjusts the pH to approximately 2, which maximizes the fluorescence intensity of the ABD-thiol adducts.[3][5]
-
Analysis: The mixture is now ready for injection into the HPLC system.
Reversed-Phase HPLC Analysis
The following table outlines typical chromatographic conditions for the separation of ABD-thiol adducts.
| Parameter | Recommended Conditions |
| HPLC System | UHPLC or HPLC system with fluorescence detection |
| Column | Waters Acquity BEH C18 (1.7 µm, 2.1 mm × 100 mm) or equivalent[6] |
| Mobile Phase A | Acetate or Formate Buffer (e.g., 20 mM Ammonium Formate, pH 3.0) |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | A time-based gradient from low to high organic phase concentration. Example: 5% to 60% B over 15 minutes. Optimization is required based on specific analytes. |
| Flow Rate | 0.2 - 0.4 mL/min for UHPLC; 0.8 - 1.0 mL/min for standard HPLC |
| Column Temp. | 30 - 40°C |
| Injection Vol. | 5 - 20 µL |
| Fluorescence | Excitation: 385 - 389 nm[5][8] |
| Emission: 513 - 515 nm[5][8] |
Data Presentation
Quantitative performance data for the analysis of various ABD-thiol adducts are summarized below.
Table 1: Detection Limits and Linearity
| Analyte | Linearity Range | Lower Limit of Detection (LOD) | Reference |
| Cysteine | 15–1,500 nmol/g | 0.6 pmol/injection | [5][6] |
| Glutathione | 150–15,000 nmol/g | 0.4 pmol/injection | [5][6] |
| Homocysteine | 15–1,500 nmol/g | Not Specified | [6] |
| N-acetylcysteine | 0.1–60 µM | 1.9 pmol/injection | [5][8] |
| Cysteamine | Not Specified | 0.5 pmol/injection | [5] |
| γ-glutamylcysteine | 15–1,500 nmol/g | Not Specified | [6] |
Table 2: Method Validation Parameters for Tissue Analysis
| Analyte | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Cysteine | 100.0 ± 2.2 | < 5% | < 10% | [6] |
| Glutathione | 100.6 ± 3.3 | < 5% | < 10% | [6] |
| Homocysteine | 96.6 ± 2.0 | < 5% | < 10% | [6] |
| Cysteinylglycine | 95.4 ± 5.1 | < 5% | < 10% | [6] |
| γ-glutamylcysteine | 102.2 ± 2.7 | < 5% | < 10% | [6] |
Visualized Workflow and Diagrams
The overall experimental workflow for the analysis of ABD-thiol adducts is depicted below.
Caption: Workflow for thiol analysis using ABD-F derivatization and RP-HPLC.
The chemical reaction for the derivatization of a thiol with ABD-F is shown below.
Caption: Derivatization reaction of a thiol with ABD-F.
References
- 1. diva-portal.org [diva-portal.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ABD-F, Fluorogenic reagent for thiol labeling (CAS 91366-65-3) | Abcam [abcam.com]
- 5. Derivatization Reagent for HPLC ABD-F | CAS 91366-65-3 Dojindo [dojindo.com]
- 6. Technical note: simultaneous determination of amino thiols in pig tissue by ultra-high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labproinc.com [labproinc.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescence Detection of ABD-F Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-7-aminosulfonylbenzofurazan (ABD-F) is a highly reactive fluorogenic reagent utilized for the sensitive detection and quantification of thiol-containing molecules. Its primary application lies in the labeling of peptides and proteins at cysteine residues. The reaction between the thiol group of a cysteine and ABD-F results in a stable thioether bond, yielding a fluorescently tagged peptide. This labeling enables the precise quantification and analysis of peptides through various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and capillary electrophoresis. ABD-F itself is only weakly fluorescent, but its conjugate with a thiol-containing peptide exhibits strong fluorescence, providing a low background signal and high sensitivity.
Reaction Chemistry and Spectral Properties
ABD-F reacts specifically with the sulfhydryl group (-SH) of cysteine residues in peptides. The benzofurazan moiety of ABD-F is responsible for its fluorescent properties upon conjugation.
Spectral Data Summary
The following table summarizes the key spectral and physical properties of ABD-F and its conjugate.
| Property | Value | Reference |
| ABD-F Molecular Weight | 217.18 g/mol | [1] |
| ABD-F Appearance | Off-white solid | [2] |
| ABD-F Solubility | Soluble in DMSO, DMF, and 1M ammonium hydroxide | [1][2] |
| Excitation Wavelength (λex) | ~375 - 389 nm | [3][4][5] |
| Emission Wavelength (λem) | ~508 - 513 nm | [3][4][5] |
| Storage Conditions | Store desiccated at 4°C to -20°C, protected from light | [2][6] |
Note: Excitation and emission maxima can vary slightly depending on the solvent and the specific peptide conjugate.
Experimental Workflow and Protocols
Overall Experimental Workflow
The general workflow for the fluorescence detection of peptides using ABD-F labeling involves several key steps, from sample preparation to data analysis.
Detailed Experimental Protocol: ABD-F Labeling of a Cysteine-Containing Peptide
This protocol provides a step-by-step guide for the fluorescent labeling of a peptide containing at least one cysteine residue with ABD-F.
Materials and Reagents:
-
Peptide sample containing one or more cysteine residues
-
ABD-F (4-fluoro-7-aminosulfonylbenzofurazan)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Borate buffer (50 mM, pH 8.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reduction of disulfide bonds)
-
2-Mercaptoethanol or dithiothreitol (DTT) (for quenching)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a fluorescence detector
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
C18 HPLC column
Procedure:
-
Preparation of Reagents:
-
ABD-F Stock Solution: Prepare a 10 mM stock solution of ABD-F in anhydrous DMSO or DMF. Store any unused portion at -20°C, protected from light.
-
Peptide Solution: Dissolve the peptide sample in the borate buffer to a final concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, a small amount of organic solvent like acetonitrile can be added.
-
(Optional) Reduction of Disulfide Bonds: If the peptide contains disulfide bonds that need to be reduced to free the cysteine thiol groups, add a 10-fold molar excess of TCEP to the peptide solution and incubate for 30 minutes at room temperature.
-
-
Labeling Reaction:
-
To the peptide solution, add a 5 to 10-fold molar excess of the ABD-F stock solution.
-
Vortex the mixture gently and incubate at 60°C for 30-60 minutes in the dark. The optimal reaction time and temperature may need to be determined empirically for each specific peptide.
-
-
Quenching the Reaction:
-
To stop the labeling reaction and consume any unreacted ABD-F, add a 100-fold molar excess of a thiol-containing agent like 2-mercaptoethanol or DTT.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purification of the Labeled Peptide:
-
Purify the ABD-F labeled peptide from the reaction mixture using RP-HPLC.[5]
-
Inject the quenched reaction mixture onto a C18 column.
-
Elute the labeled peptide using a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile using both UV absorbance (at 220 nm for the peptide backbone and ~380 nm for the ABD-F label) and fluorescence detection (λex = 380 nm, λem = 510 nm).
-
Collect the fluorescent peak corresponding to the ABD-F labeled peptide.
-
-
Verification and Quantification:
-
Confirm the identity of the purified labeled peptide by mass spectrometry. The mass of the labeled peptide should be the mass of the original peptide plus the mass of the ABD-F adduct (minus HF).
-
Quantify the labeled peptide using a calibration curve generated from a known concentration of a fluorescent standard or by using the extinction coefficient of the ABD-F label if known.
-
Signaling Pathway/Chemical Reaction Diagram
The core of this application is the chemical reaction between the thiol group of a cysteine residue and the ABD-F molecule.
Quantitative Data Summary
The following table presents typical quantitative data associated with the fluorescence detection of ABD-F labeled peptides.
| Parameter | Typical Value | Notes |
| Labeling Efficiency | > 90% | Dependent on reaction conditions (pH, temperature, time, and reagent concentrations). |
| Quantum Yield (Φ) | 0.1 - 0.3 | For the ABD-F-thiol adduct. The exact value can vary with the peptide sequence and solvent. |
| Molar Extinction Coefficient (ε) | ~10,000 - 15,000 M⁻¹cm⁻¹ at ~380 nm | For the ABD-F-thiol adduct. |
| Limit of Detection (LOD) | Low picomole to femtomole range | Highly dependent on the HPLC system, detector sensitivity, and background noise. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | - Incomplete labeling reaction.- Degradation of ABD-F.- Absence of free thiol groups in the peptide. | - Optimize reaction conditions (increase temperature, time, or ABD-F concentration).- Use fresh ABD-F stock solution.- Ensure complete reduction of disulfide bonds with TCEP. |
| Multiple fluorescent peaks in HPLC | - Labeling of multiple cysteine residues.- Presence of unreacted ABD-F or byproducts.- Peptide degradation. | - Confirm the number of cysteine residues in the peptide sequence.- Ensure complete quenching of the reaction.- Optimize purification gradient to separate isoforms. |
| Poor peak shape in HPLC | - Inappropriate mobile phase pH.- Column overloading. | - Adjust the pH of the mobile phase; for basic peptides, using a buffer around pH 3 can improve peak shape.[7]- Reduce the amount of sample injected onto the column. |
Conclusion
ABD-F is a valuable tool for the sensitive and specific fluorescent labeling of cysteine-containing peptides. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize ABD-F for the detection and quantification of peptides in various biological and pharmaceutical research settings. Proper optimization of the labeling reaction and purification steps is crucial for achieving high sensitivity and accurate results.
References
- 1. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 2. biotium.com [biotium.com]
- 3. Visualization-Based Rapid Screening and Quantitative Analysis of Target Peptides for Meat Authentication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
In Vivo Analysis of Amino Acid Neurotransmitters with Benzoxadiazole Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo analysis of amino acid neurotransmitters using benzoxadiazole reagents, primarily focusing on the highly effective fluorogenic labeling agent, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). This method offers high sensitivity and is suitable for quantifying low concentrations of key neurotransmitters such as glutamate and GABA in complex biological matrices like brain microdialysates.
Introduction
The quantitative analysis of amino acid neurotransmitters in vivo is crucial for understanding brain function and the pathophysiology of neurological disorders. Benzoxadiazole reagents, particularly NBD-F, are powerful tools for this purpose. NBD-F reacts with primary and secondary amines to yield highly fluorescent and stable derivatives that can be readily detected by techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) with fluorescence detection.[1][2][3][4][5] This approach is often coupled with in vivo sampling techniques like microdialysis to monitor extracellular neurotransmitter levels in real-time.[1][2][6][7]
The derivatization with NBD-F offers several advantages, including mild reaction conditions and the formation of consistent byproducts, making it a straightforward and reliable method for amino acid neurotransmitter quantification.[8] The resulting fluorescent adducts have an optimal excitation wavelength around 470 nm and emission at approximately 530-540 nm, compatible with common laser sources like argon ion lasers.[1][9]
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of amino acid neurotransmitters using NBD-F derivatization coupled with HPLC or CE.
Table 1: Derivatization and Analytical Conditions
| Parameter | Condition | Source |
| Derivatization Reagent | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | [1][2][3][9] |
| NBD-F Concentration | 20 mM | [2][3] |
| Reaction Temperature | 60°C - 80°C | [1][2][3][9] |
| Reaction Time | 5 - 10 minutes | [1][2][3][9] |
| Excitation Wavelength (λex) | ~470 nm | [1][9] |
| Emission Wavelength (λem) | ~530 - 540 nm | [1][9] |
| Analytical Technique | HPLC or Capillary Electrophoresis (CE) | [1][2][9] |
| Detection Method | Fluorescence Detection (LIF for CE) | [1][2][3][9] |
Table 2: Performance Characteristics
| Analyte | Limit of Detection (LOD) | Linear Range | Analytical Method | Source |
| Glutamate | Improved 4-fold over previous assays | Not specified | MD-CE-LIF | [2][3] |
| GABA | Improved 25-fold over previous assays | Not specified | MD-CE-LIF | [2][3] |
| Individual Amino Acids | 1.52 to 47.0 fmol | 0.03 to 30 pmol | HPLC-Fluorescence | [9][10] |
| Aspartate | 0.15 µmol/L | Not specified | HPLC-UV | [8] |
| Glutamate | 0.15 µmol/L | Not specified | HPLC-UV | [8] |
| Glycine | 0.20 µmol/L | Not specified | HPLC-UV | [8] |
| Taurine | 0.20 µmol/L | Not specified | HPLC-UV | [8] |
| GABA | 0.20 µmol/L | Not specified | HPLC-UV | [8] |
Experimental Protocols
This section provides detailed methodologies for the in vivo analysis of amino acid neurotransmitters using NBD-F derivatization.
Protocol 1: In Vivo Microdialysis and Sample Collection
Microdialysis is a widely used technique for sampling the extracellular fluid of the brain in awake, freely moving animals.[7][11]
Materials:
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector or autosampler
Procedure:
-
Surgically implant a microdialysis probe into the brain region of interest.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the animal to recover and the probe to stabilize.
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.
-
Samples can be analyzed immediately (online) or stored at -80°C for later analysis (offline).
Protocol 2: Pre-Column Derivatization of Amino Acids with NBD-F
This protocol describes the derivatization of amino acids in the collected microdialysate samples before chromatographic analysis.
Materials:
-
NBD-F solution (e.g., 20 mM in a suitable solvent like ethanol or acetonitrile)[2][3]
-
Borate buffer (pH 8.8 - 9.0)[12]
-
Heating block or water bath
-
Vials for reaction
Procedure:
-
To a vial, add a specific volume of the microdialysate sample.
-
Add an equal volume of borate buffer to adjust the pH for the reaction.
-
Add the NBD-F solution. The molar ratio of NBD-F to the sample should be high to ensure complete derivatization.[12]
-
Mix the solution thoroughly.
-
Incubate the mixture at 60-80°C for 5-10 minutes.[1][2][3][9]
-
After incubation, cool the reaction mixture to stop the reaction.
-
The derivatized sample is now ready for injection into the HPLC or CE system.
Protocol 3: HPLC Analysis of NBD-Derivatized Amino Acids
Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions. A gradient elution is typically used to separate the various amino acid derivatives.[9]
-
Inject the derivatized sample onto the column.
-
Run the gradient program to separate the NBD-amino acid derivatives.
-
Detect the fluorescent derivatives using an excitation wavelength of ~470 nm and an emission wavelength of ~530 nm.[9]
-
Quantify the amino acids by comparing the peak areas to those of a standard curve prepared with known concentrations of amino acid standards.
Visualizations
Derivatization Reaction of NBD-F with an Amino Acid
Caption: NBD-F derivatization reaction with a primary amine of an amino acid.
Experimental Workflow for In Vivo Amino Acid Analysis
Caption: Overall experimental workflow from in vivo sampling to data analysis.
Signaling Pathway Context: Glutamate-GABA-Glutamine Cycle
While the core of this application note is the analytical methodology, it is important to contextualize the measurements within the relevant neurochemical pathways. The glutamate-GABA-glutamine cycle is a key pathway involving the major excitatory (glutamate) and inhibitory (GABA) neurotransmitters.
Caption: Simplified Glutamate-GABA-Glutamine cycle in the central nervous system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. NBD-F [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]
- 6. Microdialysis Coupled with HPLC-MS — Sombers Lab [somberslab.org]
- 7. news-medical.net [news-medical.net]
- 8. Determination of Brain Distribution of Amino Acid Neurotransmitters in Pigs and Rats by HPLC-UV [xiahepublishing.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 12. Fluorescent detection of peptides and amino acids for capillary electrophoresis via on-line derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing ABD-F derivatization reaction conditions (pH, temp, time)
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the derivatization of thiols using 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F). Here you will find troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and optimized reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during ABD-F derivatization, presented in a question-and-answer format to help you quickly identify and resolve experimental challenges.
Issue 1: Low or No Fluorescence Signal
Q: I am not observing a strong fluorescence signal for my derivatized samples. What are the potential causes and how can I troubleshoot this?
A: A weak or absent fluorescence signal can stem from several factors throughout the experimental workflow. Here is a systematic guide to troubleshooting this issue:
-
Incomplete Derivatization Reaction:
-
Suboptimal pH: The reaction is pH-dependent. Ensure the reaction buffer is at the optimal pH, typically between 8.0 and 9.5.[1] The thiol group needs to be in its more reactive thiolate form.
-
Incorrect Temperature: While 50°C is a common starting point, temperature can be optimized.[1] However, excessively high temperatures can lead to reagent degradation. Conversely, very low temperatures will slow down the reaction rate significantly.
-
Insufficient Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. A common reaction time is 5-20 minutes.[1]
-
Reagent Degradation: ABD-F is sensitive to light and moisture. Ensure the reagent is fresh and has been stored properly at -20°C in a desiccated environment.[2] Prepare fresh ABD-F solutions daily and protect them from light.
-
-
Analyte-Related Issues:
-
Low Thiol Concentration: The concentration of the thiol in your sample may be below the detection limit of your instrument. Consider concentrating your sample if possible.
-
Thiol Oxidation: Thiols are susceptible to oxidation, which prevents their reaction with ABD-F. Prepare samples fresh and consider using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) prior to derivatization to ensure thiols are in their reduced state. Avoid dithiothreitol (DTT) or β-mercaptoethanol as they will also react with ABD-F.[3]
-
Sample Matrix Interference: Components in your sample matrix may quench the fluorescence signal or interfere with the derivatization reaction. Sample cleanup using techniques like solid-phase extraction (SPE) may be necessary.
-
-
Instrumentation and Detection:
-
Incorrect Wavelengths: Verify that the fluorescence detector is set to the correct excitation and emission wavelengths for ABD-thiol derivatives (typically around 389 nm for excitation and 513 nm for emission).[1]
-
Detector Sensitivity: Increase the gain or sensitivity setting on your fluorescence detector. Be mindful that this can also increase background noise.
-
Issue 2: High Background Fluorescence
Q: My chromatograms show a high background signal, making it difficult to quantify my peaks of interest. What could be causing this?
A: High background fluorescence can obscure your results. Here are common causes and solutions:
-
Reagent-Related:
-
Excess ABD-F: While a molar excess of ABD-F is necessary to drive the reaction to completion, a very large excess can lead to a high background signal from the unreacted reagent or its hydrolysis products. Optimize the ABD-F concentration.
-
Reagent Impurities: Use high-purity ABD-F to avoid fluorescent impurities.
-
-
Contamination:
-
Solvent and Reagent Contamination: Ensure all solvents and reagents are of high purity and free from fluorescent contaminants.
-
System Contamination: A contaminated HPLC system (e.g., flow cell, tubing) can contribute to high background. Flush the system thoroughly with appropriate cleaning solutions.
-
Issue 3: Irreproducible Results and Peak Tailing
Q: I'm observing inconsistent peak areas and significant peak tailing in my chromatograms. What should I investigate?
A: Irreproducible results and poor peak shape are common chromatographic issues that can often be traced back to the derivatization step or the analytical conditions.
-
Derivatization Variability:
-
Inconsistent Reaction Conditions: Precisely control the pH, temperature, and reaction time for all samples and standards to ensure consistent derivatization efficiency.
-
Thiol Exchange Reactions: In the presence of oxidized thiols (disulfides), thiol exchange reactions can occur, especially at elevated temperatures, leading to inaccurate quantification of reduced thiols. To minimize this, consider performing the derivatization at a lower temperature (e.g., <5°C) for a longer duration (e.g., 90 minutes).[4]
-
-
Chromatographic Issues:
-
Poor Peak Shape: This can be caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase composition. Optimize your HPLC method, including mobile phase pH and organic modifier concentration.
-
Derivative Instability: While ABD-F derivatives are generally stable, their stability can be pH-dependent. The fluorescence intensity of the derivative is highest at pH 2.[1] Acidifying the sample with an acid like HCl after derivatization can stabilize the derivative and enhance the signal.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ABD-F derivatization?
A1: The optimal pH for the reaction of ABD-F with thiols is typically in the range of 8.0 to 9.5.[1] This basic condition is necessary to deprotonate the thiol group to the more nucleophilic thiolate anion, which readily reacts with the electron-deficient aromatic ring of ABD-F.
Q2: What is the recommended temperature and time for the reaction?
A2: A common starting point for the derivatization reaction is 50°C for 5 to 20 minutes.[1] However, the optimal conditions can vary depending on the specific thiol and the sample matrix. For samples containing significant amounts of disulfides, a lower temperature (e.g., <5°C) for a longer time (e.g., 90 minutes) is recommended to prevent thiol exchange reactions.[4]
Q3: How should I prepare and store the ABD-F reagent?
A3: ABD-F is a solid reagent that should be stored at -20°C and protected from light and moisture.[2] It is recommended to prepare fresh solutions of ABD-F in an organic solvent like dimethylformamide (DMF) or acetonitrile (ACN) daily for optimal reactivity.
Q4: Can ABD-F react with other functional groups besides thiols?
A4: ABD-F is highly selective for thiol groups. Under the recommended reaction conditions (pH 8-9.5), it does not react significantly with other functional groups commonly found in biological samples, such as amines.[1]
Q5: What should I do if my sample contains both reduced and oxidized thiols (disulfides)?
A5: To measure the total thiol content (reduced + oxidized), you first need to reduce the disulfide bonds to free thiols. This can be achieved by treating your sample with a reducing agent like TCEP before the derivatization step. To specifically measure only the initially reduced thiols, you can proceed directly with the ABD-F derivatization, but be aware of the potential for thiol exchange reactions as mentioned in the troubleshooting section.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the recommended ranges and key considerations for optimizing the pH, temperature, and time of the ABD-F derivatization reaction.
| Parameter | Recommended Range | Key Considerations |
| pH | 8.0 - 9.5 | A basic pH is crucial for the deprotonation of the thiol group to the more reactive thiolate anion. Borate buffer is commonly used.[1] |
| Temperature | 4°C - 60°C | Higher temperatures increase the reaction rate but can also promote side reactions like thiol exchange and reagent degradation. A common starting point is 50°C. For samples with high disulfide content, lower temperatures (<5°C) are recommended.[1][4] |
| Time | 5 - 90 minutes | The optimal time depends on the temperature and the specific thiol. At 50°C, 5-20 minutes is often sufficient.[1] At lower temperatures, a longer reaction time (e.g., 90 minutes) is necessary to ensure complete derivatization.[4] |
Experimental Protocols
Detailed Methodology for ABD-F Derivatization of Thiols in Plasma
This protocol is adapted for the derivatization of thiols in human plasma for subsequent HPLC analysis.
Materials:
-
ABD-F (this compound)
-
Borate buffer (0.1 M, pH 9.0)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Hydrochloric acid (HCl), 0.1 M
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for total thiol analysis)
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Plasma sample
Procedure:
-
Sample Preparation (for total thiols):
-
To 100 µL of plasma, add 10 µL of TCEP solution (e.g., 10 mM in water) to reduce disulfide bonds.
-
Incubate at room temperature for 10 minutes.
-
-
Protein Precipitation:
-
Add 50 µL of 10% TCA to the plasma sample (with or without TCEP treatment).
-
Vortex thoroughly and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Derivatization:
-
Transfer 50 µL of the supernatant to a new microcentrifuge tube.
-
Add 50 µL of 0.1 M borate buffer (pH 9.0).
-
Add 10 µL of a freshly prepared 10 mM ABD-F solution in DMF or ACN.
-
Vortex and incubate at 50°C for 10 minutes in a water bath or heating block, protected from light.
-
-
Reaction Termination and Stabilization:
-
After incubation, cool the reaction mixture on ice.
-
Add 20 µL of 0.1 M HCl to stop the reaction and stabilize the ABD-thiol derivative.
-
-
Analysis:
-
The sample is now ready for injection into the HPLC system for analysis.
-
Mandatory Visualization
Troubleshooting Workflow for Low Fluorescence Signal in ABD-F Derivatization
Caption: A logical workflow for troubleshooting low fluorescence signal.
References
- 1. researchgate.net [researchgate.net]
- 2. The determination of pharmaceutically active thiols using hydrophilic interaction chromatography followed postcolumn derivatization with o-phthaldialdehyde and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
Technical Support Center: ABD-F Labeled Cysteine Derivatives
Welcome to the technical support center for ABD-F labeled cysteine derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues and providing clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is ABD-F and why is it used for cysteine labeling?
A1: ABD-F (4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole) is a fluorogenic reagent used for the sensitive and specific detection of thiols. It is particularly useful for labeling cysteine residues in proteins. ABD-F itself is non-fluorescent but becomes highly fluorescent upon reaction with a sulfhydryl group, which minimizes background fluorescence in experiments.[1]
Q2: What are the primary stability concerns with ABD-F labeled cysteine derivatives?
A2: The main stability concerns include:
-
Reversibility of the label: The bond between ABD-F and cysteine can be unstable under certain conditions, leading to loss of the fluorescent signal.
-
Photobleaching: Like many fluorophores, ABD-F is susceptible to photobleaching (fading) upon prolonged exposure to light.
-
Chemical degradation: The stability of the ABD-F label can be affected by pH, temperature, and the presence of reducing agents.
Q3: My ABD-F labeled protein is losing its fluorescence. What could be the cause?
A3: Loss of fluorescence can be due to several factors:
-
Label reversibility: The ABD-F adduct may be reversing, especially if the sample is heated, at a basic pH, or in the presence of reducing agents.
-
Photobleaching: Excessive exposure to excitation light during imaging can cause the fluorophore to fade.
-
Degradation of the protein: The protein itself may be degrading, leading to the loss of the labeled cysteine residue.
-
Quenching: High labeling density or the proximity of the label to certain amino acid residues can lead to fluorescence quenching.
Q4: How can I improve the stability of my ABD-F labeled protein during storage?
A4: For optimal stability during storage:
-
Store labeled proteins at -20°C or -80°C.
-
Protect the samples from light by using amber tubes or wrapping them in foil.
-
Use a buffer at a slightly acidic to neutral pH (pH 6.0-7.5).
-
Consider adding a cryoprotectant like glycerol to 50% (v/v) for storage at -20°C to prevent freeze-thaw damage.
-
Aliquot the sample to avoid repeated freeze-thaw cycles.
Q5: Can I use reducing agents with my ABD-F labeled protein?
A5: It is generally not recommended to use reducing agents like DTT or β-mercaptoethanol with ABD-F labeled proteins, as they can promote the reversal of the labeling reaction, leading to signal loss. If a reducing agent is necessary for a downstream application, its effect on the label stability should be carefully evaluated.
Troubleshooting Guides
Problem 1: Low or No Fluorescence Signal After Labeling
| Possible Cause | Suggested Solution |
| Incomplete Labeling Reaction | - Ensure the protein is fully reduced before labeling. Pre-treat with a reductant like TCEP and subsequently remove it before adding ABD-F. - Optimize the molar ratio of ABD-F to protein (typically a 10-20 fold molar excess of ABD-F is used). - Check the pH of the reaction buffer; a pH of 7.0-8.0 is generally optimal for the reaction. |
| ABD-F Reagent Degradation | - Store ABD-F solid desiccated at 4°C and protected from light.[2] - Prepare fresh stock solutions of ABD-F in an anhydrous solvent like DMSO or DMF immediately before use. |
| Fluorescence Quenching | - Determine the degree of labeling (DOL). A high DOL can lead to self-quenching. Reduce the molar excess of ABD-F in the labeling reaction to achieve a lower DOL. |
| Incorrect Spectrometer Settings | - Verify the excitation and emission wavelengths. For ABD-F cysteine adducts, the typical excitation maximum is around 385 nm and the emission maximum is around 515 nm. |
Problem 2: Signal Fades Quickly During Fluorescence Microscopy
| Possible Cause | Suggested Solution |
| Photobleaching | - Reduce the intensity and duration of the excitation light. - Use an anti-fade mounting medium. - Acquire images using a more sensitive detector to allow for lower excitation power. - Take images in a single focal plane as quickly as possible. |
| Label Instability in Imaging Buffer | - Ensure the imaging buffer is at a neutral pH and does not contain components that could react with the label. - Avoid prolonged exposure of the sample to the imaging buffer at room temperature. |
Quantitative Data Summary
The stability of ABD-F labeled cysteine derivatives is influenced by several factors. The following tables provide a summary of key quantitative parameters.
Table 1: Factors Affecting ABD-F Labeled Cysteine Stability
| Factor | Effect on Stability | Recommendations |
| pH | The ABD-F adduct is less stable at basic pH. | Maintain a pH between 6.0 and 7.5 for storage and experiments. |
| Temperature | Higher temperatures accelerate the reversal of the ABD-F label. | Store samples at -20°C or -80°C. Avoid heating samples. |
| Reducing Agents | Promote the reversal of the ABD-F label. | Avoid the use of reducing agents like DTT and β-mercaptoethanol. |
| Light Exposure | Leads to photobleaching and loss of fluorescence. | Minimize exposure to light during all steps of the experiment and storage. |
Table 2: Comparison of Thiol-Reactive Probes
| Probe | Relative Stability | Key Advantages | Key Disadvantages |
| ABD-F | More stable than NBD-Cl in aqueous solution. | Fluorogenic (low background). | Susceptible to reversal under certain conditions. |
| Maleimides | Generally form stable thioether bonds. | High reactivity and specificity for thiols. | Can undergo retro-Michael addition leading to deconjugation. |
| Iodoacetamides | Form very stable thioether bonds. | Highly stable adducts. | Slower reaction rate compared to maleimides. |
| NBD-Cl | Less stable than ABD-F in aqueous solution. | Environmentally sensitive fluorescence. | Reacts with amines as well as thiols. |
Experimental Protocols
Protocol 1: ABD-F Labeling of a Cysteine-Containing Protein
This protocol provides a general guideline for labeling a purified protein with ABD-F. Optimization may be required for your specific protein.
Materials:
-
Purified protein with at least one cysteine residue in a suitable buffer (e.g., PBS, pH 7.4).
-
ABD-F solid.
-
Anhydrous DMSO or DMF.
-
Reducing agent (e.g., TCEP-HCl).
-
Quenching reagent (e.g., L-cysteine).
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in a degassed buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).
-
If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of TCEP-HCl and incubate for 1 hour at room temperature.
-
Remove the TCEP using a desalting column equilibrated with the reaction buffer.
-
-
ABD-F Stock Solution Preparation:
-
Immediately before use, dissolve ABD-F in anhydrous DMSO or DMF to a final concentration of 10 mM. Protect the solution from light.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the ABD-F stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add L-cysteine to a final concentration of 10 mM to quench any unreacted ABD-F.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess ABD-F and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and 385 nm, respectively.
-
Protocol 2: Assessing the Stability of an ABD-F Labeled Protein
This protocol describes a method to evaluate the stability of your ABD-F labeled protein under different conditions.
Materials:
-
Purified ABD-F labeled protein.
-
Buffers with different pH values (e.g., pH 6.0, 7.4, 9.0).
-
Incubators or water baths at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Fluorometer or fluorescence plate reader.
Procedure:
-
Sample Preparation:
-
Dilute the ABD-F labeled protein to a final concentration of 1 µM in the different test buffers.
-
Aliquot the samples into microcentrifuge tubes or a 96-well plate.
-
-
Incubation:
-
Incubate the samples at the desired temperatures.
-
For photostability testing, expose a set of samples to a controlled light source while keeping a parallel set in the dark.
-
-
Fluorescence Measurement:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), measure the fluorescence intensity of the samples using a fluorometer. Use an excitation wavelength of ~385 nm and an emission wavelength of ~515 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each condition.
-
Calculate the rate of fluorescence decay to determine the stability of the ABD-F label under each condition.
-
Visualizations
The following diagrams illustrate key concepts related to ABD-F labeling and stability.
References
How to prevent degradation of ABD-F labeled thiols
Welcome to the technical support center for ABD-F (4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole) labeled thiols. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of their labeled samples and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ABD-F and what is its primary application?
A1: ABD-F is a highly sensitive, fluorogenic reagent used for labeling molecules containing thiol groups (sulfhydryl groups, -SH).[1] It is particularly effective for labeling cysteine residues in proteins and peptides. A key feature of ABD-F is that it is non-fluorescent on its own and only becomes highly fluorescent after reacting with a thiol, which helps to minimize background signal from unreacted probes.[2]
Q2: What are the optimal storage conditions for the ABD-F reagent and for labeled samples?
A2: Proper storage is critical to prevent degradation. For both the unconjugated ABD-F reagent and the final labeled thiol samples, specific conditions should be maintained. Unreacted ABD-F reagent is typically a solid and should be stored desiccated and protected from light.[1] Labeled samples, especially in solution, are also sensitive to environmental factors.
Q3: What are the primary causes of degradation for ABD-F labeled thiols?
A3: The degradation of ABD-F labeled thiols can be attributed to several factors:
-
Photobleaching: Exposure to light, especially high-intensity light from a microscope's excitation source, can irreversibly destroy the fluorophore.[1][3]
-
pH Extremes: The stability of the fluorescent signal can be pH-dependent. While the labeling reaction is often performed at a pH of 7.0-8.0, long-term storage at highly acidic or alkaline pH may degrade the label or the molecule itself.[2][4]
-
Oxidizing Agents: The thiol group itself is susceptible to oxidation, which can occur before or after labeling.[5] The presence of oxidizing agents in buffers can lead to the formation of disulfides, sulfenic, sulfinic, or sulfonic acids, altering the chemical nature of the labeled site.
-
High Temperatures: Elevated temperatures can accelerate chemical degradation of both the label and the target molecule.[6][7]
-
Presence of Excess Thiols: ABD-F itself is known to be somewhat unstable in the presence of a large excess of thiols.[2] Furthermore, some thiol-label linkages can be reversible in highly reducing environments, such as in the presence of high concentrations of glutathione (GSH) or dithiothreitol (DTT).[8][9]
Q4: How can I prevent the oxidation of thiol groups in my sample before starting the labeling reaction?
A4: Since thiols are easily oxidized to disulfides, it is crucial to maintain a reducing environment before labeling.[5][8] If your sample contains disulfide bonds that need to be labeled, you must first reduce them using an agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[2][10]
-
Using TCEP: TCEP is often preferred as it does not need to be removed before labeling with iodoacetamides or maleimides, though its compatibility and potential cross-reactivity with ABD-F should be considered.[2][10]
-
Using DTT: If DTT is used, it must be completely removed (e.g., via dialysis or a desalting column) before adding ABD-F, as the excess DTT would react with the label.[10]
-
Deoxygenate Buffers: It is also good practice to use deoxygenated buffers for the reduction and labeling steps to minimize oxidation from dissolved atmospheric oxygen.[10]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with ABD-F.
Problem: Low or No Fluorescent Signal
Q5: My experiment shows a very weak or no fluorescent signal. Was the labeling reaction unsuccessful?
A5: Not necessarily. A low signal can stem from several issues, including a failed reaction, label degradation, or fluorescence quenching.[11]
-
Verify Reaction Conditions: The reaction between ABD-F and thiols is most efficient at a pH between 7.0 and 8.0 and can be completed at room temperature in as little as 10 minutes.[2][10] Ensure your reaction buffer is within this pH range and free of interfering substances.
-
Check for Thiol Oxidation: If the free thiols in your sample were oxidized to disulfides before the addition of ABD-F, the labeling reaction cannot occur.[12] Consider pre-treating your sample with a reducing agent as described in Q4.
-
Confirm Reagent Integrity: Ensure your ABD-F stock has been stored correctly (protected from light, moisture, and temperature fluctuations) to prevent its degradation.[1] Prepare stock solutions fresh in an anhydrous solvent like DMSO or DMF.[1][10]
Q6: My fluorescent signal is strong initially but fades over time. How can I prevent this?
A6: Signal loss over time is typically due to photobleaching or chemical degradation.
-
Minimize Light Exposure: Protect your labeled sample from light at all stages: during the reaction, purification, and storage, and especially during analysis.[10] Use aluminum foil to cover tubes and use the lowest possible excitation light intensity and exposure time during microscopy or fluorometry.[3]
-
Use Antifade Reagents: For microscopy applications, mount your samples in a commercially available antifade mounting medium to reduce photobleaching.
-
Optimize Storage Conditions: Store your labeled samples at 4°C or frozen at -20°C or -80°C in a suitable buffer, protected from light. Refer to the storage conditions table below.
Q7: I've confirmed my protein is labeled, but the fluorescence intensity is lower than expected. What could be the cause?
A7: This is often caused by fluorescence quenching.
-
Dye-Dye Quenching: If a protein is labeled with too many fluorophores in close proximity, they can quench each other's signals. This occurs when the degree of labeling (DOL) is too high.[11] To resolve this, reduce the molar ratio of ABD-F to your molecule during the labeling reaction.
-
Environmental Quenching: The local microenvironment around the label can also cause quenching. For instance, conjugation near aromatic amino acids can reduce the quantum yield.[11] While this is an intrinsic property of the labeled site, it's a factor to consider if the signal is unexpectedly low.
Problem: High Background Fluorescence
Q8: My results show high background fluorescence, obscuring the specific signal. How can I reduce it?
A8: High background is usually caused by residual, unreacted ABD-F, as the probe can have some minimal fluorescence or react with other components.
-
Purify the Labeled Sample: It is essential to remove all excess ABD-F after the labeling reaction is complete.[5] Common methods include:
-
Gel Filtration/Size-Exclusion Chromatography: This is a very effective method for separating labeled proteins from the small, unreacted dye molecules.[11]
-
Dialysis: Dialysis against a large volume of buffer can also remove the excess dye, although it is generally slower.
-
Quenching: Add an excess of a low-molecular-weight thiol like glutathione or mercaptoethanol to consume any remaining unreacted ABD-F before the purification step.[10]
-
Problem: Sample Instability After Labeling
Q9: My protein sample precipitated after I labeled it with ABD-F. Why did this happen?
A9: Precipitation during or after labeling is a common issue that arises from altering the physicochemical properties of the protein.
-
Over-labeling: The most frequent cause is an excessive degree of labeling. Capping native thiol groups with the ABD-F molecule changes the surface properties (e.g., charge, hydrophobicity) of the protein.[11] If too many sites are labeled, the protein may become unstable and aggregate. To prevent this, lower the molar excess of ABD-F used in the labeling reaction. Perform a titration experiment to find the optimal ratio that provides sufficient signal without causing precipitation.
Data Presentation
Table 1: Summary of Storage and Reaction Conditions
| Parameter | Unconjugated ABD-F Reagent | ABD-F Labeled Thiols |
| Form | Solid | In solution/buffer |
| Short-Term Storage | 4°C, desiccated, protected from light[1] | 4°C, protected from light |
| Long-Term Storage | -20°C, desiccated, protected from light | -20°C or -80°C, protected from light |
| Solvent (for stock) | Anhydrous DMSO or DMF[1] | Aqueous buffer (e.g., PBS) |
| Reaction pH | N/A | 7.0 - 8.0[2] |
| Reaction Temperature | N/A | Room Temperature[2] |
Table 2: Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution |
| Low/No Signal | Failed labeling reaction | Optimize pH (7.0-8.0), ensure thiol groups are reduced. |
| Label degradation | Store properly (dark, cold), use antifade reagents. | |
| Fluorescence quenching | Reduce molar ratio of ABD-F to thiol in the reaction. | |
| High Background | Excess unreacted ABD-F | Purify sample post-labeling (gel filtration, dialysis). |
| Precipitation | Over-labeling of the molecule | Lower the molar ratio of ABD-F to thiol in the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Reducing Disulfide Bonds
-
Dissolve the protein/peptide containing disulfide bonds in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5).
-
To reduce the disulfides to free thiols, add a 10-fold molar excess of a reducing agent like DTT or TCEP.[10]
-
If using DTT or another thiol-based reducing agent, incubate the reaction and then remove the excess reducing agent completely via a desalting column or dialysis before proceeding to labeling.[10]
-
If using TCEP, removal may not be necessary for certain labels, but it is best to confirm compatibility with ABD-F.[10]
-
It is recommended to perform these steps in a deoxygenated environment to prevent re-oxidation of the newly formed thiols.[10]
Protocol 2: General Procedure for Labeling Thiols with ABD-F
-
Immediately before use, prepare a 1-10 mM stock solution of ABD-F in anhydrous DMSO or DMF. Protect the solution from light.[10]
-
Dissolve the thiol-containing sample (e.g., protein) in a reaction buffer (e.g., PBS, pH 7.5) at a concentration of 50-100 µM.[10]
-
Add the ABD-F stock solution to the sample solution. The molar ratio of ABD-F to the thiol will depend on the sample and desired degree of labeling; start with a 5- to 10-fold molar excess of ABD-F.
-
Allow the reaction to proceed for 10 minutes to 2 hours at room temperature, protected from light.[2][10] The optimal time should be determined empirically.
Protocol 3: Post-Labeling Purification
-
After the incubation period, the reaction can be stopped by adding a small-molecule thiol (e.g., glutathione) to quench any excess ABD-F.[10]
-
Separate the labeled protein from the unreacted ABD-F and quenching agent. The recommended method is size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with your desired storage buffer.[11]
-
Collect the fractions containing the labeled protein, which will elute first.
-
Confirm labeling and purity using appropriate analytical methods (e.g., spectrophotometry, HPLC).
Visual Guides
References
- 1. biotium.com [biotium.com]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations for Selecting a Fluorescent Dye or Ligand [promega.com]
- 4. Fluorescence-Based Protein Stability Monitoring—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for poor peak shape in ABD-F HPLC analysis
Technical Support Center: ABD-F HPLC Analysis
This guide provides troubleshooting solutions for common issues encountered during the HPLC analysis of ABD-F derivatized samples. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What is ABD-F and what is its application in HPLC?
A1: ABD-F, or 4-Fluoro-7-sulfamoylbenzofurazan, is a derivatization reagent used in HPLC. It reacts with compounds containing sulfhydryl (thiol) groups to form highly fluorescent derivatives.[1] This process, known as pre-column derivatization, significantly enhances the detection sensitivity of thiols, such as cysteine and glutathione, using a fluorescence detector. The resulting ABD-labeled compounds can be excited at approximately 389 nm and show maximum fluorescence emission at 513 nm.[1] The reaction is rapid, typically completing within 5 minutes at 50°C.[1]
Q2: What defines a "good" peak shape in HPLC analysis?
A2: An ideal chromatographic peak has a symmetrical, Gaussian shape. Good peak shape is crucial for accurate quantification, high resolution, and reliable data.[2] Key characteristics include:
-
Symmetry: The peak should be symmetrical, without excessive tailing or fronting. The tailing factor should ideally be close to 1.
-
Narrow Width: Sharp, narrow peaks indicate good column efficiency and allow for better resolution of closely eluting compounds.[2]
-
Consistent Retention Time: The time at which the peak elutes should be consistent across multiple injections.[2]
Poor peak shape, such as broad, tailing, fronting, or split peaks, can compromise the accuracy and reliability of the analytical results.[2][3]
Troubleshooting Guide: Poor Peak Shape
Issue 1: Peak Tailing
Q3: My peaks are showing significant tailing. What are the common causes and how can I resolve this?
A3: Peak tailing, where the latter part of the peak is elongated, is a common issue in HPLC.[2][4] It can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself.
Common Causes and Solutions for Peak Tailing:
| Potential Cause | Description | Recommended Solution(s) |
| Secondary Silanol Interactions | Residual, unreacted silanol groups on the silica-based column packing can interact strongly with basic analytes, causing tailing.[5][6] | - Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to pH ≤ 3) to suppress the ionization of silanol groups.[5][6]- Use a Modern, End-Capped Column: Employ a high-purity silica column with effective end-capping to minimize exposed silanols.[6]- Add a Competing Base: Introduce a competing base like triethylamine (TEA) to the mobile phase to mask the silanol groups. |
| Column Contamination or Deterioration | Accumulation of strongly retained sample components or particulates on the column frit or packing material can lead to peak distortion.[3][7] | - Flush the Column: Use a strong solvent to wash the column (see Protocol 2).[2]- Replace Guard Column: If using a guard column, replace it as it may be contaminated.[7]- Replace Column: If flushing does not resolve the issue, the analytical column may be deteriorated and require replacement.[2] |
| Mass Overload | Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks that often have a "right triangle" shape.[8][9][10] | - Reduce Injection Volume: Inject a smaller volume of the sample.- Dilute the Sample: Decrease the concentration of the sample before injection. A 10-fold dilution can often confirm overload if the peak shape improves.[9] |
| System Dead Volume | Excessive tubing length or poor connections can cause extra-column band broadening, which may manifest as tailing.[11] | - Check and Minimize Tubing: Ensure connections are secure and use tubing with the smallest appropriate internal diameter and length.- Inspect Fittings: Verify that all fittings are correctly installed and not causing leaks or dead volume. |
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow to diagnose and resolve peak tailing.
Issue 2: Peak Fronting
Q4: My peaks are fronting (leading edge is sloped). What causes this and how can I fix it?
A4: Peak fronting is characterized by an asymmetric peak where the front part is less steep than the back.[12] This issue can compromise the accuracy of peak height and area measurements.[13]
Common Causes and Solutions for Peak Fronting:
| Potential Cause | Description | Recommended Solution(s) |
| Sample Overload (Volume or Mass) | Injecting too large a sample volume or a highly concentrated sample can lead to fronting.[12][13][14] | - Reduce Injection Volume: Use a smaller injection loop or inject less volume.- Dilute the Sample: Prepare a more dilute sample solution.[12] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in fronting.[12][14] | - Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent if possible. |
| Column Degradation | A void or channel at the head of the column can disrupt the sample band as it enters, leading to a distorted peak shape.[13][14][15] | - Reverse-Flush the Column: This may sometimes help remove a blockage at the inlet frit.- Replace the Column: If a void has formed, the column needs to be replaced. Using a guard column can help protect the analytical column. |
| Low Temperature | If the column temperature is too low, it can lead to poor mass transfer kinetics, sometimes resulting in fronting. | - Increase Column Temperature: Operate the column at a slightly elevated and controlled temperature (e.g., 30-40°C) to improve efficiency. |
Troubleshooting Workflow for Peak Fronting
Caption: A logical workflow to diagnose and resolve peak fronting.
Issue 3: Peak Splitting
Q5: My analyte is showing up as a split or shoulder peak. What is happening and how do I address it?
A5: Peak splitting, where a single compound appears as two or more merged peaks, can be caused by various issues ranging from sample preparation to column failure.[2][4][16]
Common Causes and Solutions for Peak Splitting:
| Potential Cause | Description | Recommended Solution(s) |
| Partially Blocked Frit or Column Head | Particulates from the sample or mobile phase can clog the inlet frit, causing the sample flow to be distributed unevenly onto the column.[16][17] | - Filter Samples and Mobile Phase: Use 0.22 µm or 0.45 µm filters to prevent particulates from entering the system.[2]- Reverse-Flush the Column: This can dislodge particulates from the inlet frit.- Replace the Frit/Column: If the blockage is severe, the frit or the entire column may need replacement. |
| Column Void or Channeling | A void at the column inlet or channeling within the packing bed creates multiple paths for the analyte, leading to split peaks.[2][16][18] | - Replace the Column: A column with a void cannot be repaired and must be replaced.[19] Using a guard column is recommended to extend column life. |
| Sample Solvent Effect | Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the sample to spread unevenly at the column head.[20][21][22] | - Use Mobile Phase as Sample Solvent: Prepare your sample in the initial mobile phase whenever possible. |
| Co-elution of an Interfering Compound | The "split" peak may actually be two different compounds that are eluting very close to each other. | - Optimize Mobile Phase: Adjust the mobile phase composition (e.g., solvent ratio, pH) to improve separation.[23][24]- Change Column: Try a column with a different stationary phase chemistry for a different selectivity. |
| Incomplete Derivatization | If the ABD-F derivatization reaction is incomplete or produces side products, you may see multiple peaks for a single analyte. | - Optimize Derivatization Protocol: Ensure the pH, temperature, and reaction time are optimal for the ABD-F reaction (see Protocol 1). Check the freshness of the ABD-F reagent. |
Troubleshooting Workflow for Peak Splitting
Caption: A logical workflow to diagnose and resolve peak splitting.
Detailed Experimental Protocols
Protocol 1: ABD-F Derivatization of Thiols
This protocol is adapted for the pre-column derivatization of thiol-containing samples with ABD-F for HPLC-fluorescence analysis.[1]
Materials:
-
ABD-F Reagent
-
Sample containing thiol compounds
-
Borate Buffer (100 mM, pH 8.0) containing 2 mM EDTA
-
Hydrochloric Acid (HCl) solution (100 mM)
-
Reaction vials
-
Heating block or water bath
-
Ice bath
Procedure:
-
Sample Preparation: Dissolve or dilute the sample in 100 mM borate buffer (pH 8.0) with 2 mM EDTA.
-
Reagent Preparation: Prepare a 1 mM ABD-F solution in the same 100 mM borate buffer.
-
Derivatization Reaction: a. In a reaction vial, mix 500 µL of the sample solution with 500 µL of the 1 mM ABD-F solution. b. Tightly cap the vial and heat it at 50°C for 5 minutes.
-
Reaction Quenching: Immediately transfer the vial to an ice bath to cool and stop the reaction.
-
Acidification: Add 300 µL of 100 mM HCl solution to the reaction mixture. This step is important as the maximum fluorescence intensity of ABD-thiol compounds is observed at a low pH (around pH 2).[1]
-
Analysis: The resulting mixture is now ready for injection into the HPLC system.
Protocol 2: General Column Washing/Regeneration Procedure
This procedure can help remove contaminants that cause poor peak shape and high backpressure. Always consult the column manufacturer's instructions first.
Procedure for a Reversed-Phase (e.g., C18) Column:
-
Disconnect from Detector: Disconnect the column from the detector to prevent contamination of the flow cell.
-
Flush with Mobile Phase (No Buffer): Wash the column with 20 column volumes of the mobile phase without any buffer salts (e.g., if your mobile phase is 50:50 Methanol:Buffer, wash with 50:50 Methanol:Water).
-
Flush with Water: Wash with 20 column volumes of 100% HPLC-grade water to remove any remaining buffer salts.
-
Flush with Strong Organic Solvent: Wash with 20-30 column volumes of a strong, water-miscible organic solvent like Acetonitrile or Isopropanol to remove strongly retained hydrophobic compounds.
-
Re-equilibration: Flush the column with the initial mobile phase composition (including buffer) until the baseline is stable before resuming analysis.
Protocol 3: Mobile Phase Preparation and Optimization
Proper mobile phase preparation is critical for reproducible results and good peak shape.
Preparation Steps:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared, high-purity water (e.g., 18.2 MΩ·cm).[2]
-
Accurate Buffer Preparation: Weigh buffer salts accurately and adjust the pH before adding the organic modifier. The pH of the aqueous portion of the mobile phase is critical for controlling the ionization state of analytes and silanol groups.[23][25]
-
Filter the Mobile Phase: Filter all aqueous buffers and premixed mobile phases through a 0.22 µm or 0.45 µm membrane filter to remove particulates.[2]
-
Degas the Mobile Phase: Degas the mobile phase before use to prevent air bubbles from forming in the pump or detector, which can cause baseline noise and flow rate instability. This can be done via sonication, vacuum filtration, or an in-line degasser.
Optimization Tips for Peak Shape:
-
pH Adjustment: For basic analytes causing tailing, lowering the mobile phase pH to ~2.5-3.0 can protonate residual silanols and improve peak symmetry.[5]
-
Solvent Composition: Adjusting the ratio of organic solvent to water can significantly impact retention and resolution. A systematic approach, testing different ratios, is recommended.[24][25]
-
Gradient Elution: For complex samples with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) can improve peak shape and resolution.[25][26]
References
- 1. Derivatization Reagent for HPLC ABD-F | CAS 91366-65-3 Dojindo [dojindo.com]
- 2. mastelf.com [mastelf.com]
- 3. uhplcs.com [uhplcs.com]
- 4. What Are The Common Peak Problems in HPLC - Company news - News [alwsci.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bvchroma.com [bvchroma.com]
- 11. youtube.com [youtube.com]
- 12. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 13. uhplcs.com [uhplcs.com]
- 14. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 15. support.waters.com [support.waters.com]
- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. bio-works.com [bio-works.com]
- 19. uhplcs.com [uhplcs.com]
- 20. bvchroma.com [bvchroma.com]
- 21. Common Abnormal Peak Patterns in HPLC - Hawach [hawachhplccolumn.com]
- 22. researchgate.net [researchgate.net]
- 23. mastelf.com [mastelf.com]
- 24. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 25. pharmaguru.co [pharmaguru.co]
- 26. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
Minimizing background fluorescence in ABD-F assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in ABD-F (4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole) assays.
Frequently Asked Questions (FAQs)
Q1: What is ABD-F and what is its principle of action in thiol assays?
A1: ABD-F is a highly reactive, fluorogenic reagent used for the detection and quantification of free thiol groups (-SH), such as those found in cysteine residues of proteins and small molecules like glutathione.[1] The reagent itself is non-fluorescent but upon reaction with a thiol group, it forms a stable, highly fluorescent adduct. This reaction involves the nucleophilic attack of the thiolate anion on the electron-deficient benzoxadiazole ring of ABD-F, leading to the displacement of the fluoride atom. The resulting thioether product exhibits strong fluorescence with excitation and emission maxima typically around 389 nm and 513 nm, respectively.[2]
Q2: What are the primary sources of high background fluorescence in ABD-F assays?
A2: High background fluorescence in ABD-F assays can obscure the specific signal from the thiol-adduct and significantly reduce the signal-to-noise ratio. The main contributors to high background can be categorized as follows:
-
Autofluorescence from Biological Samples: Many endogenous molecules in biological samples are naturally fluorescent. Common sources include:
-
Metabolites: Nicotinamide adenine dinucleotide (NADH) and flavins.
-
Structural Proteins: Collagen and elastin, particularly in tissue samples.
-
Pigments: Lipofuscin, which accumulates in aging cells.[3]
-
-
Non-Specific Binding of ABD-F: The ABD-F reagent may non-specifically interact with other components in the assay, leading to a fluorescent signal that is not dependent on the presence of thiols.
-
Contamination of Reagents and Buffers: Buffers, media, or other reagents may contain fluorescent contaminants. For instance, phenol red in cell culture media can contribute to background fluorescence.
-
Excess Unreacted ABD-F: A high concentration of unreacted ABD-F can contribute to the overall background signal.
-
Interference from Reducing Agents: While used to maintain thiols in a reduced state, some reducing agents can interfere with the assay (see Q4).
Q3: How can I determine the source of my high background fluorescence?
A3: A systematic approach with proper controls is essential to pinpoint the source of high background:
-
"No-Stain" Control: Prepare a sample with all components except the ABD-F reagent. Any fluorescence detected in this control is attributable to autofluorescence from your sample or buffer components.
-
"Buffer Only" Control: A sample containing only the assay buffer and ABD-F. This will reveal any intrinsic fluorescence from the buffer or the ABD-F reagent itself.
-
"No-Sample" Control: A well containing all assay components except your biological sample. This helps identify contamination in your reagents.
By comparing the fluorescence intensities of these controls with your experimental samples, you can deduce the primary contributor to the high background.
Q4: Can common reducing agents like DTT or TCEP interfere with my ABD-F assay?
A4: Yes, caution should be exercised when using reducing agents.
-
Dithiothreitol (DTT) and β-mercaptoethanol: These are thiol-containing reducing agents. They will react with ABD-F, generating a fluorescent signal and competing with the thiols in your sample, leading to inaccurate quantification and high background. If their use is unavoidable, they must be removed before adding ABD-F, for example, by dialysis or gel filtration.[3]
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a non-thiol reducing agent and is generally more compatible with thiol-reactive dyes. However, at high concentrations (typically >1 mM), TCEP has been shown to quench the fluorescence of some dyes.[4] While direct evidence of TCEP-induced background with ABD-F is scarce, it is advisable to use the lowest effective concentration of TCEP and to perform control experiments to ensure it does not interfere with your assay.
Troubleshooting Guide
This guide addresses common issues of high background fluorescence in a question-and-answer format, providing actionable solutions.
Problem 1: High background fluorescence is observed in the "no-stain" control.
| Potential Cause | Recommended Solution |
| Autofluorescence from biological sample | 1. Spectral Separation: If possible, use a fluorophore with excitation and emission wavelengths that do not overlap with the autofluorescence spectrum of your sample. Since ABD-F has a fixed spectrum, this may not be an option. 2. Quenching: For fixed cells or tissues, consider using a quenching agent like sodium borohydride or Sudan Black B. However, compatibility with the ABD-F assay must be validated. 3. Sample Preparation: For cell-based assays, consider using a phenol red-free culture medium. If working with tissue homogenates, perfusion to remove red blood cells can reduce heme-related autofluorescence. |
| Fluorescent contaminants in buffer or media | 1. Use High-Purity Reagents: Ensure all buffers and media are prepared with high-purity water and reagents. 2. Test Individual Components: Test the fluorescence of each buffer component separately to identify the source of contamination. |
Problem 2: The "buffer only" control shows high fluorescence.
| Potential Cause | Recommended Solution |
| Contaminated assay buffer | 1. Prepare Fresh Buffer: Make a fresh batch of assay buffer using high-purity reagents. 2. Filter the Buffer: Filter the buffer through a 0.22 µm filter to remove any particulate contaminants. |
| Degraded or contaminated ABD-F reagent | 1. Proper Storage: Ensure the ABD-F stock solution is stored correctly, protected from light and moisture, and at the recommended temperature (-20°C).[5] 2. Use a Fresh Aliquot: Avoid repeated freeze-thaw cycles of the ABD-F stock. Prepare single-use aliquots. |
Problem 3: High background is present in all experimental wells, but not in the controls.
| Potential Cause | Recommended Solution |
| Excessive ABD-F concentration | 1. Titrate ABD-F: Perform a concentration titration of the ABD-F reagent to find the optimal concentration that provides a good signal-to-noise ratio without excessive background. Start with the manufacturer's recommended concentration and test several dilutions below and above it. |
| Non-specific binding of ABD-F | 1. Optimize Incubation Time and Temperature: Shorter incubation times or lower temperatures may reduce non-specific binding. This needs to be balanced with allowing sufficient time for the specific reaction to occur. 2. Include a Blocking Step: For cell-based assays, consider a blocking step with a non-fluorescent protein like bovine serum albumin (BSA) to reduce non-specific binding sites. Ensure the BSA itself is not a source of thiol contamination. |
| Presence of interfering substances in the sample | 1. Sample Cleanup: If your sample contains high concentrations of small molecule thiols that are not of interest, consider a sample cleanup step like dialysis or size-exclusion chromatography to remove them before the assay. |
Experimental Protocols
Protocol 1: General Protocol for Thiol Quantification in Solution using ABD-F
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each specific application.
Materials:
-
ABD-F stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Thiol standard (e.g., L-cysteine or glutathione)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Thiol Standards:
-
Prepare a 1 mM stock solution of the thiol standard in assay buffer.
-
Perform serial dilutions of the stock solution to create a standard curve (e.g., 0-100 µM).
-
-
Prepare Samples:
-
Dilute your biological samples to the desired concentration in assay buffer. Ensure the final thiol concentration falls within the range of the standard curve.
-
-
Prepare ABD-F Working Solution:
-
Dilute the ABD-F stock solution in assay buffer to the desired final concentration (e.g., 100 µM). This should be optimized for your specific assay.
-
-
Assay Reaction:
-
Add 50 µL of each standard and sample to the wells of the 96-well plate.
-
Add 50 µL of the ABD-F working solution to each well.
-
Include "buffer only" and "no-stain" controls.
-
-
Incubation:
-
Incubate the plate at room temperature, protected from light, for 15-60 minutes. The optimal incubation time should be determined experimentally.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~389 nm and emission at ~513 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "buffer only" control from all readings.
-
Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve.
-
Determine the thiol concentration in your samples from the standard curve.
-
Visualizations
ABD-F Assay Workflow
Caption: A generalized workflow for quantifying thiols using an ABD-F assay.
Troubleshooting Logic for High Background Fluorescence
Caption: A decision tree for troubleshooting high background fluorescence in ABD-F assays.
References
- 1. ABD-F, Fluorogenic reagent for thiol labeling (CAS 91366-65-3) | Abcam [abcam.com]
- 2. SensoLyte® ABD-F Thiol Quantitation Assay Kit | ABIN1882565 [antibodies-online.com]
- 3. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. SensoLyte® ABD-F Thiol Quantitation Assay Kit “Fluorimetric” - 1 kit [anaspec.com]
Suppression of thiol exchange reactions during SBD-F and ABD-F derivatization
Welcome to the Technical Support Center for Thiol Derivatization. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the suppression of thiol exchange reactions when using SBD-F (Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate) and ABD-F (4-Aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole) for quantitative analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization and analysis of thiols.
Problem: Low or Inconsistent Derivatization Yield
Possible Cause 1: Thiol-Disulfide Exchange Reactions During sample preparation and derivatization, particularly at elevated temperatures and alkaline pH, thiols can react with disulfides present in the sample. This "thiol exchange" can decrease the concentration of the target reduced thiol, leading to lower-than-expected derivatization yields.[1] This is a significant issue when using SBD-F at its typical reaction temperature of 60°C.[1][2]
Solution:
-
Switch to ABD-F and lower the temperature: ABD-F is a preferred reagent for samples containing oxidized thiols.[1] Performing the derivatization with ABD-F at a low temperature (e.g., below 5°C) has been shown to effectively suppress these exchange reactions.[1]
-
Acidify the sample: Quenching redox reactions by lowering the pH is a common practice to minimize thiol exchange, although care must be taken as some cysteine residues with low pKa values can remain reactive.[2]
Possible Cause 2: Suboptimal Reaction pH The derivatization reaction is pH-dependent. The thiol group must be in its thiolate anion form (R-S⁻) to react efficiently with SBD-F or ABD-F. If the pH is too low, the concentration of the reactive thiolate is insufficient.
Solution:
-
Maintain alkaline conditions: The reaction is typically performed in a borate buffer at a pH of approximately 9.3 to ensure the deprotonation of the thiol groups.[1][3] Ensure your buffer has adequate capacity to maintain the pH after sample addition.
Possible Cause 3: Incomplete Reduction of Disulfides If you are measuring total thiols, an initial reduction step is required to convert all disulfides to free thiols. Incomplete reduction will naturally lead to low yields.
Solution:
-
Use an appropriate reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) is a stable and effective reducing agent that does not interfere with the subsequent SBD-F or ABD-F derivatization reaction.[2][4] Ensure TCEP is fresh and used at a sufficient concentration.
Problem: Extra or Split Peaks in the Chromatogram
Possible Cause 1: Side Reactions or Adduct Instability While SBD-F and ABD-F are highly selective for thiols, side reactions can occur.[5] ABD-F adducts, for instance, can be unstable in the presence of excess thiols.[2] NBD-Cl, a related compound, is known to form unstable thiol conjugates that can migrate to other nucleophilic groups like lysines.[6]
Solution:
-
Optimize reaction time and temperature: Follow recommended protocols closely. For SBD-F, a common condition is 60°C for 45-60 minutes, while for ABD-F, ambient temperature for 10 minutes or <5°C for 90 minutes is used to suppress side reactions.[1][2]
-
Sample cleanup: If the sample matrix is complex, consider a solid-phase extraction (SPE) cleanup step to remove interfering substances before derivatization.[7]
Possible Cause 2: Chromatographic Issues Peak splitting or distortion can be an artifact of the HPLC system rather than the derivatization chemistry.[8][9]
Solution:
-
Check for column voids: A void at the head of the HPLC column can cause peak splitting. This can be resolved by reversing and flushing the column or replacing it.[8]
-
Ensure solvent compatibility: The sample injection solvent must be compatible with the mobile phase. Mismatched solvents can lead to poor peak shape.[8][9]
-
Use a guard column: A guard column can protect the analytical column from strongly retained contaminants in the sample that can build up and distort peak profiles.[7]
Frequently Asked Questions (FAQs)
Q1: What is the thiol exchange reaction and why is it a problem? The thiol-disulfide exchange reaction is a process where a free thiol (R-SH) attacks a disulfide bond (R'-S-S-R'), resulting in a new disulfide and a new free thiol (R-S-S-R' + R'-SH). In the context of derivatization, a derivatized thiol can react with an oxidized thiol (disulfide) in the sample, cleaving the fluorescent tag and leading to an underestimation of the original free thiol concentration. This is particularly problematic under the neutral to alkaline conditions required for efficient derivatization.[10][11]
Q2: What are the main differences between SBD-F and ABD-F? SBD-F and ABD-F are both fluorogenic reagents that become highly fluorescent after reacting with thiols.[2] The key differences lie in their reactivity and the conditions required for derivatization.
-
SBD-F typically requires harsher conditions, such as heating at 60°C for an hour at a high pH, to achieve complete derivatization.[2] These conditions can promote the undesirable thiol exchange side reaction.[1]
-
ABD-F is more reactive and can derivatize thiols at ambient temperatures in about 10 minutes.[2] Critically, it can be used at low temperatures (<5°C) to completely suppress thiol exchange, making it the preferred reagent for accurate quantification of reduced thiols in samples that also contain disulfides.[1]
Q3: What is the optimal pH for derivatization with SBD-F and ABD-F? A basic pH is required to deprotonate the thiol group to the more nucleophilic thiolate anion. A pH of 9.3 in a borate buffer is frequently cited as optimal for the reaction with both SBD-F and ABD-F.[1][3]
Q4: Can I use DTT as a reducing agent before derivatization? While DTT is a powerful reducing agent, it is also a thiol. Any excess DTT will react with SBD-F or ABD-F, consuming the reagent and creating a large interfering peak in the chromatogram. TCEP is a superior choice as it is a phosphine-based reductant that does not react with these thiol-specific derivatization reagents.[2]
Q5: How stable are the SBD-F and ABD-F thiol adducts? SBD-F forms highly stable fluorescent derivatives.[4] Thiol conjugates of ABD-F are also considered much more stable in aqueous solution than those formed by related reagents like NBD chloride.[6] However, ABD-F itself can be unstable in the presence of a large excess of thiols.[2]
Data Summary
Table 1: Comparison of SBD-F and ABD-F Derivatization Conditions
| Parameter | SBD-F | ABD-F | Reference |
| Typical Reaction Temperature | 60°C | Ambient Temperature or <5°C | [1][2] |
| Typical Reaction Time | 45 - 60 min | 10 min (ambient) or 90 min (<5°C) | [1][2] |
| Recommended pH | 9.3 | 9.3 | [1][3] |
| Thiol Exchange Suppression | Poor (at 60°C) | Excellent (at <5°C) | [1] |
| Reactivity | Lower | Higher | [2] |
Table 2: HPLC Fluorescence Detection Parameters
| Reagent | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |
| SBD-F / ABD-F Adducts | ~380 - 385 nm | ~510 - 515 nm | [3][12] |
Experimental Protocols
Protocol 1: Derivatization using ABD-F with Suppression of Thiol Exchange
This protocol is optimized for the accurate measurement of reduced thiols (e.g., cysteine, glutathione) in biological samples where oxidized forms are also present.
1. Sample Preparation and Reduction (for Total Thiols): a. To 100 µL of sample, add 10 µL of 100 mM TCEP solution. b. Mix and incubate at room temperature for 30 minutes.
2. Derivatization: a. Add 400 µL of 100 mM borate buffer (pH 9.3) containing 1 mM EDTA. b. Add 50 µL of 10 mM ABD-F solution (dissolved in a suitable organic solvent like acetonitrile). c. Immediately vortex the mixture. d. Incubate the reaction mixture on ice or in a cold block at <5°C for 90 minutes in the dark.[1]
3. Reaction Quenching & Analysis: a. After incubation, the reaction can be stopped by acidification (e.g., adding HCl) if necessary, though direct injection is common. b. Inject an appropriate volume (e.g., 20 µL) into the HPLC system for analysis. Separate the ABD-thiol adducts using a C18 reversed-phase column with fluorescence detection (Ex: ~380 nm, Em: ~510 nm).[3]
Visual Diagrams
Workflow for Thiol Derivatization and Analysis
Caption: General experimental workflow for thiol analysis using ABD-F.
Reaction Pathways: Desired vs. Undesired
Caption: Desired reaction vs. the undesired thiol exchange side reaction.
References
- 1. Suppression of thiol exchange reaction in the determination of reduced-form thiols by high-performance liquid chromatography with fluorescence detection after derivatization with fluorogenic benzofurazan reagent, 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate and 4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. realab.ua [realab.ua]
- 9. mastelf.com [mastelf.com]
- 10. A fluorescent probe which allows highly specific thiol labeling at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F)
Welcome to the technical support center for the synthesis of 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F). This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to improve the yield and purity of ABD-F reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound (ABD-F)?
The most common and effective method for synthesizing ABD-F is a two-step process. The first step involves the chlorosulfonylation of 4-fluoro-2,1,3-benzoxadiazole to produce the intermediate, 4-(chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole. The second step is the amination of this intermediate with an ammonia source to yield the final product, ABD-F.
Q2: I am experiencing a low yield in the first step (chlorosulfonylation). What are the common causes?
Low yields during chlorosulfonylation can often be attributed to incomplete reaction, degradation of the starting material, or the formation of unwanted byproducts. Key factors to investigate include the purity of the 4-fluoro-2,1,3-benzoxadiazole, the freshness and concentration of the chlorosulfonic acid, and the reaction temperature. Maintaining a low temperature during the addition of the starting material to the chlorosulfonic acid is critical to prevent degradation.
Q3: My amination step is resulting in a low yield of ABD-F. What should I troubleshoot?
Several factors can contribute to a low yield in the amination step. The most common issues include:
-
Hydrolysis of the sulfonyl chloride intermediate: 4-(chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole is sensitive to moisture and can hydrolyze back to the sulfonic acid, which will not react with ammonia. Ensure all glassware is dry and use anhydrous solvents.
-
Inefficient amination: The reaction conditions, such as temperature, reaction time, and the concentration of the ammonia source, can significantly impact the efficiency of the reaction.
-
Side reactions: The formation of byproducts can consume the starting material and complicate purification, leading to a lower isolated yield.
Q4: What are the most common impurities I might encounter?
The primary impurities in the synthesis of ABD-F are the hydrolyzed sulfonyl chloride (4-fluoro-2,1,3-benzoxadiazole-7-sulfonic acid) and unreacted starting materials. In some cases, side reactions with impurities in the starting materials or solvents can also lead to other colored byproducts.
Troubleshooting Guides
Low Yield in Chlorosulfonylation of 4-fluoro-2,1,3-benzoxadiazole
| Symptom | Possible Cause | Recommended Solution |
| Low conversion of starting material | Insufficient chlorosulfonic acid or reaction time. | Increase the molar excess of chlorosulfonic acid. Extend the reaction time and monitor the reaction progress using TLC or HPLC. |
| Dark-colored reaction mixture | Reaction temperature is too high, leading to decomposition. | Maintain a low temperature (typically 0-5 °C) during the addition of 4-fluoro-2,1,3-benzoxadiazole to the chlorosulfonic acid. |
| Product loss during work-up | Hydrolysis of the sulfonyl chloride during aqueous work-up. | Perform the aqueous work-up quickly and at a low temperature. Use ice-cold water for quenching and extraction. |
Low Yield in Amination of 4-(chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
| Symptom | Possible Cause | Recommended Solution |
| Low conversion of sulfonyl chloride | Insufficient ammonia source or inadequate reaction conditions. | Use a larger excess of the ammonia source (e.g., aqueous ammonia, ammonium hydroxide). Optimize the reaction temperature and time. |
| Presence of sulfonic acid byproduct | Hydrolysis of the sulfonyl chloride starting material. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of multiple spots on TLC | Complex side reactions or impurities in the starting material. | Purify the 4-(chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole intermediate before proceeding to the amination step. |
Experimental Protocols
Synthesis of 4-fluoro-2,1,3-benzoxadiazole
The synthesis of the starting material, 4-fluoro-2,1,3-benzoxadiazole, can be achieved through the cyclization of 2-nitroaniline with sodium hypochlorite in the presence of a phase-transfer catalyst like tetrabutylammonium bromide in a basic medium. The resulting N-oxide is then reduced using a reducing agent such as triphenylphosphine.[1][2]
Detailed Protocol for the Synthesis of this compound (ABD-F)
Step 1: Synthesis of 4-(chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (typically a 5-10 fold molar excess) to 0 °C in an ice bath.
-
Slowly add 4-fluoro-2,1,3-benzoxadiazole to the cooled chlorosulfonic acid with continuous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with cold brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 4-(chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole. This intermediate can be used in the next step with or without further purification.
Step 2: Synthesis of this compound (ABD-F)
-
Dissolve the crude 4-(chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole in a suitable anhydrous aprotic solvent, such as acetonitrile or THF, in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonia (ammonium hydroxide) to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Data Presentation
Table 1: Impact of Reaction Parameters on the Yield of Sulfonamides (General Observations)
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Low (0 °C) | Generally higher | Minimizes side reactions and decomposition of the sulfonyl chloride. |
| High | Can be lower | May accelerate the desired reaction but also increases the rate of hydrolysis and other side reactions. | |
| Solvent | Aprotic (e.g., CH₂Cl₂, THF) | Generally higher | Prevents hydrolysis of the sulfonyl chloride intermediate. |
| Protic (e.g., alcohols) | Lower | Can react with the sulfonyl chloride. | |
| Base | Tertiary amines (e.g., triethylamine) | Effective | Neutralizes the HCl byproduct, driving the reaction forward. |
| Pyridine | Effective | Also acts as a nucleophilic catalyst in some cases. |
Note: The optimal conditions for the synthesis of ABD-F should be determined empirically.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
Reversibility of cysteine labeling with ABD-F under reducing conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) for cysteine labeling. This resource is intended for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: Is the labeling of cysteine residues with ABD-F reversible?
Yes, the labeling of cysteine residues with ABD-F is reversible under certain conditions. The bond formed between the thiol group of cysteine and ABD-F can be cleaved by reducing agents, which regenerates the free sulfhydryl group on the cysteine residue.[1]
Q2: Under what conditions can the ABD-F label be removed from a cysteine residue?
The removal of the ABD-F label from a cysteine-containing peptide can be achieved by incubating the labeled peptide in the presence of a reducing agent.[1] Common laboratory reducing agents used for cleaving disulfide bonds, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can facilitate this removal.
Q3: Why might I observe incomplete removal of the ABD-F label from my protein?
Incomplete removal of the ABD-F label from an intact protein is often attributed to incomplete denaturation of the protein.[1] If the ABD-F labeled cysteine residue is located in a region of the protein that is not fully accessible to the reducing agent due to the protein's three-dimensional structure, the cleavage of the label will be inefficient.
Q4: How can I confirm that the ABD-F label has been successfully removed?
Successful removal of the ABD-F label can be confirmed by several methods:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular mass of the peptide or protein after treatment with a reducing agent. A decrease in mass corresponding to the mass of the ABD-F label and the regeneration of the original protein mass would indicate successful removal.[1]
-
Relabeling: After removal of the ABD-F label, the regenerated free sulfhydryl group can be relabeled with ABD-F. Complete relabeling in the absence of a reducing agent confirms the successful removal of the original label.[1]
-
Fluorescence Measurement: A significant decrease in the fluorescence signal at the emission wavelength of the ABD-F adduct (around 513 nm) after treatment with a reducing agent indicates removal of the label.
Q5: What is the chemical nature of the bond between ABD-F and cysteine?
ABD-F reacts with the thiol group (-SH) of a cysteine residue through a nucleophilic aromatic substitution reaction. This results in the formation of a stable thioether bond. While stable under many physiological conditions, this bond is susceptible to cleavage by strong reducing agents.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the reversibility of ABD-F labeling on cysteine residues.
| Problem | Possible Cause | Suggested Solution |
| Incomplete removal of the ABD-F label from a protein. | 1. Incomplete protein denaturation: The labeled cysteine residue is not accessible to the reducing agent.[1] | - Increase the concentration of the denaturing agent (e.g., urea, guanidinium chloride) in your buffer. - Increase the incubation temperature during the reduction step (be mindful of potential protein aggregation). - Try a different reducing agent (e.g., TCEP instead of DTT, as TCEP can be more effective over a wider pH range). |
| 2. Insufficient concentration of reducing agent or inadequate incubation time. | - Increase the molar excess of the reducing agent (e.g., 10-50 mM DTT or 5-20 mM TCEP). - Extend the incubation time with the reducing agent. | |
| Variability in labeling/delabeling efficiency between experiments. | 1. Inconsistent pH of the reaction buffer. | - Ensure the pH of your buffers is consistent for both the labeling and delabeling steps. The reactivity of both the cysteine thiol and the reducing agent is pH-dependent. |
| 2. Oxidation of the reducing agent. | - Prepare fresh solutions of reducing agents, especially DTT, which is prone to oxidation. | |
| Precipitation of the protein during the delabeling process. | 1. Protein instability under denaturing and reducing conditions. | - Optimize the concentration of the denaturant and reducing agent to maintain protein solubility. - Consider performing the reaction at a lower temperature for a longer duration. - Screen different buffer additives or detergents to improve protein stability. |
| Low fluorescence signal after initial labeling. | 1. Inefficient labeling reaction. | - Ensure the pH of the labeling buffer is optimal for the reaction (typically around 7-8.5). - Increase the molar excess of ABD-F to the protein. - Check the purity and activity of your ABD-F reagent. |
| 2. Presence of reducing agents in the labeling buffer. | - Ensure that all reducing agents used for initial sample preparation (e.g., to reduce disulfide bonds) are removed before adding ABD-F. |
Experimental Protocols
Protocol 1: Testing the Reversibility of ABD-F Labeling on a Peptide
This protocol outlines a general procedure to verify the removal of the ABD-F label from a cysteine-containing peptide.
-
ABD-F Labeling of the Peptide:
-
Dissolve the cysteine-containing peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add a 5- to 10-fold molar excess of ABD-F (dissolved in a minimal amount of a compatible organic solvent like DMSO).
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours.
-
Purify the labeled peptide using a suitable method like reverse-phase HPLC to remove unreacted ABD-F.
-
Confirm successful labeling by mass spectrometry.
-
-
Removal of the ABD-F Label:
-
Dissolve the purified ABD-F labeled peptide in a buffer containing a reducing agent (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM DTT).
-
Incubate the solution at 37-50°C for 1-4 hours.
-
Monitor the removal of the label by analyzing aliquots of the reaction mixture at different time points using reverse-phase HPLC with fluorescence detection.
-
Confirm the complete removal of the label and the regeneration of the free thiol by mass spectrometry.[1]
-
-
Relabeling of the Delabeled Peptide:
-
Remove the reducing agent from the delabeled peptide solution using a desalting column or HPLC.
-
Repeat the labeling procedure described in step 1 on the delabeled peptide.
-
Successful relabeling, confirmed by HPLC and mass spectrometry, verifies the regeneration of the free sulfhydryl group.[1]
-
Visualizations
Caption: Workflow for the reversible labeling of cysteine with ABD-F.
Caption: Troubleshooting logic for incomplete ABD-F label removal.
References
Common interferences in the analysis of thiols with ABD-F
Welcome to the technical support center for the analysis of thiols using 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ABD-F and what is it used for?
A1: ABD-F (this compound) is a fluorogenic reagent used for the sensitive detection and quantification of thiols (compounds containing a sulfhydryl or -SH group).[1] It is non-fluorescent on its own but forms a highly fluorescent adduct upon reaction with a thiol group, which can be detected by fluorescence spectroscopy or chromatography.[1][2]
Q2: What are the optimal reaction conditions for derivatizing thiols with ABD-F?
A2: The derivatization reaction is typically carried out in a borate buffer with a pH between 8.0 and 9.3.[3] The reaction is generally complete within 5-20 minutes at a temperature of 50°C.[3] It is important to protect the reaction mixture from light.
Q3: My fluorescent signal is weak or absent. What are the possible causes?
A3: There are several potential reasons for a weak or absent signal:
-
Incorrect pH: The reaction is pH-dependent. Ensure your buffer is within the optimal pH range of 8.0-9.3.
-
Reagent Degradation: ABD-F can be unstable, especially in the presence of excess thiols.[2] Use freshly prepared ABD-F solutions for each experiment.
-
Insufficient Incubation Time or Temperature: Ensure the reaction is incubated for the recommended time and at the appropriate temperature to allow for complete derivatization.
-
Low Thiol Concentration: The concentration of thiols in your sample may be below the detection limit of your instrument. Consider concentrating your sample or using a more sensitive detection method.
-
Oxidation of Thiols: Thiols can be easily oxidized to disulfides, which do not react with ABD-F. Take precautions to prevent oxidation during sample preparation, such as working quickly and keeping samples on ice.
Q4: I am observing high background fluorescence. What could be the cause?
A4: High background fluorescence can be caused by:
-
Excess ABD-F: While ABD-F is non-fluorescent, very high concentrations might contribute to background noise. Optimize the ABD-F concentration to ensure a sufficient excess for derivatization without causing high background.
-
Contaminated Reagents or Glassware: Ensure all buffers, solvents, and glassware are clean and free of fluorescent contaminants.
-
Autofluorescence of Sample Matrix: Biological samples can contain endogenous fluorescent molecules. A sample blank (sample without ABD-F) should be run to assess the level of autofluorescence.
Q5: Can ABD-F react with other molecules besides thiols?
A5: Yes, while ABD-F is highly reactive towards thiols, some non-specific reactions have been reported. It can react slowly with the hydroxyl group of tyrosine residues and α-amino groups in some proteins.[4] These side reactions typically form non-fluorescent products but could potentially consume the reagent and interfere with the accurate quantification of thiols.
Troubleshooting Guides
Guide 1: Interference from Reducing Agents
Problem: Inaccurate thiol quantification when using reducing agents to break disulfide bonds.
Cause: Common reducing agents used to reduce disulfides to free thiols, such as dithiothreitol (DTT) and β-mercaptoethanol, are themselves thiols and will react with ABD-F, leading to an overestimation of the target thiol concentration. Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol reducing agent, but it can also interfere with some thiol-reactive probes.
Solution:
-
Removal of Reducing Agent: It is crucial to remove the reducing agent after the reduction of disulfides and before the derivatization with ABD-F.[2][5] This can be achieved by methods such as dialysis, gel filtration, or precipitation of the protein.
-
Use of a Non-Thiol Reducing Agent with Caution: While TCEP is a non-thiol reducing agent, its compatibility with ABD-F should be validated for your specific application. It has been reported to react with some thiol-reactive probes.
Workflow for Disulfide Reduction and Thiol Derivatization:
Guide 2: Interference from Other Biomolecules
Problem: Inaccurate results due to non-specific reactions of ABD-F.
Cause: As mentioned in the FAQs, ABD-F can react with other nucleophilic groups present in biological samples, such as the hydroxyl group of tyrosine and primary amines.[4]
Solution:
-
Optimize Reaction Conditions: The reaction of ABD-F with thiols is generally much faster than with other nucleophiles. By optimizing the reaction time and temperature, you can favor the derivatization of thiols while minimizing non-specific reactions.
-
Control Experiments: Run control experiments with individual amino acids (e.g., tyrosine, lysine) or other potential interfering substances expected in your sample to assess the extent of their reaction with ABD-F under your experimental conditions.
-
Sample Purification: If significant interference is observed, consider purifying your sample to remove the interfering molecules before derivatization.
Table 1: Potential Non-Specific Reactions of ABD-F
| Interfering Molecule | Reactive Group | Potential Outcome | Mitigation Strategy |
| Tyrosine | Hydroxyl (-OH) | Slow reaction, non-fluorescent product[4] | Optimize reaction time, control experiments |
| Primary Amines (e.g., Lysine) | Amino (-NH2) | Slow reaction, non-fluorescent product[4] | Optimize reaction conditions, control experiments |
| Other Nucleophiles | Various | Potential for reaction | Sample purification, control experiments |
Guide 3: HPLC Analysis Troubleshooting
Problem: Issues with the separation and detection of ABD-F labeled thiols by High-Performance Liquid Chromatography (HPLC).
Common HPLC Issues and Solutions:
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or Low Peak Intensity | - Incomplete derivatization- Degradation of ABD-F or adducts- Incorrect fluorescence detector settings | - Verify derivatization protocol (pH, time, temp)- Use fresh ABD-F; protect from light- Check excitation/emission wavelengths |
| Peak Tailing or Broadening | - Column overload- Column contamination- Inappropriate mobile phase | - Dilute sample- Clean or replace the column- Optimize mobile phase composition and pH |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use high-purity solvents- Flush the injector and system- Run blank injections between samples |
| Retention Time Shifts | - Changes in mobile phase composition or flow rate- Temperature fluctuations | - Prepare fresh mobile phase; check pump performance- Use a column oven for temperature control |
Logical Flow for HPLC Troubleshooting:
Experimental Protocols
Protocol: Quantification of Thiols in Human Plasma using ABD-F and HPLC
This protocol is a general guideline and may require optimization for specific applications.
1. Materials and Reagents:
-
ABD-F solution (e.g., 2.3 mM in dimethylformamide)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Sodium hydroxide (NaOH) solution (e.g., 0.5 M)
-
Borate buffer (e.g., 0.2 M, pH 9.0)
-
Thiol standards (e.g., cysteine, glutathione)
-
Human plasma collected with EDTA as an anticoagulant
-
HPLC system with a fluorescence detector (Excitation: ~385 nm, Emission: ~515 nm)
-
Reversed-phase C18 column
2. Sample Preparation and Protein Precipitation:
-
Collect blood in EDTA tubes and centrifuge to obtain plasma.
-
To 200 µL of plasma, add a reducing agent if total thiols are to be measured. Incubate as required.
-
Add 200 µL of 10% TCA to precipitate proteins.[3]
-
Vortex for 10 seconds and centrifuge at 1500 x g for 15 minutes at 4°C.[3]
-
Carefully collect the supernatant.
3. Derivatization:
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 30 µL of 0.5 M NaOH.[3]
-
Add 250 µL of 0.2 M borate buffer (pH 9.0).[3]
-
Add 50 µL of 2.3 mM ABD-F solution.[3]
-
Vortex briefly and incubate at 50°C for 20 minutes in the dark.[3]
-
Cool the mixture on ice to stop the reaction.
4. HPLC Analysis:
-
Inject an appropriate volume of the derivatized sample onto the HPLC system.
-
Separate the ABD-F labeled thiols using a suitable gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detect the fluorescent derivatives using the fluorescence detector set at the appropriate excitation and emission wavelengths.
-
Quantify the thiols by comparing the peak areas to a calibration curve prepared with thiol standards.
Workflow for Plasma Thiol Analysis:
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for improving HPLC resolution of ABD-F derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-fluoro-7-aminosulfonylbenzofurazan (ABD-F) derivatives in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the best initial column and mobile phase conditions for separating ABD-F derivatives?
A1: For initial method development with ABD-F derivatives, a reversed-phase C18 column is a robust starting point. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier like acetonitrile or methanol is recommended. The specific gradient will depend on the hydrophobicity of your analytes.
Q2: How does mobile phase pH affect the resolution of ABD-F derivatives?
A2: The pH of the mobile phase can significantly impact the retention and peak shape of ABD-F derivatives, especially if the target molecule has ionizable groups. The ionization state of analytes affects their interaction with the stationary phase. For acidic compounds, a lower pH (e.g., < 3.5) can suppress ionization and improve peak shape. It is crucial to adjust the pH to be at least one unit away from the pKa of your analyte for consistent results.
Q3: Are there alternative stationary phases that can improve selectivity for ABD-F derivatives?
A3: Yes, fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, can offer alternative selectivity for fluorinated compounds like ABD-F derivatives.[1][2][3] These phases can provide different elution orders and enhanced selectivity for difficult-to-separate compounds through multiple interaction mechanisms including dipole-dipole, π-π interactions, and shape selectivity.[1][2]
Q4: What are the optimal excitation and emission wavelengths for detecting ABD-F derivatives?
A4: The optimal wavelengths for fluorescence detection depend on the specific ABD-F derivative and the solvent environment. Generally, for thiol derivatives of the similar SBD-F, excitation is around 385 nm and emission is around 515 nm. It is recommended to determine the optimal excitation and emission spectra for your specific ABD-F derivatives in your mobile phase to ensure the highest sensitivity.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of ABD-F derivatives.
Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | For basic compounds exhibiting tailing, consider using a base-deactivated column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH can also mitigate these interactions. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Mismatched Injection Solvent and Mobile Phase | Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. |
Poor Resolution or Co-eluting Peaks
| Potential Cause | Recommended Solution |
| Inadequate Mobile Phase Strength | Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.[4] |
| Suboptimal Mobile Phase Selectivity | Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the mobile phase pH to alter the selectivity between analytes.[5] |
| Insufficient Column Efficiency | Use a column with a smaller particle size or a longer column to increase the number of theoretical plates. |
| Inappropriate Stationary Phase | Consider a different stationary phase chemistry, such as a PFP column, to exploit different separation mechanisms.[1][3] |
Baseline Issues (Noise or Drift)
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Ensure thorough degassing of the mobile phase. |
| Detector Lamp Instability | Allow the detector lamp to warm up sufficiently. If noise persists, the lamp may need to be replaced. |
| Air Bubbles in the System | Purge the pump and detector to remove any trapped air bubbles. |
| Temperature Fluctuations | Use a column oven to maintain a stable column temperature. |
Experimental Protocols
Protocol 1: General Method for HPLC Analysis of ABD-F Derivatized Thiols
This protocol provides a starting point for the analysis of thiol-containing compounds derivatized with ABD-F.
-
Sample Preparation and Derivatization:
-
Reduce any disulfide bonds in the sample using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).
-
Mix the sample with a solution of ABD-F in a suitable buffer (e.g., borate buffer, pH 8.0).
-
Incubate the mixture at a specific temperature (e.g., 50°C) for a defined period to ensure complete derivatization.
-
Stop the reaction by adding an acid (e.g., hydrochloric acid).
-
Filter the derivatized sample through a 0.22 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, and linearly increase to elute the derivatives. A typical gradient could be 10-60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: Fluorescence detector with excitation at ~385 nm and emission at ~515 nm.
-
Protocol 2: Optimizing Mobile Phase for Improved Resolution
This protocol outlines a systematic approach to optimize the mobile phase for better separation of ABD-F derivatives.
-
Evaluate Organic Modifier:
-
Perform initial runs using identical gradients with acetonitrile and then methanol as the organic modifier (Mobile Phase B).
-
Compare the chromatograms for changes in selectivity and resolution.
-
-
Optimize pH:
-
Prepare the aqueous mobile phase (Mobile Phase A) at three different pH values (e.g., 3.0, 5.0, and 7.0), ensuring the pH is compatible with the column.
-
Run the separation with each mobile phase and observe the effect on retention time and peak shape.
-
-
Fine-tune Gradient:
-
Once the optimal organic modifier and pH are selected, adjust the gradient slope.
-
For critical pairs of peaks that are not well-resolved, use a shallower gradient in that region of the chromatogram.
-
Visualizations
Caption: Troubleshooting workflow for poor HPLC resolution.
Caption: Experimental workflow for ABD-F derivatization.
References
Validation & Comparative
A Comparative Guide to HPLC-Based Thiol Quantification: ABD-F vs. Ellman's Reagent and Monobromobimane
For researchers, scientists, and drug development professionals, the accurate quantification of thiols is crucial for understanding cellular redox homeostasis, drug metabolism, and protein function. High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization is a powerful technique for this purpose. This guide provides an objective comparison of the validation and performance of an HPLC method using the fluorogenic reagent 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) against two other widely used methods: Ellman's reagent (DTNB) and monobromobimane (mBBr).
Performance Comparison of Thiol Quantification Methods
The choice of a derivatization reagent for thiol quantification by HPLC depends on several factors, including sensitivity, specificity, and the nature of the sample matrix. ABD-F, DTNB, and mBBr each offer distinct advantages and are suited for different analytical needs.
ABD-F (this compound) is a fluorogenic reagent that is non-fluorescent until it reacts with a thiol group, forming a highly fluorescent adduct.[1] This property contributes to its high sensitivity and specificity. The reaction with ABD-F is typically complete at ambient temperatures in about 10 minutes at pH 8.[1]
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is a chromogenic reagent that reacts with thiols to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by UV-Vis spectrophotometry.[2] While simple, spectrophotometric analysis can be limited by interferences in complex biological samples.[2] Coupling DTNB with HPLC allows for the separation of the TNB adduct from interfering substances, enhancing specificity.[2][3]
Monobromobimane (mBBr) is another fluorogenic reagent that becomes highly fluorescent upon reaction with thiols. It is known for its high sensitivity, being reported as up to 400 times more sensitive than colorimetric methods like Ellman's reagent. The derivatization reaction is rapid and results in stable thiol-bimane adducts.
Validation of Analytical Methods: A Comparative Summary
The validation of an analytical method ensures its reliability for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize the performance characteristics of HPLC methods using ABD-F, DTNB, and mBBr for thiol quantification, compiled from various studies.
Disclaimer: The following data is compiled from multiple sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.
Table 1: HPLC Method Validation Parameters for Thiol Quantification
| Feature | ABD-F | Ellman's Reagent (DTNB) | Monobromobimane (mBBr) |
| Detection Principle | Fluorometric | Colorimetric (UV-Vis) | Fluorometric |
| Excitation Wavelength | ~389 nm[4] | N/A | ~378-392 nm[5][6] |
| Emission Wavelength | ~513 nm[4] | N/A (Absorbance at ~326 nm for HPLC)[2] | ~480-492 nm[5][6] |
| Linearity Range | Analyte dependent (e.g., 50–5000 nM for Cysteine) | 3 - 60 µM[6] | Analyte dependent (e.g., 1.16–35 nmol/mL for Glutathione)[7] |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | > 0.998[8] |
| Accuracy (% Recovery) | 91 - 124% | 95.6 - 99.4%[3] | 85.16 - 119.48%[7] |
| Precision (% RSD) | 1.8 - 13.7% (Inter-day) | 1.6 - 4.6% | 1.1 - 1.6% (Intra-day)[9] |
| Limit of Detection (LOD) | 0.02 - 3.4 nmol/L | 15 pmol (for TNB)[2] | ~70 amol[8] |
| Limit of Quantification (LOQ) | S/N ratio of 10 | Not consistently reported | 0.9 µM[10] |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental for obtaining reproducible and reliable results. Below are representative protocols for thiol derivatization and subsequent HPLC analysis using ABD-F, DTNB, and mBBr.
ABD-F Derivatization and HPLC Analysis
This protocol is adapted for the analysis of thiols in biological samples.
1. Reagents and Materials:
-
ABD-F (this compound)
-
Thiol standards (e.g., Glutathione, Cysteine)
-
Reaction Buffer (e.g., Borate buffer, pH 8.0)
-
Reducing agent (optional, for total thiols): Tris(2-carboxyethyl)phosphine (TCEP)
-
Stopping Solution (e.g., 1 M HCl)
-
HPLC grade solvents (e.g., Methanol, Acetonitrile, Water)
-
HPLC system with a fluorescence detector and a C18 column
2. Derivatization Procedure:
-
For total thiol measurement, incubate the sample with a reducing agent like TCEP to reduce disulfide bonds.
-
In a reaction vial, mix the sample (or standard) with the reaction buffer.
-
Add the ABD-F solution.
-
Incubate the mixture at ambient temperature for approximately 10 minutes.[1]
-
Stop the reaction by adding the stopping solution.
-
The sample is now ready for HPLC injection.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., citrate or acetate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at ~389 nm and emission at ~513 nm.[4]
Ellman's Reagent (DTNB) Derivatization and HPLC Analysis
This protocol is suitable for the quantification of total thiols in cellular samples.
1. Reagents and Materials:
-
Ellman's Reagent (DTNB)
-
Thiol standards (e.g., Glutathione)
-
Reaction Buffer (e.g., 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA)
-
HPLC grade solvents
-
HPLC system with a UV-Vis detector and a C18 column
2. Derivatization Procedure:
-
Mix the sample or standard with the reaction buffer.
-
Add the DTNB solution.
-
Incubate at room temperature for approximately 15 minutes.
-
The reaction mixture is then ready for HPLC analysis.
3. HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol and an aqueous buffer like ammonium formate.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV-Vis detector set at 326 nm for the detection of the TNB adduct.[2]
Monobromobimane (mBBr) Derivatization and HPLC Analysis
This protocol is designed for the analysis of low-molecular-weight thiols in plasma.[5]
1. Reagents and Materials:
-
Monobromobimane (mBBr)
-
Thiol standards (e.g., Cysteine, Glutathione)
-
Reaction Buffer (e.g., 1 M N-ethylmorpholine, pH 8.0)[5]
-
Reducing agent (optional): Sodium Borohydride (NaBH₄)[5]
-
Stopping Solution (e.g., 1 M perchloric acid)[5]
-
HPLC grade solvents
-
HPLC system with a fluorescence detector and a C18 column
2. Derivatization Procedure:
-
For total thiol analysis, reduce the sample with NaBH₄.[5]
-
Add a solution containing the reaction buffer and mBBr in acetonitrile to the sample.[5]
-
Vortex vigorously and incubate at room temperature.[5]
-
Stop the reaction by adding the stopping solution to precipitate proteins.[5]
-
Centrifuge the sample and inject the supernatant into the HPLC system.[5]
3. HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 40 mM sodium acetate and 17% methanol, pH 3.9) and methanol.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at ~392 nm and emission at ~480 nm.[6]
Visualizing the Workflow and Method Comparison
To further elucidate the experimental processes and the logical comparison between the methods, the following diagrams are provided.
Caption: General experimental workflow for HPLC analysis of thiols.
Caption: Logical comparison of thiol derivatization reagents.
Conclusion
The HPLC-based quantification of thiols is a robust and versatile analytical approach. The choice between ABD-F, DTNB, and mBBr as derivatization reagents should be guided by the specific requirements of the study.
-
ABD-F offers a balance of high sensitivity and specificity with a straightforward derivatization protocol at ambient temperature.
-
DTNB , when coupled with HPLC, provides a reliable and cost-effective method, overcoming the specificity limitations of the direct spectrophotometric assay.
-
mBBr stands out for its exceptional sensitivity, making it the preferred choice for detecting very low concentrations of thiols.
By understanding the performance characteristics and experimental protocols of each method, researchers can select the most appropriate tool for their thiol analysis needs, ensuring accurate and reliable data in their scientific endeavors.
References
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [researchportal.murdoch.edu.au]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of a Monobromobimane (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to ABD-F and SBD-F for Thiol-Reactive Labeling
For researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and drug discovery, the selective and efficient labeling of thiol groups in proteins and other biomolecules is a critical step. Among the various thiol-reactive fluorescent probes, 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) and ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) are two widely utilized benzofurazan-based reagents. Both are essentially non-fluorescent until they react with a thiol, yielding a highly fluorescent adduct, making them excellent tools for sensitive detection.
This guide provides an objective comparison of ABD-F and SBD-F, focusing on their reaction kinetics, efficiency, and selectivity, supported by available data. Detailed experimental protocols for protein labeling are also provided to aid in practical application.
Performance Comparison: ABD-F vs. SBD-F
The primary distinction between ABD-F and SBD-F lies in their reaction kinetics and conditions. ABD-F is characterized by its rapid reaction rate under mild conditions, while SBD-F reacts more slowly and requires more stringent conditions, which in turn contributes to its higher selectivity.
| Parameter | ABD-F | SBD-F | Reference |
| Reaction Conditions | |||
| Temperature | Ambient Temperature | 60°C | [1] |
| pH | ~8 | 8.5 - 9.5 | [1] |
| Reaction Time | ~10 minutes | ~1 hour | [1] |
| Fluorescence Properties | |||
| Excitation (Thiol Adduct) | ~389 nm | ~385 nm | [2] |
| Emission (Thiol Adduct) | ~513 nm | ~515 nm | [3][2] |
| Selectivity & Stability | |||
| Selectivity | Good, but may exhibit some side reactions with amino groups. | Higher selectivity for thiols compared to ABD-F. | [4] |
| Adduct Stability | Thiol conjugates are stable. | Thiol conjugates are stable. | [5] |
Reaction Kinetics and Efficiency
ABD-F's key advantage is its rapid reaction kinetics at room temperature, allowing for faster experimental workflows. The modification with ABD-F is typically complete within 10 minutes at a pH of 8.[1] This makes it a suitable choice for high-throughput screening and applications where speed is a priority.
In contrast, SBD-F requires more forcing conditions, typically incubation at 60°C for one hour at a pH of 8.5 to 9.5, to achieve complete derivatization.[1][6] While this longer reaction time can be a drawback, the harsher conditions contribute to SBD-F's enhanced selectivity for thiol groups over other nucleophilic residues, such as amines.[4] For complex biological samples where minimizing off-target labeling is crucial, SBD-F is often the preferred reagent.
Both ABD-F and SBD-F are non-fluorescent in their unbound state and become highly fluorescent upon reaction with thiols. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, which is advantageous for sensitive detection in various applications, including high-performance liquid chromatography (HPLC) and fluorescence microscopy.
Signaling Pathway and Experimental Workflow
The general mechanism for both ABD-F and SBD-F involves a nucleophilic aromatic substitution reaction where the thiol group of a cysteine residue attacks the electron-deficient benzofurazan ring, displacing the fluorine atom. This reaction results in the formation of a stable, fluorescent thioether adduct.
The following workflow outlines the key steps in a typical protein labeling experiment using either ABD-F or SBD-F, followed by fluorescence detection.
Experimental Protocols
Protein Labeling with ABD-F
This protocol is designed for the fluorescent labeling of thiol groups in a purified protein sample using ABD-F.
Materials:
-
Protein sample (in a buffer free of primary amines and thiols, e.g., phosphate buffer, pH 7.5-8.0)
-
ABD-F solution (e.g., 10 mM in DMSO or DMF)
-
Reaction buffer (e.g., 100 mM sodium borate buffer, pH 8.0)
-
Quenching solution (e.g., 100 mM N-acetyl-L-cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Ensure the protein sample is at a suitable concentration (e.g., 1-5 mg/mL) in a compatible buffer. If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
-
Labeling Reaction:
-
Add the reaction buffer to the protein solution to adjust the pH to ~8.0.
-
Add a 5- to 20-fold molar excess of the ABD-F solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 10-30 minutes at room temperature, protected from light.
-
-
Quenching: Add an excess of the quenching solution to stop the reaction by consuming any unreacted ABD-F.
-
Purification: Remove the unreacted probe and quenching agent from the labeled protein using a size-exclusion chromatography column equilibrated with a suitable storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and ~389 nm. The concentration of the labeled protein can be calculated using the Beer-Lambert law.
Protein Labeling with SBD-F
This protocol outlines the procedure for labeling protein thiols with the more selective but less reactive SBD-F.
Materials:
-
Protein sample (in a buffer free of primary amines and thiols, e.g., phosphate buffer, pH 7.5)
-
SBD-F solution (e.g., 10 mM in water or buffer)
-
Reaction buffer (e.g., 100 mM sodium borate buffer, pH 9.5, containing 1 mM EDTA)
-
Quenching solution (e.g., 100 mM N-acetyl-L-cysteine)
-
Purification column (e.g., size-exclusion chromatography column)
-
Water bath or incubator set to 60°C
Procedure:
-
Protein Preparation: Prepare the protein sample as described for the ABD-F protocol.
-
Labeling Reaction:
-
Add the reaction buffer to the protein solution to adjust the pH to ~9.5.
-
Add a 10- to 50-fold molar excess of the SBD-F solution to the protein solution.
-
Incubate the reaction mixture for 1 hour at 60°C in a water bath or incubator, protected from light.
-
-
Quenching: Cool the reaction mixture to room temperature and add an excess of the quenching solution.
-
Purification: Purify the labeled protein as described in the ABD-F protocol.
-
Characterization: Determine the DOL by measuring the absorbance of the labeled protein at 280 nm and ~385 nm.
Conclusion
The choice between ABD-F and SBD-F for thiol labeling depends on the specific requirements of the experiment. ABD-F offers the advantage of rapid reaction kinetics under mild conditions, making it ideal for applications where speed is essential. SBD-F, while requiring more stringent conditions and a longer incubation time, provides higher selectivity for thiol groups, which is critical when working with complex biological samples to minimize non-specific labeling. By understanding the distinct characteristics of each reagent and following the appropriate experimental protocols, researchers can effectively utilize these powerful tools for the sensitive and specific detection of thiols in their scientific investigations.
References
- 1. Multiply labeling proteins for studies of folding and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined computational and experimental studies on cysteine-sulfadiazine adduct formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. mdpi.com [mdpi.com]
- 5. Labeling of Proteins for Single-Molecule Fluorescence Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Cysteine Quantification: Evaluating ABD-F Against Common Derivatizing Agents
For researchers, scientists, and drug development professionals, the accurate quantification of cysteine, a critical amino acid in various physiological and pathological processes, is paramount. This guide provides a comprehensive comparison of 4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole (ABD-F) with other widely used derivatizing agents for cysteine analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. We present a side-by-side evaluation of their limits of detection (LOD) and quantification (LOQ), detailed experimental protocols, and the underlying reaction mechanisms.
Performance Comparison: LOD and LOQ
The sensitivity of a quantification method is fundamentally determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The table below summarizes the reported performance of ABD-F and its alternatives in the detection of cysteine.
| Derivatizing Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Notes |
| ABD-F | ~500 pmol/L | Not explicitly found | Sensitive to about 500 pmol/L.[1] |
| Monobromobimane (mBBr) | 5 x 10⁻⁸ M | Not explicitly found | |
| N-(1-pyrenyl)maleimide (NPM) | ~50 fmol (for Glutathione) | 32 nM (for N-acetylcysteine) | While not specific to cysteine, these values indicate high sensitivity. |
| 5-Iodoacetamidofluorescein (5-IAF) | Not explicitly found | Not explicitly found | Data for cysteine specifically was not available in the surveyed literature. |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | Not explicitly found | 30 picograms (for cysteine adduction) | Represents the lowest quantifiable amount of cysteine adduction.[1][2][3][4][5] |
Experimental Workflows and Derivatization Chemistry
The choice of a derivatizing agent is intrinsically linked to the experimental protocol. Below we detail the methodologies for each agent and illustrate the chemical reactions involved.
General Experimental Workflow
The quantification of total cysteine, which includes both its reduced form and the oxidized dimer (cystine), typically involves a reduction step to convert disulfide bonds to free thiol groups prior to derivatization.
4-Aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole (ABD-F)
ABD-F reacts with the thiol group of cysteine via a nucleophilic aromatic substitution mechanism, where the highly reactive fluorine atom is displaced by the sulfur of the thiol. This reaction proceeds rapidly under mild conditions.
Experimental Protocol:
-
Sample Preparation: For total cysteine, proteins are precipitated (e.g., with trichloroacetic acid), and disulfide bonds are reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
-
Derivatization: The reaction is typically carried out at a pH of around 8.0 and a temperature of 50°C for approximately 5 minutes.
-
HPLC-Fluorescence Detection: The fluorescent derivative is separated on a C18 reversed-phase column. A common mobile phase consists of an aqueous buffer (e.g., phosphate buffer) with an organic modifier like acetonitrile. Fluorescence is monitored at an excitation wavelength of ~385 nm and an emission wavelength of ~515 nm.[6]
Monobromobimane (mBBr)
Monobromobimane is a classic thiol-reactive probe that forms a stable, fluorescent thioether adduct with cysteine through a nucleophilic substitution reaction.
Experimental Protocol:
-
Sample Preparation: Similar to the ABD-F protocol, samples are deproteinized and reduced to measure total cysteine.
-
Derivatization: The derivatization is typically performed at a pH of 8.0-9.5 at room temperature for about 10-15 minutes in the dark.[6][7]
-
HPLC-Fluorescence Detection: Separation is achieved on a C18 column with a gradient elution using an aqueous buffer and an organic solvent. The fluorescent adduct is detected with excitation at ~390 nm and emission at ~475 nm.[8]
N-(1-pyrenyl)maleimide (NPM)
NPM reacts with the thiol group of cysteine via a Michael addition reaction, forming a stable thioether linkage. This reaction is highly specific for thiols at neutral pH.
Experimental Protocol:
-
Sample Preparation: After deproteinization and reduction, the sample is buffered to a neutral pH.
-
Derivatization: The reaction is typically carried out at room temperature for about 10 minutes.
-
HPLC-Fluorescence Detection: The NPM-cysteine derivative is separated on a C18 column. A mobile phase of acetonitrile and water is commonly used. Fluorescence detection is performed with excitation at ~330 nm and emission at ~376 nm.[9][10]
5-Iodoacetamidofluorescein (5-IAF)
5-IAF is a thiol-reactive fluorescent dye that alkylates the sulfhydryl group of cysteine through a nucleophilic substitution reaction, forming a stable thioether bond.
Experimental Protocol:
-
Sample Preparation: Samples are prepared as previously described, with a reduction step for total cysteine analysis.
-
Derivatization: The derivatization reaction is typically performed at a slightly alkaline pH (7.5-8.0) at room temperature for about 2 hours in the dark.[11]
-
HPLC-Fluorescence Detection: The fluorescent derivative is separated on a C18 column. Detection is carried out with excitation and emission wavelengths characteristic of fluorescein (typically ~495 nm excitation and ~520 nm emission).
Summary of Experimental Conditions
| Parameter | ABD-F | Monobromobimane (mBBr) | N-(1-pyrenyl)maleimide (NPM) | 5-Iodoacetamidofluorescein (5-IAF) |
| Reaction pH | ~8.0 | 8.0 - 9.5 | Neutral | 7.5 - 8.0 |
| Reaction Temperature | 50°C | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | ~5 minutes | 10 - 15 minutes | ~10 minutes | ~2 hours |
| Excitation Wavelength | ~385 nm | ~390 nm | ~330 nm | ~495 nm |
| Emission Wavelength | ~515 nm | ~475 nm | ~376 nm | ~520 nm |
Conclusion
The selection of a derivatizing agent for cysteine quantification is a critical decision that depends on the specific requirements of the assay, including desired sensitivity, sample matrix, and available instrumentation. ABD-F offers a rapid derivatization protocol and good sensitivity. Monobromobimane and N-(1-pyrenyl)maleimide are also highly sensitive reagents with well-established protocols. While 5-Iodoacetamidofluorescein is a commonly used thiol-reactive probe, specific performance data for cysteine quantification via HPLC is less readily available in the literature. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on the comparative merits of each of these powerful analytical tools.
References
- 1. benchchem.com [benchchem.com]
- 2. scholars.okstate.edu [scholars.okstate.edu]
- 3. A fluorescent-based HPLC assay for quantification of cysteine and cysteamine adducts in Escherichia coli-derived proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of glutathione, glutathione disulfide, cysteine, homocysteine, and other biological thiols by high-performance liquid chromatography following derivatization by n-(1-pyrenyl)maleimide. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. | MDPI [mdpi.com]
- 8. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "Separation and Quantification of N-acetylcysteine-amide (NACA) by HPLC" by Wei Wu, Glenn Goldstein et al. [scholarsmine.mst.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Selectivity of ABD-F: A Comparative Guide to its Cross-Reactivity with Nucleophiles
For researchers, scientists, and drug development professionals, the precise labeling of biomolecules is paramount. 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) has emerged as a highly reactive and sensitive fluorogenic reagent, primarily utilized for the specific labeling of sulfhydryl groups in thiols, such as the amino acid cysteine. This guide provides an objective comparison of ABD-F's performance, focusing on its cross-reactivity with other common biological nucleophiles, supported by available experimental data and detailed methodologies.
Executive Summary
ABD-F is a fluorogenic probe that is essentially non-fluorescent until it reacts with a nucleophile, primarily thiols, to form a highly fluorescent adduct. This property makes it an excellent tool for quantifying thiols in various biological samples. While highly selective for sulfhydryl groups, understanding its potential for off-target reactions with other nucleophiles, such as amines and hydroxyl groups, is critical for accurate experimental design and data interpretation. This guide delves into the specifics of ABD-F's reactivity, compares it with other common thiol-reactive probes, and provides detailed experimental protocols for assessing its selectivity.
Performance Comparison: ABD-F vs. Other Thiol-Reactive Probes
The selection of a fluorescent probe for thiol modification depends on several factors, including reactivity, selectivity, and the photophysical properties of the resulting adduct. Here, we compare ABD-F with other widely used classes of thiol-reactive reagents.
| Probe Class | Reactive Group | Primary Target | Key Advantages | Key Disadvantages |
| Benzoxadiazoles (ABD-F, SBD-F) | Fluorinated Benzoxadiazole | Thiols (Cysteine) | Fluorogenic, high signal-to-noise ratio. ABD-F has a significantly faster reaction rate than SBD-F.[1] | Potential for slow reaction with other nucleophiles (amines, tyrosine).[2] |
| Maleimides | Maleimide | Thiols (Cysteine) | High selectivity for thiols at neutral pH. Stable thioether bond formed. | Can undergo side reactions with amines at higher pH values.[1] |
| Haloacetyls (Iodoacetamides) | Iodoacetamide | Thiols (Cysteine) | React rapidly with thiols. | Can also react with other nucleophiles like histidine and methionine.[3] |
Key Findings:
-
Reactivity: ABD-F exhibits a reaction rate with homocysteine that is over 30 times faster than that of a similar benzoxadiazole probe, SBD-F.[1] The reaction with thiols is typically complete within 5-10 minutes at 50°C and pH 8.0.[1]
-
Selectivity: Under optimized conditions (pH 8.0), ABD-F shows high selectivity for thiols. It has been reported to not react with amino acids such as alanine and proline under these conditions. However, there is evidence of a slow reaction with the hydroxyl group of some tyrosine residues and α-amino groups in certain proteins, although these adducts are reportedly non-fluorescent.[2]
-
Fluorescence: The ABD-thiol adduct exhibits strong fluorescence with an excitation maximum around 389 nm and an emission maximum around 513 nm. The fluorescence intensity is pH-dependent, with the highest intensity observed at a pH of 2.
Quantitative Data on Cross-Reactivity
While ABD-F is predominantly thiol-reactive, understanding its reactivity with other nucleophiles is crucial. The general order of nucleophilicity for amino acid side chains is:
Thiolate (Cys) > Amine (Lys, N-terminus) > Hydroxyl (Tyr, Ser)
This inherent difference in nucleophilicity forms the basis for ABD-F's selectivity. Although specific kinetic data for the reaction of ABD-F with a wide range of nucleophiles is not extensively consolidated in a single source, the available information indicates a significantly higher reaction rate with thiols compared to other functional groups.
| Nucleophile | Amino Acid Example | Relative Reactivity with ABD-F | Fluorescence of Adduct |
| Sulfhydryl (Thiol) | Cysteine | Very High | Highly Fluorescent |
| Amine (primary) | Lysine, N-terminus | Low to Moderate (pH-dependent) | Reportedly Non-fluorescent[2] |
| Hydroxyl (phenolic) | Tyrosine | Low | Reportedly Non-fluorescent[2] |
| Hydroxyl (aliphatic) | Serine, Threonine | Very Low/Negligible | Not Reported |
| Carboxylate | Aspartate, Glutamate | Negligible | Not Reported |
| Imidazole | Histidine | Low | Not Reported |
Note: The reactivity of amines is highly dependent on pH, as the unprotonated amine is the nucleophilic species. At physiological pH (~7.4), a significant portion of lysine's side-chain amine is protonated and thus non-nucleophilic.
Experimental Protocols
To empirically determine the cross-reactivity of ABD-F, a well-designed experimental protocol is essential. The following outlines a detailed methodology for comparing the reactivity of ABD-F with various nucleophiles using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Objective:
To quantify the reaction kinetics of ABD-F with key amino acids representing different nucleophilic groups (Cysteine, Lysine, Tyrosine, and Serine) and to determine the fluorescence properties of the resulting adducts.
Materials:
-
This compound (ABD-F)
-
L-Cysteine hydrochloride
-
L-Lysine hydrochloride
-
L-Tyrosine
-
L-Serine
-
Sodium tetraborate buffer (100 mM, pH 8.0)
-
Hydrochloric acid (HCl)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Milli-Q or deionized water
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Experimental Workflow:
Caption: Experimental workflow for assessing ABD-F cross-reactivity.
Detailed Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of ABD-F in acetonitrile.
-
Prepare 10 mM stock solutions of L-Cysteine, L-Lysine, L-Tyrosine, and L-Serine in 100 mM sodium tetraborate buffer (pH 8.0).
-
-
Reaction Setup:
-
For each amino acid, mix the amino acid stock solution with the ABD-F stock solution in the borate buffer to achieve final concentrations of 1 mM amino acid and 0.1 mM ABD-F.
-
Incubate the reaction mixtures in a water bath at 50°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot (e.g., 50 µL) from each reaction mixture.
-
Immediately quench the reaction by adding an equal volume of 1 M HCl. This acidification stops the reaction and protonates any unreacted amines.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: Fluorescence detector set to an excitation wavelength of 389 nm and an emission wavelength of 513 nm.
-
-
Data Analysis:
-
Identify and integrate the peak areas corresponding to the ABD-amino acid adducts and unreacted ABD-F.
-
Plot the concentration of the adduct formed over time for each amino acid.
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Signaling Pathway and Reaction Mechanism:
The reaction of ABD-F with a nucleophile proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing sulfonamide and benzoxadiazole groups activate the fluorine atom for substitution by a potent nucleophile.
References
Inter-laboratory comparison of ABD-F based thiol analysis methods
For researchers, scientists, and drug development professionals engaged in the precise quantification of thiols, this guide provides an objective comparison of 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) based methods with other common thiol analysis techniques. This comparison is supported by a summary of experimental data and detailed protocols to aid in methodological selection and application.
Overview of Thiol Analysis
Thiols are a class of organic compounds containing a sulfhydryl (-SH) group. They play critical roles in biological systems, including redox homeostasis, detoxification, and cellular signaling. Accurate quantification of low-molecular-mass thiols like cysteine and glutathione is crucial for understanding various physiological and pathological processes. Due to the general lack of a strong chromophore or fluorophore in native thiols, direct analysis by methods such as high-performance liquid chromatography (HPLC) can be challenging. A common strategy to enhance detection sensitivity and selectivity is pre-column derivatization, where the thiol group is reacted with a labeling reagent to form a stable and highly detectable derivative.
Comparison of Thiol Derivatization Reagents
Several reagents are available for the fluorescent labeling of thiols. This guide focuses on the comparison of ABD-F with another popular benzofurazan reagent, 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), and briefly contrasts with the classical colorimetric reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
| Feature | ABD-F | SBD-F | DTNB (Ellman's Reagent) |
| Detection Method | Fluorescence | Fluorescence | Colorimetric (Absorbance) |
| Reaction Principle | Forms a fluorescent adduct with thiols.[1] | Reacts with thiols to form highly fluorescent and stable derivatives.[2] | Reacts with thiols to release a colored product (TNB).[3] |
| Reaction Conditions | Ambient temperature, 10 minutes at pH 8.[1] | 60 °C, 1 hour at pH 8.5.[1] | Room temperature, 5 minutes at pH 6.5-8.5.[4] |
| Excitation/Emission (λex/λem) | ~389 nm / ~513 nm[5] | ~385 nm / ~515 nm | N/A (Absorbance at 412 nm)[3] |
| Advantages | Milder reaction conditions.[1] | Forms highly stable derivatives.[2] | Simple, rapid, and cost-effective assay.[6] |
| Disadvantages | Can be unstable in the presence of excess thiols and may lack specificity in some applications.[1] | Requires harsher reaction conditions (elevated temperature and longer incubation).[1] | May have lower specificity compared to fluorescent methods.[6] |
Experimental Protocols
ABD-F Derivatization Protocol for HPLC Analysis
This protocol is a generalized procedure based on established methods.
1. Reagents and Materials:
-
ABD-F solution (freshly prepared in a suitable solvent like DMSO or DMF)
-
Thiol standards (e.g., Glutathione, Cysteine)
-
Reaction Buffer (e.g., Borate buffer, pH 8.0)
-
Quenching Solution (e.g., HCl)
-
HPLC system with a fluorescence detector
2. Sample Preparation:
-
For biological samples, deproteinization is often necessary. This can be achieved by adding a precipitating agent like perchloric acid or trichloroacetic acid, followed by centrifugation.
-
If total thiol content is to be measured, a reduction step using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) is required to convert disulfides to free thiols prior to derivatization.
3. Derivatization Procedure:
-
Mix the sample or standard with the reaction buffer.
-
Add the ABD-F solution to the mixture.
-
Incubate at room temperature for approximately 10 minutes.[1]
-
Stop the reaction by adding the quenching solution.
-
The sample is now ready for injection into the HPLC system.
General Workflow for Thiol Analysis using Fluorescent Derivatization
The following diagram illustrates the typical workflow for quantifying thiols in biological samples using a fluorescent derivatization agent like ABD-F.
References
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. ABD-F | Sensitive Fluorescent Reagents | Thiol | TargetMol [targetmol.com]
- 6. [PDF] Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison: ABD-F vs. Monobromobimane for Thiol Labeling
For researchers, scientists, and drug development professionals, the precise labeling and quantification of thiols are critical for understanding protein structure, function, and redox signaling pathways. Among the array of fluorescent reagents available, ABD-F (Ammonium, 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate) and monobromobimane (mBBr) are two of the most prominent choices. This guide provides an in-depth, objective comparison to help you select the optimal reagent for your experimental needs.
Quantitative Performance Metrics
The efficacy of a thiol labeling reagent is determined by several key parameters, including its reactivity, the stability of the resulting fluorescent product, and its photophysical properties. The following table summarizes the performance of ABD-F and monobromobimane based on experimental data.
| Feature | ABD-F | Monobromobimane (mBBr) |
| Reactivity with Thiols | Highly reactive, enabling rapid labeling. | Slower reaction kinetics often requiring longer incubation.[1] |
| Labeled Product Stability | Forms highly stable thioether adducts.[2] | Adducts are stable but can be less stable than ABD-F conjugates.[3][4] |
| Fluorogenic Nature | Non-fluorescent until reacted with thiols.[2] | Weakly fluorescent before reaction, forms a highly fluorescent product.[4] |
| Excitation Wavelength (Max) | ~389 nm[5] | ~378-390 nm[1][6] |
| Emission Wavelength (Max) | ~513 nm[5][7] | ~478-492 nm[1][6] |
| Aqueous Solution Stability | More stable in aqueous solutions.[2] | Known to be unstable in aqueous solutions.[3] |
| Specificity | High specificity for thiols, though slow reaction with some other residues reported.[2] | Generally thiol-specific, but can react with other nucleophiles.[1] |
Visualizing the Chemistry and Workflow
The fundamental difference in the labeling process and the general experimental procedure are illustrated in the diagrams below.
Caption: A simplified representation of thiol labeling reactions.
Caption: A generalized workflow for labeling protein thiols.
Experimental Protocols
Below are detailed methodologies for labeling protein thiols using ABD-F and monobromobimane.
Protocol 1: Labeling with ABD-F
This protocol is a general guideline. Optimization of reagent concentration and incubation time may be necessary for specific proteins.
-
Sample Preparation :
-
Dissolve the protein sample in a suitable buffer (e.g., HEPES, phosphate buffer) at a pH of around 7.0-8.0.
-
To label total thiols, reduce any disulfide bonds by incubating with a reducing agent like TCEP or DTT.
-
Remove the reducing agent using a desalting column or dialysis before proceeding.
-
-
Reagent Preparation :
-
Prepare a stock solution of ABD-F (e.g., 10-20 mM) in an organic solvent such as DMSO or DMF.
-
-
Labeling Reaction :
-
Add a stoichiometric excess of the ABD-F stock solution to the protein sample. A 10- to 20-fold molar excess is a common starting point.
-
Incubate the reaction mixture at room temperature for 10-30 minutes, protected from light. The reaction is typically rapid.
-
-
Reaction Termination and Purification :
-
Analysis :
Protocol 2: Labeling with Monobromobimane (mBBr)
This protocol outlines the steps for using mBBr. Due to its lower stability in aqueous solutions, fresh reagent preparation is crucial.
-
Sample Preparation :
-
Prepare the protein sample in a degassed buffer at a slightly alkaline pH (typically 7.5-8.5) to favor the reaction with the thiolate anion.[1]
-
For total thiol measurement, reduce the sample as described for ABD-F and subsequently remove the reducing agent.
-
-
Reagent Preparation :
-
Prepare a fresh stock solution of mBBr (e.g., 40 mM) in a solvent like acetonitrile or DMSO.[4] This solution should be protected from light.
-
-
Labeling Reaction :
-
Reaction Termination and Purification :
-
Stop the reaction by adding acid (e.g., perchloric acid or methanesulfonic acid).[4][8]
-
Precipitate the labeled protein with an agent like ice-cold 10% TCA to separate it from unreacted mBBr and other low-molecular-weight adducts.[1] Wash the pellet to remove residual non-protein-bound fluorescence.[1]
-
-
Analysis :
Core Advantages of ABD-F
While both reagents are effective, ABD-F presents several key advantages over monobromobimane:
-
Enhanced Stability : Thiol conjugates formed with ABD-F are noted to be very stable, which is a significant advantage for experiments requiring multiple steps or longer analysis times.[2] Furthermore, the ABD-F reagent itself is more stable in aqueous solutions.[2]
-
Superior Fluorogenic Properties : ABD-F is essentially non-fluorescent until it reacts with a thiol.[2] This property results in a lower background signal and a higher signal-to-noise ratio, leading to increased sensitivity.
-
Rapid Reaction Kinetics : The high reactivity of ABD-F allows for faster and more efficient labeling, reducing the overall experiment time and minimizing potential damage to sensitive biological samples.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ABD-F | Sensitive Fluorescent Reagents | Thiol | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. eurogentec.com [eurogentec.com]
- 8. scispace.com [scispace.com]
A Researcher's Guide to Quantitative Proteomics: Comparing ABD-F Derivatization with Established Methods
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, selecting the optimal method is paramount for generating high-quality, reproducible data. This guide provides a comprehensive comparison of 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) derivatization with established techniques, including isobaric tagging (iTRAQ and TMT) and label-free quantification. We delve into the accuracy and precision of these methods, present detailed experimental protocols, and visualize key workflows to aid in your decision-making process.
At a Glance: Quantitative Proteomics Methodologies
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample. The choice of methodology can significantly impact the accuracy, precision, and scope of a study. While isobaric labeling and label-free methods are the current cornerstones of quantitative proteomics, the potential of alternative derivatization reagents like ABD-F warrants exploration.
Established Methods: A Head-to-Head Comparison
Isobaric tagging reagents, such as iTRAQ (isobaric tags for relative and absolute quantitation) and TMT (tandem mass tags), and label-free methods represent the most widely adopted strategies for quantitative proteomics.
Isobaric Tagging: iTRAQ and TMT
iTRAQ and TMT are chemical labeling techniques that allow for the simultaneous identification and quantification of proteins from multiple samples in a single mass spectrometry analysis. Peptides from each sample are labeled with a unique isobaric tag. These tags consist of a reporter group, a balancer group, and a peptide-reactive group. While the combined mass of the reporter and balancer groups is constant across all tags, the isotopic distribution within these groups differs. During tandem mass spectrometry (MS/MS), the tags fragment to produce unique reporter ions, the intensities of which are used for relative quantification.
Label-Free Quantification
Label-free quantification is an alternative approach that does not rely on chemical tags. Instead, it directly compares the signal intensities of peptides or the spectral counts of identified proteins across different samples. The two primary label-free methods are Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA).
Performance Metrics: Accuracy and Precision
The performance of a quantitative proteomics method is primarily assessed by its accuracy and precision.
-
Accuracy refers to the closeness of a measured value to the true value. In proteomics, this is often evaluated by analyzing samples with known protein ratios and comparing the measured ratios to the expected ratios. A common issue affecting accuracy in isobaric tagging is ratio compression , where the measured fold changes are underestimated.
-
Precision (or reproducibility) is the degree to which repeated measurements under unchanged conditions show the same results. It is typically expressed as the coefficient of variation (CV), with lower CVs indicating higher precision.
| Method | Principle | Accuracy | Precision (CV) | Throughput |
| iTRAQ | Isobaric chemical labeling of peptides at the N-terminus and lysine residues. | Subject to ratio compression, underestimating true fold changes. | Generally good, with CVs often in the range of 10-20%. | High (up to 8 samples per run). |
| TMT | Isobaric chemical labeling of peptides at the N-terminus and lysine residues. | Also prone to ratio compression, though advancements like MS3-based quantification can mitigate this. | Good to excellent, with CVs typically between 5-15%. | Very high (up to 18 or more samples per run). |
| Label-Free (DDA) | Quantification based on precursor ion intensity or spectral counting. | Can be highly accurate, but susceptible to missing values for low-abundance proteins. | Variable, with CVs often ranging from 15-30% or higher, depending on the platform and analysis software. | Moderate, as each sample is run individually. |
| Label-Free (DIA) | Systematic fragmentation of all peptides within a defined mass range. | Generally high accuracy and improved data completeness compared to DDA. | Excellent, with CVs often below 10-15%. | Moderate to high, depending on the experimental design. |
ABD-F Derivatization: A Focused Look
ABD-F (this compound) is a fluorogenic derivatization reagent known for its high reactivity with thiol groups (cysteine residues) and, to a lesser extent, amino groups. It has been traditionally used to enhance the detection of peptides and proteins in High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Current Applications
The primary application of ABD-F in protein analysis has been to label cysteine-containing peptides, enabling their sensitive detection. This is particularly useful for studying post-translational modifications like S-nitrosylation or for identifying specific protein regions.
Potential for Quantitative Proteomics: A Theoretical Perspective
While there is a significant lack of published data on the use of ABD-F for global quantitative proteomics by mass spectrometry, we can infer its potential advantages and disadvantages based on its chemical properties.
Potential Advantages:
-
Targeted Quantification: Derivatization of specific amino acids (like cysteine) could allow for a more targeted quantification of a sub-proteome, which might be advantageous in certain biological studies.
-
Improved Ionization: The addition of the ABD-F tag could potentially improve the ionization efficiency of certain peptides, leading to enhanced sensitivity in the mass spectrometer.
Potential Challenges and Limitations:
-
Incomplete Labeling: Achieving complete and consistent derivatization across all target sites in a complex proteome is a significant challenge. Incomplete labeling would introduce variability and compromise quantitative accuracy.
-
Bias in Quantification: Since ABD-F primarily targets cysteine residues, proteins without these residues would not be quantified, leading to a biased view of the proteome.
-
Lack of Multiplexing Capability: Unlike iTRAQ and TMT, a single ABD-F reagent does not allow for the simultaneous analysis of multiple samples. Isotopic variants of ABD-F would need to be synthesized to enable multiplexing.
-
Complex Fragmentation: The fragmentation of the ABD-F tag during MS/MS would need to be well-characterized to ensure that it does not interfere with peptide identification and that a reliable reporter ion is produced for quantification.
At present, ABD-F derivatization is not an established method for routine quantitative proteomics. Significant research and development would be required to address the challenges of labeling efficiency, potential bias, and the development of a multiplexing strategy. For researchers requiring high accuracy, precision, and comprehensive proteome coverage, the established methods of iTRAQ, TMT, and label-free quantification remain the recommended choices.
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of reliable quantitative proteomics. Below are generalized workflows for the discussed methods.
General Bottom-Up Proteomics Workflow
This foundational workflow is a prerequisite for all the quantitative methods described.
Caption: A generalized workflow for bottom-up proteomics.
iTRAQ/TMT Experimental Workflow
Caption: Workflow for iTRAQ/TMT-based quantitative proteomics.
Label-Free (DIA) Experimental Workflow
Caption: Workflow for label-free (DIA) quantitative proteomics.
Detailed Methodologies
1. Protein Extraction, Reduction, Alkylation, and Digestion (Common to all methods)
-
Protein Extraction: Lyse cells or tissues in a suitable buffer containing detergents (e.g., SDS, Triton X-100), protease, and phosphatase inhibitors.
-
Reduction: Reduce disulfide bonds in proteins using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) at 56°C for 30-60 minutes.
-
Alkylation: Alkylate the resulting free sulfhydryl groups with iodoacetamide (IAA) or chloroacetamide in the dark at room temperature for 30-45 minutes to prevent disulfide bond reformation.
-
Digestion: Precipitate proteins (e.g., with acetone) to remove interfering substances. Resuspend the protein pellet in a digestion buffer (e.g., ammonium bicarbonate) and digest with a protease, most commonly trypsin, overnight at 37°C.
2. iTRAQ/TMT Labeling
-
Peptide Quantification: Quantify the peptide concentration in each sample digest.
-
Labeling Reaction: Reconstitute the iTRAQ or TMT reagents in a suitable solvent (e.g., acetonitrile). Add the appropriate reagent to each peptide sample and incubate at room temperature for 1-2 hours.
-
Quenching: Quench the labeling reaction by adding a quenching reagent (e.g., hydroxylamine).
-
Pooling: Combine the labeled samples in a 1:1 ratio.
-
Cleanup: Desalt the pooled sample using solid-phase extraction (SPE) with a C18 cartridge to remove excess labeling reagent and other contaminants.
3. Label-Free Sample Preparation
-
Peptide Quantification: Accurately quantify the peptide concentration in each digest.
-
Normalization: Normalize the amount of peptides to be injected for each LC-MS/MS run to ensure equal loading.
-
Cleanup: Desalt each individual sample using C18 SPE.
4. LC-MS/MS Analysis (General)
-
Chromatography: Separate the peptides using reversed-phase liquid chromatography (RPLC) on a C18 column with a gradient of an organic solvent (typically acetonitrile) containing a small amount of acid (e.g., formic acid).
-
Mass Spectrometry:
-
For iTRAQ/TMT: In the mass spectrometer, perform a full MS scan to select precursor ions, followed by an MS/MS scan to fragment the peptides and generate both sequence information and reporter ions for quantification. For higher accuracy with TMT, an MS3 method can be employed.
-
For Label-Free (DDA): The mass spectrometer selects the most abundant precursor ions from a full MS scan for fragmentation in a data-dependent manner.
-
For Label-Free (DIA): The mass spectrometer systematically fragments all ions within predefined m/z windows across the entire mass range.
-
5. Data Analysis
-
Database Searching: Identify peptides and proteins by searching the MS/MS spectra against a protein sequence database.
-
Quantification:
-
iTRAQ/TMT: Quantify the relative protein abundance based on the intensities of the reporter ions.
-
Label-Free (DDA): Quantify based on the integrated peak areas of the precursor ions or by counting the number of MS/MS spectra acquired for each protein (spectral counting).
-
Label-Free (DIA): Quantify by extracting and integrating the peak areas of fragment ions from the DIA data, typically using a spectral library generated from DDA experiments.
-
-
Statistical Analysis: Perform statistical tests to identify significantly differentially expressed proteins between sample groups.
A Comparative Guide to Fluorescent Probes for Cellular Thiol Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of cellular thiols—such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy)—are crucial for understanding cellular redox homeostasis, drug metabolism, and the progression of numerous diseases.[1] Fluorescent probes have become indispensable tools for this purpose, offering high sensitivity, spatiotemporal resolution, and the ability to perform real-time imaging in living cells.[2][3] This guide provides a comparative analysis of various fluorescent probes, supported by quantitative data and detailed experimental protocols to assist researchers in selecting the optimal tool for their specific needs.
Performance Comparison of Thiol-Reactive Probes
The selection of a fluorescent probe is dictated by several key performance metrics. Probes can be classified as "off-on" (becoming fluorescent upon reaction) or "ratiometric" (shifting fluorescence wavelength upon reaction), with the latter being more accurate as they rely on intensity ratios rather than absolute intensity.[4] The following table summarizes the quantitative performance of several representative fluorescent probes compared to the classic colorimetric Ellman's Assay.
| Feature | Ellman's Assay (DTNB) | ThiolQuant™ Green (TQ Green) | L1 (Rhodamine B-based) | STP1 (Naphthalimide-based) | Probe for Cys/Hcy & GSH (Pyronin-based) |
| Detection Method | Colorimetric (Absorbance @ 412 nm)[5][6] | Fluorometric (Ratiometric)[3][4] | Fluorometric ("Turn-On")[3][4] | Fluorometric ("Turn-On")[4] | Fluorometric (Wavelength-shifting)[3][4] |
| Target Thiols | General Thiols[5][6] | Primarily GSH (Reversible)[3][4] | Primarily GSH[3][4] | Primarily GSH[4] | Cys/Hcy and GSH (Discriminatory)[3][4] |
| Reaction Time | 15 - 30 minutes[6] | Rapid / Reversible[3][4] | < 10 minutes[3] | Not Specified | Rapid[4] |
| Limit of Detection (LOD) | ~3 µM[6] | 20 nM[4] | 0.219 µM[3][4] | 84 nM[4] | GSH: 0.07 µM, Cys: 0.13 µM[4] |
| Linear Range | 0.1 - 1.6 mM[6] | Not Specified | 2 - 26 µM[3][4] | 0 - 100 µM[4] | GSH: 1-18 µM, Cys: 1-90 µM[4] |
| Excitation (λex) | N/A | TQ Green: 488 nm, TQ Green-GSH: 405 nm[3][4] | ~560 nm (after reaction)[4] | Not Specified | ~590 nm |
| Emission (λem) | N/A | TQ Green: 590 nm, TQ Green-GSH: 463 nm[3][4] | 586 nm[3][4] | 487 nm[4] | Cys/Hcy Adduct: 546 nm, GSH Adduct: 622 nm[3][4] |
| Quantum Yield (Φ) | N/A | Not Specified | Not Specified | Not Specified | Adducts for GSH: 0.65, Cys: 0.91, Hcy: 0.47[4] |
| Live Cell Imaging | Not suitable[6] | Yes[3][4] | Yes[3] | Yes[4] | Yes[3][4] |
Signaling Pathways and Reaction Mechanisms
The functionality of fluorescent probes is based on specific chemical reactions with the sulfhydryl group of thiols. These reactions alter the photophysical properties of the probe, leading to a detectable change in fluorescence.[7] Common mechanisms include Michael addition, nucleophilic aromatic substitution (SNAr), and disulfide cleavage.[4][8]
Cellular thiols, particularly GSH, are central to maintaining redox balance. GSH is synthesized from cysteine and plays a critical role in detoxifying reactive oxygen species (ROS). Abnormalities in thiol levels are associated with a wide range of diseases, including cancer and neurodegenerative disorders.[2]
Experimental Protocols
This section provides a generalized protocol for the detection of cellular thiols using a "turn-on" fluorescent probe in a 96-well plate format. This protocol should be optimized for specific cell types and probes.
Experimental Workflow Visualization
I. Materials and Reagents
-
Fluorescent thiol probe (e.g., 4-(chloromethyl)-7-hydroxycoumarin)[9]
-
Anhydrous Dimethyl sulfoxide (DMSO)[9]
-
Phosphate-buffered saline (PBS), pH 7.4[9]
-
Cell culture medium
-
Black, clear-bottom 96-well microplates[9]
-
Reduced glutathione (GSH) or L-cysteine for standard curve[9]
-
Cultured cells of interest
-
Fluorescence microplate reader[9]
II. Solution Preparation
-
Probe Stock Solution (e.g., 10 mM): Dissolve the fluorescent probe in anhydrous DMSO. Store in small, single-use aliquots at -20°C, protected from light.[9]
-
Working Probe Solution (e.g., 5-100 µM): Immediately before use, dilute the stock solution to the final desired concentration in pre-warmed PBS or cell culture medium. The optimal concentration should be determined empirically.[9]
-
Thiol Standard Stock Solution (e.g., 10 mM): Prepare a fresh stock of GSH or L-cysteine in PBS.[9]
-
Standard Curve Solutions: Perform serial dilutions of the Thiol Standard Stock Solution in PBS to create a standard curve (e.g., 0, 10, 25, 50, 75, 100 µM).[9]
III. Cellular Staining and Measurement
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a desired density and allow them to adhere overnight.
-
Cell Treatment (Optional): If investigating the effects of a compound or stressor, replace the medium with fresh medium containing the treatment and incubate for the desired period. Include appropriate vehicle controls.
-
Probe Loading: Remove the medium from the wells and wash the cells gently with pre-warmed PBS. Add the Working Probe Solution to each well.[9]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary depending on the probe and cell type.[9]
-
Fluorescence Measurement: After incubation, measure the fluorescence intensity using a microplate reader set to the appropriate excitation and emission wavelengths for the specific probe.[9] For ratiometric probes, readings at two emission wavelengths will be required.[4]
IV. Data Analysis
-
Background Subtraction: Subtract the average fluorescence intensity of cell-free wells containing only the Working Probe Solution from all experimental readings.
-
Standard Curve Generation: Plot the background-subtracted fluorescence intensity of the thiol standards against their known concentrations to generate a standard curve.[9]
-
Quantification: Determine the thiol concentration in the cellular samples by interpolating their fluorescence values on the standard curve.[9]
-
Normalization (Optional but Recommended): To account for variations in cell number, normalize the calculated thiol concentration to the protein content of each well using a standard protein assay (e.g., BCA assay).[9] The final results can be expressed as nmol of thiol per mg of protein.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Progress in the Rational Design of Biothiol-Responsive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The chronological evolution of small organic molecular fluorescent probes for thiols - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04960C [pubs.rsc.org]
- 8. Fluorescent and colorimetric probes for detection of thiols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to ABD-F Method Validation Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the validation of analytical methods is a cornerstone for ensuring data integrity, product quality, and regulatory compliance. This guide provides a comprehensive comparison of the "ABD-F method," a representative analytical procedure, with alternative techniques, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. Through detailed experimental protocols, comparative data, and workflow visualizations, this document serves as a practical resource for professionals engaged in the development and validation of analytical methods.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] A validation protocol should be established, outlining the experiments and acceptance criteria for each validation characteristic.[2][3]
Core Validation Parameters according to ICH Q2(R1)
Analytical method validation is a documented process that confirms an analytical procedure is suitable for its intended use.[4] The ICH Q2(R1) guideline outlines several key parameters that must be evaluated:[5][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][7]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[8][9]
-
Accuracy: The closeness of test results obtained by the method to the true value.[3][10] It is often expressed as the percent recovery of a known amount of analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[11]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]
Data Presentation: A Comparative Analysis
For the purpose of this guide, we will consider a High-Performance Liquid Chromatography (HPLC) method as our "ABD-F method." We will compare its performance against two common alternatives: Ultra-Performance Liquid Chromatography (UPLC) and UV-Visible Spectrophotometry. The following tables summarize typical quantitative data for the validation of an assay method for a drug substance.
Table 1: Comparison of Linearity and Range
| Parameter | ABD-F Method (HPLC) | Alternative Method 1 (UPLC) | Alternative Method 2 (UV-Vis) |
| Linearity Range | 50 - 150 µg/mL | 50 - 150 µg/mL | 5 - 25 µg/mL[12] |
| Correlation Coefficient (r²) | ≥ 0.999[13] | ≥ 0.999 | ≥ 0.999[14] |
| Number of Concentrations | 5 | 5 | 5[12] |
Table 2: Comparison of Accuracy and Precision
| Parameter | ABD-F Method (HPLC) | Alternative Method 1 (UPLC) | Alternative Method 2 (UV-Vis) |
| Accuracy (% Recovery) | 98.0 - 102.0%[7][15] | 98.0 - 102.0% | 98.54 - 99.98%[14] |
| Repeatability (RSD) | ≤ 2.0%[13] | ≤ 2.0% | ≤ 2.0%[14] |
| Intermediate Precision (RSD) | ≤ 2.0%[13] | ≤ 2.0% | ≤ 2.0% |
Table 3: Comparison of Detection and Quantitation Limits
| Parameter | ABD-F Method (HPLC) | Alternative Method 1 (UPLC) | Alternative Method 2 (UV-Vis) |
| Limit of Detection (LOD) | ~1.5 ng/mL[7] | ~0.5 ng/mL | ~0.59 µg/mL[11][12] |
| Limit of Quantitation (LOQ) | ~4.5 ng/mL[7] | ~1.5 ng/mL | ~1.80 µg/mL[12] |
Table 4: Comparison of Robustness
| Parameter Varied | ABD-F Method (HPLC) | Alternative Method 1 (UPLC) | Alternative Method 2 (UV-Vis) |
| Flow Rate (±10%) | RSD ≤ 2.0% | RSD ≤ 2.0% | N/A |
| Mobile Phase Composition (±2%) | RSD ≤ 2.0% | RSD ≤ 2.0% | N/A |
| Column Temperature (±5°C) | RSD ≤ 2.0%[16] | RSD ≤ 2.0% | N/A |
| Wavelength (±2 nm) | RSD ≤ 2.0% | RSD ≤ 2.0% | RSD ≤ 2.0%[17] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables.
1. Linearity
-
Objective: To demonstrate the linear relationship between the concentration of the analyte and the analytical signal.
-
Procedure:
-
Prepare a stock solution of the reference standard.
-
Prepare a series of at least five dilutions of the stock solution to cover the desired range (e.g., 50%, 75%, 100%, 125%, and 150% of the target concentration).
-
Inject each dilution in triplicate.
-
Plot the mean response versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[2]
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[13]
2. Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a placebo (matrix) solution.
-
Spike the placebo solution with a known amount of the reference standard at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery for each replicate.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[7][15]
3. Precision (Repeatability)
-
Objective: To assess the precision of the method under the same operating conditions over a short interval of time.
-
Procedure:
-
Perform a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration.[8]
-
Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) of the results.
-
-
Acceptance Criteria: The RSD should be ≤ 2.0%.[13]
4. Robustness
-
Objective: To evaluate the reliability of the method with respect to small, deliberate variations in method parameters.
-
Procedure:
-
Identify critical method parameters that may be subject to variation (e.g., mobile phase composition, pH, column temperature, flow rate).[10]
-
Vary one parameter at a time while keeping the others constant.
-
Analyze a sample under each of the modified conditions.
-
Compare the results and calculate the RSD for the combined data.
-
-
Acceptance Criteria: The RSD for the combined data from all conditions should typically be ≤ 2.0%.[10]
Mandatory Visualizations
Caption: A typical workflow for analytical method validation.
Caption: Logical relationships between test types and validation parameters.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrar.org [ijrar.org]
- 5. benchchem.com [benchchem.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. database.ich.org [database.ich.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. welch-us.com [welch-us.com]
- 17. Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Thiol Analysis: A Comparative Review of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of thiols—a class of organic compounds containing a sulfhydryl (-SH) group—is critical for understanding cellular redox states, protein function, and the mechanisms of various diseases. This guide provides a comprehensive comparison of prevalent analytical methods for thiol analysis, offering objective performance data and detailed experimental protocols to inform your selection of the most suitable technique for your research needs.
Thiols, such as glutathione, cysteine, and homocysteine, are pivotal in a multitude of biological processes, including antioxidant defense, detoxification, and signal transduction.[1] Consequently, the ability to precisely measure their concentrations in biological samples is of paramount importance in numerous research and clinical applications.[2] This guide explores the principles, advantages, and limitations of key analytical techniques: spectrophotometry, high-performance liquid chromatography (HPLC), mass spectrometry (MS), and fluorescent probes.
Comparative Analysis of Analytical Methods
The choice of an analytical method for thiol quantification is contingent upon several factors, including the specific thiol of interest, the complexity of the sample matrix, and the requisite sensitivity and selectivity.[1] The following tables provide a summary of the performance characteristics of various methods to facilitate a direct comparison.
Spectrophotometric Methods
Spectrophotometric assays are often favored for their simplicity and cost-effectiveness.[2] The most common of these is the Ellman's assay, which utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This method is based on the reaction of DTNB with a thiol to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm.[3][4]
| Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Linearity Range | Key Advantages | Key Limitations |
| Ellman's Assay (DTNB) | Total Thiols | Various biological samples | ~0.41 µmol/L[5] | 0 - 41 µmol/L[5] | Simple, rapid, cost-effective[2][3] | Potential for interference from other substances that absorb at 412 nm[6] |
High-Performance Liquid Chromatography (HPLC)
HPLC techniques offer excellent separation capabilities, allowing for the simultaneous quantification of multiple thiols in a single run.[1][2] These methods often involve a pre-column derivatization step to introduce a UV-active or fluorescent tag to the thiol, thereby enhancing detection sensitivity.[1]
| Derivatization Reagent | Detection Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range |
| Ellman's Reagent (DTNB) | UV-Vis | Total Thiols, GSH | Human mononuclear cells | 30 pmol[1] | - | 3 - 60 µM[1] |
| Monobromobimane (mBBr) | Fluorescence | Various Thiols | Biological Samples | 1 pmol[7] | 10 pmol[7] | Not specified |
| o-Phthalaldehyde (OPA) | Fluorescence | GSH, GSSG | Biological Samples | 375 fmol/injection[8] | - | Not specified |
Mass Spectrometry (MS)
Mass spectrometry-based approaches provide high sensitivity and selectivity, making them the "gold standard" for metabolite quantification.[9][10] LC-MS/MS, in particular, allows for the identification and quantification of thiols based on their specific mass-to-charge ratios and fragmentation patterns.[10][11]
| Method | Analyte(s) | Key Advantages | Key Limitations |
| LC-MS/MS | Various Thiols (GSH, Cys, Hcy, etc.) | High sensitivity and selectivity, capable of profiling multiple thiols[2][9][11] | Requires sophisticated instrumentation, can lose spatial and temporal information as it requires cell lysis[2][10] |
Fluorescent Probes
Fluorescent probes have emerged as powerful tools for the detection and visualization of thiols in living cells, offering high sensitivity and the ability to monitor dynamic changes in thiol concentrations in a non-invasive manner.[12][13] These probes are designed to react with thiols, leading to a measurable change in their fluorescent properties.[14]
| Probe Type | Detection Principle | Limit of Detection (LOD) | Key Advantages | Key Limitations |
| Michael Addition Probes | Nucleophilic addition of thiol | 10⁻⁷–10⁻⁸ M[12] | High sensitivity, rapid response[12] | Can show cross-reactivity between different thiols (e.g., GSH, Cys, Hcy)[12] |
| Disulfide/Se-N Bond Cleavage Probes | Reduction of the bond by thiols | 1.4 nM (for a specific GSH probe)[14] | High sensitivity and selectivity for specific thiols[14] | Response time can vary |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible results. Below are representative methodologies for some of the key experiments cited in this guide.
Protocol 1: Quantification of Total Thiols using Ellman's Assay (DTNB)
This protocol describes a standard procedure for determining the total free thiol content in a sample using a 96-well microplate format.[3]
Materials:
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0
-
DTNB Solution: 4 mg/mL in Reaction Buffer
-
L-cysteine standards (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of L-cysteine standards in the Reaction Buffer.
-
Add 200 µL of each standard or diluted unknown sample to separate wells of the 96-well microplate. It is recommended to run samples and standards in triplicate.
-
To each well, add 40 µL of the DTNB Solution.
-
Incubate the plate at room temperature for 15 minutes, protected from light.[3]
-
Measure the absorbance of each well at 412 nm using a microplate reader.[3]
-
Generate a standard curve by plotting the absorbance at 412 nm against the known concentrations of the L-cysteine standards.
-
Determine the concentration of free thiols in the unknown samples from the linear regression equation of the standard curve.
Protocol 2: HPLC Analysis of Thiols with Pre-column Derivatization (General)
This protocol outlines a general approach for the analysis of thiols using reversed-phase HPLC with pre-column derivatization and fluorescence detection.[1]
Materials:
-
Derivatization reagent (e.g., monobromobimane - mBBr)
-
Sample extract or standard solution
-
Buffer (e.g., 200 mM EPPS, 5 mM DTPA, pH ~9.0)
-
Acetonitrile
-
C18 reversed-phase HPLC column
-
Mobile Phase A (e.g., 40 mM sodium acetate and 17% methanol, pH 3.9)
-
Mobile Phase B (100% methanol)
-
HPLC system with a fluorescence detector
Procedure:
-
Derivatization: In a reaction vial, mix the sample extract or standard solution with the buffer. Add a solution of mBBr in acetonitrile. Incubate for a defined period (e.g., 7.5 minutes) to allow for the formation of fluorescent thiol-bimane adducts.[1]
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Separate the thiol adducts using a gradient of Mobile Phase A and Mobile Phase B.
-
Set the fluorescence detector to an excitation wavelength of 392 nm and an emission wavelength of 480 nm.[1]
-
-
Data Analysis: Identify and quantify each thiol based on its retention time and peak area compared to a standard curve prepared with known concentrations of the target thiols.
Visualizing the Landscape of Thiol Analysis
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway involving thiols, a typical experimental workflow, and a logical comparison of the analytical methods.
Caption: Redox signaling pathway illustrating the role of glutathione (GSH) in protecting proteins from oxidative stress.
Caption: A generalized experimental workflow for the analysis of thiols using HPLC.
Caption: Logical relationship diagram comparing the primary advantages of different thiol analysis methods.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a spectrophotometric method for the measurement of thiols at trace levels - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.tau.ac.il [cris.tau.ac.il]
- 8. Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde | Springer Nature Experiments [experiments.springernature.com]
- 9. sfrbm.org [sfrbm.org]
- 10. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.unipd.it [research.unipd.it]
- 12. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescent and colorimetric probes for detection of thiols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F)
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F), a fluorescent reagent, is crucial for maintaining laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of ABD-F and materials contaminated with it.
Immediate Safety Considerations
Before handling this compound, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS). ABD-F is categorized as a skin and eye irritant.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Personal Protective Equipment (PPE) for Handling ABD-F
| Item | Specification | Purpose |
| Gloves | Chemical-resistant nitrile or butyl rubber gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust and splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols. | To prevent inhalation of airborne particles. |
Disposal Methodology
The recommended disposal method for this compound is incineration .[1] The pure compound and materials heavily contaminated with it should be dissolved in a combustible solvent and sent to a licensed hazardous waste disposal facility equipped with a chemical incinerator.[1][2][3]
Recommended Combustible Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent for ABD-F and is itself a combustible liquid appropriate for incineration.[3][4][5]
Step-by-Step Disposal Protocol
This protocol details the procedure for the disposal of pure ABD-F, solutions containing ABD-F, and contaminated labware.
3.1. Preparation of Waste Container
-
Select an Appropriate Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste" or as specified by your institution's Environmental Health and Safety (EHS) department. The container should be compatible with dimethyl sulfoxide.
-
Label the Container: Affix a hazardous waste label to the container. The label should include:
-
The full chemical name: "this compound"
-
The solvent: "Dimethyl sulfoxide (DMSO)"
-
The hazard characteristics: "Irritant"
-
The date the waste was first added.
-
The principal investigator's name and lab location.
-
3.2. Disposal of Pure ABD-F and Solutions
-
Work in a Ventilated Area: Conduct all disposal procedures in a certified chemical fume hood.
-
Dissolve the Compound: Carefully transfer the solid ABD-F waste into the prepared hazardous waste container. Add a sufficient amount of DMSO to dissolve the solid.
-
Transfer Solutions: For solutions of ABD-F in DMSO or other compatible solvents, carefully pour the waste solution into the designated hazardous waste container.
-
Seal the Container: Securely cap the waste container immediately after adding waste.
3.3. Disposal of Contaminated Solid Waste
-
Segregate Waste: Separate grossly contaminated items from lightly contaminated ones.
-
Grossly Contaminated Items: Items such as pipette tips, weigh boats, and vials with visible ABD-F residue should be placed in a separate, labeled solid waste container designated for "Solid Chemical Waste" or as per your institution's guidelines. This container will also be sent for incineration.
-
Lightly Contaminated Items: Items with incidental contact, such as gloves and bench paper, should be placed in a designated solid waste container for chemical waste.
-
Empty Containers: The original container of ABD-F must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The first rinseate must be collected and disposed of as hazardous liquid waste in the designated container.[6] After triple-rinsing and air-drying in a fume hood, the container can be defaced of its label and disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
3.4. Storage and Collection
-
Store Waste Appropriately: Store the sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[7][8]
-
Arrange for Pickup: Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for collection by your EHS department or a licensed hazardous waste disposal contractor.[4][7]
Chemical Incompatibilities
While specific incompatibility data for this compound is limited, as a general practice, avoid mixing it with strong oxidizing agents, strong acids, or strong bases in the waste container. Benzoxadiazole derivatives can have complex interactions, and it is always best to segregate different chemical waste streams.[9]
Spill and Emergency Procedures
-
Small Spills: In case of a small spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite or sand), and collect it into a labeled container for hazardous waste disposal.
-
Large Spills: For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
Personal Contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 2. DMSO disposal - General Lab Techniques [protocol-online.org]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
